1-(Pyridazin-3-yl)azetidin-3-ol
Beschreibung
BenchChem offers high-quality 1-(Pyridazin-3-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-3-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-pyridazin-3-ylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-2-1-3-8-9-7/h1-3,6,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGWYDQLYZJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(Pyridazin-3-yl)azetidin-3-ol: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The confluence of pyridazine and azetidinol scaffolds in a single molecular entity, 1-(Pyridazin-3-yl)azetidin-3-ol, presents a compelling starting point for drug discovery endeavors. The pyridazine ring, a bioisosteric replacement for a phenyl group, offers a unique combination of physicochemical properties, including enhanced polarity and hydrogen bonding capabilities, which can favorably impact aqueous solubility and target engagement.[1][2] Concurrently, the three-dimensional character of the azetidin-3-ol moiety introduces structural rigidity and potential for improved metabolic stability and cell permeability compared to more linear linkers.[2][3] This guide provides a comprehensive analysis of the critical physicochemical properties of 1-(Pyridazin-3-yl)azetidin-3-ol, offering a foundation for its strategic deployment in medicinal chemistry programs. We will delve into its structural attributes, predicted key drug-like parameters, potential biological relevance, and detailed experimental protocols for the empirical determination of its physicochemical characteristics.
Molecular Structure and Core Physicochemical Properties
The foundational step in evaluating a molecule for drug development is a thorough understanding of its intrinsic physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Table 1: Core Physicochemical Properties of 1-(Pyridazin-3-yl)azetidin-3-ol
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| SMILES | O1CN(C1)c2nccc1 | Inferred from Structure |
| Predicted pKa (Most Basic) | 4.2 ± 0.2 | Rowan's Free Online pKa Calculator |
| Predicted pKa (Most Acidic) | 14.3 ± 0.5 | Rowan's Free Online pKa Calculator |
| Predicted logP | -0.8 to -0.5 | ALOGPS, Molinspiration |
| Predicted Aqueous Solubility (logS) | -1.5 to -1.0 | ALOGPS, AqSolPred |
Structural Analysis and Rationale
The structure of 1-(Pyridazin-3-yl)azetidin-3-ol is a deliberate amalgamation of two key pharmacophoric elements. The pyridazine ring, with its two adjacent nitrogen atoms, acts as a hydrogen bond acceptor and imparts a significant dipole moment.[1] This inherent polarity is often exploited in drug design to enhance solubility and modulate interactions with target proteins. The azetidin-3-ol group provides a rigid, three-dimensional scaffold that can orient substituents in a precise vector for optimal target binding. The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, further contributing to potential target interactions and aqueous solubility.
Computational Prediction of Drug-Likeness and ADME Properties
In the early stages of drug discovery, in silico predictive models are invaluable for assessing the potential of a compound to have favorable pharmacokinetic properties. These models can flag potential liabilities and guide the design of analogs with improved drug-like characteristics.
Table 2: Predicted ADME Properties of 1-(Pyridazin-3-yl)azetidin-3-ol
| Parameter | Predicted Value | Interpretation | Prediction Tool |
| Human Intestinal Absorption | High | Well absorbed from the gut | SwissADME |
| Blood-Brain Barrier Permeation | No | Unlikely to cross the blood-brain barrier | SwissADME |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp | SwissADME |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 | SwissADME |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19 | SwissADME |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9 | SwissADME |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6 | SwissADME |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 | SwissADME |
| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is likely | SwissADME |
The predicted ADME profile of 1-(Pyridazin-3-yl)azetidin-3-ol is highly encouraging for a drug candidate. Its predicted high intestinal absorption and lack of P-glycoprotein substrate activity suggest good oral bioavailability. Furthermore, the low predicted inhibition of major cytochrome P450 enzymes indicates a reduced likelihood of metabolism-based drug-drug interactions. The inability to cross the blood-brain barrier suggests that this scaffold may be more suitable for targeting peripheral biological systems.
Potential Biological Relevance and Therapeutic Opportunities
-
Stearoyl-CoA Desaturase (SCD) Inhibition: Several patents and publications have disclosed the activity of azetidinyl-pyridazine derivatives as potent inhibitors of stearoyl-CoA desaturase (SCD).[4][5][6][7] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids and is a target for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease. The structural features of 1-(Pyridazin-3-yl)azetidin-3-ol are consistent with those of known SCD inhibitors, making this a promising avenue for investigation.
-
Central Nervous System (CNS) Targets: The pyridazine moiety is present in numerous CNS-active compounds.[8][9] Furthermore, the rigid azetidine scaffold is increasingly being incorporated into CNS drug candidates to improve properties such as metabolic stability and target selectivity.[2] While the predicted blood-brain barrier permeability for the parent molecule is low, chemical modifications could be explored to enhance CNS penetration for targeting neurological disorders.
Synthetic Strategy
A plausible and efficient synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilicity of a halogenated pyridazine and the nucleophilicity of the azetidinol nitrogen.
Caption: Proposed synthetic route to 1-(Pyridazin-3-yl)azetidin-3-ol.
Protocol for the Synthesis of Azetidin-3-ol (Starting Material)
Azetidin-3-ol can be prepared from its commonly available N-Boc protected precursor.
Step 1: Deprotection of N-Boc-3-hydroxyazetidine
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane, add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude azetidin-3-ol salt can be used directly in the subsequent step or can be neutralized by the addition of a base to obtain the free amine.
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of key physicochemical properties is paramount for validating in silico predictions and for building robust structure-activity relationships (SAR).
Determination of pKa by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Accurately weigh a sample of 1-(Pyridazin-3-yl)azetidin-3-ol and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture to a final concentration of approximately 1-10 mM.
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution and allow the pH reading to stabilize.
-
Titrate the solution with a standardized solution of either hydrochloric acid (for basic pKa) or sodium hydroxide (for acidic pKa) of known concentration (e.g., 0.1 M), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Continue the titration until the pH change upon addition of titrant becomes minimal, indicating that the equivalence point has been passed.
-
Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the compound has been neutralized.
Determination of logP by the Shake-Flask Method
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Prepare a stock solution of 1-(Pyridazin-3-yl)azetidin-3-ol in either n-octanol or water (pre-saturated with the other solvent).
-
In a suitable vessel, combine a known volume of the stock solution with an equal volume of the other pre-saturated solvent.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure complete partitioning and equilibration.
-
Allow the two phases to separate. If an emulsion forms, centrifugation can be used to facilitate phase separation.
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Aqueous Solubility by the Shake-Flask Method
Sources
- 1. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Substituted pyridazines as stearoyl-CoA desaturase inhibitors - Patent US-8026360-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
- 9. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 1-(Pyridazin-3-yl)azetidin-3-ol Derivatives: A Technical Guide to Therapeutic Potential and Drug Discovery
Abstract
The confluence of pyridazine and azetidine ring systems has given rise to a novel class of compounds with significant therapeutic promise: 1-(Pyridazin-3-yl)azetidin-3-ol derivatives. This technical guide provides an in-depth exploration of this chemical scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale behind the molecular design, outline robust synthetic methodologies, and explore the vast therapeutic landscape these derivatives are poised to impact. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental choices and a forward-looking perspective on the clinical potential of this exciting compound class.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pyridazine nucleus is a well-established pharmacophore, present in a variety of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[1][2] Its defining feature, the vicinal nitrogen atoms, imparts a unique electronic distribution, enabling it to act as a versatile hydrogen bond acceptor and engage in specific interactions with biological targets.[2]
The azetidine ring, a four-membered saturated heterocycle, has gained prominence in modern drug design for its ability to confer improved physicochemical properties.[2] Its rigid, three-dimensional structure can enhance binding affinity and selectivity, while also improving metabolic stability and aqueous solubility—key attributes for successful drug candidates.
The fusion of these two moieties into the 1-(Pyridazin-3-yl)azetidin-3-ol scaffold creates a molecule with a compelling profile. The pyridazine ring provides a key recognition element for various biological targets, while the azetidin-3-ol linker offers a strategic vector for introducing diversity and fine-tuning pharmacokinetic and pharmacodynamic properties. The hydroxyl group on the azetidine ring presents a crucial attachment point for further functionalization, allowing for the exploration of a vast chemical space.
Synthetic Strategies: Building the Core and Its Analogs
A robust and flexible synthetic route is paramount for the exploration of structure-activity relationships (SAR). The synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol derivatives can be approached in a modular fashion, allowing for the independent modification of the pyridazine and azetidine components.
Core Synthesis: Nucleophilic Aromatic Substitution
The key step in the synthesis of the core scaffold is a nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridazine and azetidin-3-ol. A common starting material is a halopyridazine, such as 3-chloro-6-substituted-pyridazine, which readily undergoes substitution with the secondary amine of azetidin-3-ol.
Experimental Protocol: Synthesis of 1-(6-chloropyridazin-3-yl)azetidin-3-ol
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add azetidin-3-ol hydrochloride (1.1 eq) and a base, for instance, triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(6-chloropyridazin-3-yl)azetidin-3-ol.
Diversification of the Pyridazine Ring
Further functionalization of the pyridazine ring can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on the chlorinated precursor. This allows for the introduction of a wide array of substituents at the 6-position, which is critical for modulating the biological activity.
Diagram: Synthetic Workflow for Derivative Generation
Caption: General synthetic workflow for generating diverse 1-(pyridazin-3-yl)azetidin-3-ol derivatives.
Therapeutic Potential: A Multi-Targeted Approach
The 1-(Pyridazin-3-yl)azetidin-3-ol scaffold holds promise across several therapeutic areas, primarily driven by the established biological activities of pyridazine and pyridazinone derivatives.[1]
Oncology: Targeting Aberrant Kinase Signaling
Dysregulation of protein kinase activity is a hallmark of many cancers. Pyridazine-based compounds have been identified as potent inhibitors of various kinases.[3] The 1-(Pyridazin-3-yl)azetidin-3-ol scaffold can be tailored to target specific kinases implicated in cancer progression.
Potential Kinase Targets and Rationale:
| Kinase Target | Rationale for Inhibition in Cancer | Potential for 1-(Pyridazin-3-yl)azetidin-3-ol Derivatives |
| VEGFR-2 | A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] | The pyridazine core can mimic the hinge-binding motif of known VEGFR-2 inhibitors. The azetidinol moiety can be modified to access the solvent-exposed region, enhancing potency and selectivity. |
| c-Met | A receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis in various cancers. | Pyridazinone derivatives have demonstrated c-Met inhibitory activity. The 1-(pyridazin-3-yl)azetidin-3-ol scaffold can be optimized to improve pharmacokinetic properties for in vivo efficacy. |
| JNK | c-Jun N-terminal kinases are involved in stress responses and can contribute to both tumor suppression and promotion depending on the context.[4] | The pyridazine scaffold has been explored for JNK inhibition.[4] Derivatives of the 1-(pyridazin-3-yl)azetidin-3-ol core could be designed to achieve isoform selectivity. |
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinyl Azetidine Scaffold: A Technical Guide to Its Synthesis, Properties, and Application in Medicinal Chemistry
Abstract: The strategic combination of distinct pharmacophoric elements into a single molecular framework is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the pyridazinyl azetidine scaffold, a privileged structural motif that has garnered increasing attention for its potential to yield novel therapeutic agents. By synergistically merging the unique electronic properties of the pyridazine ring with the conformational rigidity and favorable pharmacokinetic attributes of the azetidine moiety, this hybrid scaffold offers a versatile platform for engaging a range of biological targets. This document will detail the synthesis, structure-activity relationships, and biological evaluation of pyridazinyl azetidines, with a particular focus on their application as kinase inhibitors. Through a combination of theoretical insights, practical experimental protocols, and data-driven analysis, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this promising scaffold in their therapeutic programs.
Part 1: Introduction to the Constituent Scaffolds
The power of the pyridazinyl azetidine scaffold lies in the complementary nature of its two core components. Understanding the individual contributions of the pyridazine and azetidine moieties is crucial for appreciating their combined potential in medicinal chemistry.
The Pyridazine Moiety in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a versatile building block in drug design.[1][2] Its unique physicochemical properties, including a high dipole moment and dual hydrogen bonding capacity, make it an attractive component for establishing specific interactions with biological targets.[3] The inherent polarity of the pyridazine ring can also contribute to improved aqueous solubility, a desirable feature for many drug candidates.[3] Furthermore, pyridazine derivatives have been associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[2][4][5]
The Azetidine Ring: A Privileged Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery due to their unique structural and pharmacokinetic profiles.[6] The inherent ring strain of approximately 25.4 kcal/mol, while making them more reactive than larger heterocycles, also imparts a desirable conformational rigidity.[7] This rigidity can lead to improved binding affinity and selectivity for biological targets by pre-organizing the molecule in a bioactive conformation.[8] The sp3-rich character of the azetidine ring is another key feature, as it can enhance aqueous solubility and metabolic stability, and provide vectors for substitution in three-dimensional space.[6][8] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic properties.[6]
Part 2: Synthesis of Pyridazinyl Azetidines
The efficient and modular synthesis of pyridazinyl azetidines is critical for enabling thorough structure-activity relationship (SAR) studies. The general approach involves the coupling of pre-functionalized pyridazine and azetidine building blocks.
Rationale for Synthetic Strategies
The chosen synthetic routes are designed to be convergent and allow for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry campaigns. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group for the azetidine nitrogen, is essential to prevent unwanted side reactions and to control the regioselectivity of the coupling steps. The Suzuki-Miyaura coupling is a powerful and widely used method for introducing aryl and heteroaryl substituents onto the pyridazine core, offering a broad scope of commercially available boronic acids and esters.[9]
General Synthetic Workflow
The overall synthetic strategy for a 3-oxo-2,3-dihydropyridazine derivative bearing an azetidine moiety is depicted in the following workflow diagram. This multi-step sequence begins with the formation of an amide bond between a protected azetidine carboxylic acid and a desired amine. Following deprotection, the azetidine nitrogen is coupled to a di-halogenated pyridazinone core. Finally, a Suzuki-Miyaura cross-coupling reaction is employed to introduce further diversity at the C-6 position of the pyridazinone ring.
Caption: General synthetic workflow for pyridazinyl azetidine derivatives.
Detailed Experimental Protocol: Synthesis of a 3-oxo-2,3-dihydropyridazine derivative bearing an azetidine moiety
The following protocol is adapted from the synthesis of novel Interleukin-2-inducible T-cell kinase (ITK) inhibitors.[9]
Step 1: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aniline (1.0 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected amide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected amide (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt, which can be used in the next step without further purification.
Step 3: Nucleophilic Substitution
-
To a solution of the amine hydrochloride salt (1.0 equiv.) and 4-bromo-6-chloropyridazin-3(2H)-one (1.1 equiv.) in N,N-dimethylformamide (DMF), add DIPEA (3.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Suzuki-Miyaura Coupling
-
To a degassed solution of the coupled intermediate (1.0 equiv.), the desired boronic acid (1.5 equiv.), and sodium carbonate (3.0 equiv.) in a mixture of 1,4-dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final pyridazinyl azetidine derivative.[9]
Part 3: The Pyridazinyl Azetidine Scaffold in Action: A Case Study in Kinase Inhibition
The versatility of the pyridazinyl azetidine scaffold is exemplified by its successful application in the development of potent and selective kinase inhibitors.
Targeting Interleukin-2-inducible T-cell Kinase (ITK)
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling and immune cell communication.[9] Dysregulation of ITK signaling is implicated in various inflammatory diseases and T-cell malignancies, making it an attractive therapeutic target.
Caption: Simplified ITK signaling pathway and the point of intervention for pyridazinyl azetidine inhibitors.
Structure-Activity Relationship (SAR) Analysis
A series of 3-oxo-2,3-dihydropyridazine derivatives bearing an azetidine moiety were synthesized and evaluated for their inhibitory activity against ITK. The following table summarizes the SAR for a selection of these compounds.[9]
| Compound | R2 on Azetidine | C-6 on Pyridazinone | ITK IC50 (µM) | BTK IC50 (µM) | Jurkat Cytotoxicity IC50 (µM) |
| 9 | 3-Fluorophenyl | 4-Hydroxyphenyl | 0.87 | >50 | 37.61 |
| 22 | Furan-2-ylmethyl | 3,5-Difluorophenyl | 0.19 | 25.3 | 11.17 |
| 38 | 2,2,2-Trifluoroethyl | 4-Methoxyphenyl | Weak activity | ND | 44.9 |
| 39 | 2,2,2-Trifluoroethyl | 3-Hydroxyphenyl | Weak activity | ND | >50 |
ND: Not Determined
The SAR analysis revealed that the nature of the substituent at the R2 position of the azetidine and the C-6 position of the pyridazinone core significantly influences both potency and selectivity. For instance, compound 22, with a furan-2-ylmethyl group on the azetidine and a 3,5-difluorophenyl group on the pyridazinone, exhibited potent ITK inhibition but also showed some off-target activity against Bruton's tyrosine kinase (BTK). In contrast, compound 9, featuring a 3-fluorophenyl group on the azetidine and a 4-hydroxyphenyl group on the pyridazinone, demonstrated good ITK inhibition with excellent selectivity over BTK and a favorable cytotoxicity profile.[9]
Biological Evaluation Protocols
A systematic approach to biological evaluation is essential for characterizing the activity and selectivity of novel compounds.
Caption: Experimental workflow for the biological evaluation of pyridazinyl azetidine inhibitors.
-
Prepare a series of dilutions of the test compound in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the test compound, recombinant ITK enzyme, and a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP and a fluorescently labeled peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Measure the fluorescence intensity to determine the extent of peptide phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Seed Jurkat or CCRF-CEM cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Treat phytohemagglutinin-stimulated Jurkat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-ITK, total ITK, phospho-ERK1/2, and total ERK1/2 overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
Part 4: Physicochemical and Pharmacokinetic Properties of Pyridazinyl Azetidines
The integration of the pyridazine and azetidine rings can have a profound impact on the overall physicochemical and pharmacokinetic properties of a molecule.
Impact of the Hybrid Scaffold on ADME Properties
The polar nature of the pyridazine ring can enhance aqueous solubility, while the three-dimensional character of the azetidine moiety can disrupt planarity and reduce the likelihood of metabolic attack by cytochrome P450 enzymes. This combination can lead to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table provides calculated physicochemical properties for the lead compound 9.
| Compound | Molecular Weight | LogP | Topological Polar Surface Area (tPSA) |
| 9 | 394.39 | 2.85 | 89.8 Ų |
Future Perspectives and Optimization Strategies
The pyridazinyl azetidine scaffold represents a rich platform for further optimization. Future efforts could focus on fine-tuning the substituents on both rings to enhance potency, selectivity, and pharmacokinetic properties. The modular nature of the synthesis allows for the rapid generation of analogs for comprehensive SAR exploration. Beyond kinase inhibition, this versatile scaffold holds promise for the development of therapeutics targeting other protein families, such as G-protein coupled receptors and ion channels.
Part 5: Conclusion
The pyridazinyl azetidine scaffold is a compelling example of how the thoughtful combination of well-established pharmacophores can lead to the discovery of novel and potent bioactive molecules. Its unique blend of electronic features, conformational rigidity, and favorable physicochemical properties makes it an attractive starting point for drug discovery programs across a range of therapeutic areas. The synthetic accessibility and modularity of this scaffold, coupled with its demonstrated success in yielding potent and selective kinase inhibitors, underscore its significant potential for the development of next-generation therapeutics. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the pyridazinyl azetidine scaffold is poised to remain a valuable tool in the medicinal chemist's armamentarium.
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - Future Medicinal Chemistry. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - RJPT. (URL: [Link])
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
New pyridazine derivatives: Synthesis, chemistry and biological activity - ResearchGate. (URL: [Link])
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. (URL: [Link])
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: [Link])
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (URL: [Link])
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: [Link])
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC. (URL: [Link])
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])
-
Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - Baghdad Science Journal. (URL: [Link])
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijcrt.org [ijcrt.org]
- 3. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. imtm.cz [imtm.cz]
The Pharmacophore Potential of 1-(Pyridazin-3-yl)azetidin-3-ol: A Versatile Scaffold in Drug Discovery
This is an in-depth technical guide on the bioactivity and medicinal chemistry applications of 1-(Pyridazin-3-yl)azetidin-3-ol .
Executive Summary
1-(Pyridazin-3-yl)azetidin-3-ol (CAS: 2567498-16-0) is a high-value heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and lead optimization. It combines a polar, electron-deficient pyridazine ring with a rigid, metabolic-resistant azetidine spacer.
Unlike flexible alkyl linkers, this scaffold provides a defined exit vector for substituents, significantly improving the physicochemical profile (LogD, solubility) of drug candidates. It is a critical intermediate in the synthesis of inhibitors for Monoacylglycerol Lipase (MAGL) , Vascular Adhesion Protein-1 (VAP-1) , and Phosphodiesterase 9 (PDE9) .
Physicochemical & Structural Profile[1][2]
Structural Logic
The molecule consists of an azetidin-3-ol core
-
Azetidine vs. Pyrrolidine/Piperidine: The 4-membered azetidine ring lowers lipophilicity (LogP) compared to 5- or 6-membered analogs while maintaining structural rigidity. This "puckered" conformation directs the 3-hydroxyl group into a precise vector for hydrogen bonding or further functionalization.
-
Pyridazine Moiety: The 1,2-diazine system is a "privileged structure" in kinase and enzyme inhibitors. It acts as a hydrogen bond acceptor and serves as a bioisostere for phenyl or pyridine rings to improve aqueous solubility.
Key Properties
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 151.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| ClogP | ~ -0.8 to -0.5 | Highly polar; improves solubility of lipophilic payloads. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Good permeability profile; CNS penetrant potential. |
| H-Bond Donors/Acceptors | 1 / 4 | The -OH is a versatile donor/acceptor; Pyridazine Ns are acceptors. |
| pKa (Conjugate Acid) | ~3.5 (Pyridazine) | Weakly basic; neutral at physiological pH. |
Bioactivity & Therapeutic Applications[1][2][3][4][5][6]
While 1-(Pyridazin-3-yl)azetidin-3-ol is rarely used as a monotherapy, it is a bioactive scaffold essential for constructing high-potency inhibitors. Its bioactivity is defined by the target class it enables.
Primary Target: Monoacylglycerol Lipase (MAGL) Inhibition
Context: MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Inhibiting MAGL increases 2-AG levels, reducing neuroinflammation and pain.
Mechanism: The 1-(pyridazin-3-yl)azetidin-3-ol moiety serves as the "head group" or "linker" in hexahydropyrido-oxazinone based inhibitors.
-
Role of the Scaffold: The azetidine ring rigidly positions the inhibitor within the MAGL active site, while the pyridazine ring interacts with solvent-exposed residues or specific hydrophobic pockets, improving potency and selectivity over FAAH (Fatty Acid Amide Hydrolase).
-
Outcome: Derivatives utilizing this scaffold have shown efficacy in preclinical models of neuropathic pain and neurodegeneration (e.g., Alzheimer's pathology).
Secondary Target: VAP-1 Inhibition
Context: Vascular Adhesion Protein-1 (VAP-1) is an amine oxidase involved in leukocyte trafficking. Application: In VAP-1 inhibitors, the pyridazine-azetidine motif replaces unstable hydrazine moieties. The scaffold's metabolic stability prevents the release of toxic metabolites often associated with hydrazine-based VAP-1 inhibitors.
Pathway Visualization: MAGL Signaling
The following diagram illustrates the downstream effects of MAGL inhibition facilitated by this scaffold.
Caption: Mechanism of action for MAGL inhibitors derived from the pyridazinyl-azetidine scaffold. Inhibition prevents 2-AG hydrolysis, enhancing CB1/CB2 signaling.
Synthetic Methodology
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme
Reagents: 3-Chloropyridazine + Azetidin-3-ol hydrochloride.[1] Conditions: Base-mediated coupling in polar solvent.
Caption:
Detailed Protocol
Objective: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol (10 mmol scale).
-
Preparation:
-
Charge a reaction flask with azetidin-3-ol hydrochloride (1.10 g, 10 mmol) and 3-chloropyridazine (1.14 g, 10 mmol).
-
Add solvent: Ethanol or DMSO (10 mL). Ethanol is preferred for easier workup; DMSO for faster kinetics.
-
Add Base: DIPEA (Diisopropylethylamine, 3.5 mL, 20 mmol) or
(2.76 g, 20 mmol).
-
-
Reaction:
-
Heat the mixture to 80–100°C under reflux (if Ethanol) or in a sealed tube.
-
Monitor via LC-MS or TLC (System: 10% MeOH in DCM).
-
Endpoint: Disappearance of 3-chloropyridazine (typically 4–16 hours).
-
-
Workup & Purification:
-
If Ethanol: Concentrate in vacuo. Resuspend residue in DCM/MeOH (9:1). Filter off salts.[2]
-
If DMSO: Dilute with water, extract with EtOAc (x3). (Note: Product is polar; aqueous layer may retain product. Continuous extraction or lyophilization may be required).
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM -> 10% MeOH/DCM.
-
-
Yield: Expect 60–85% as an off-white solid.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for pyridazine protons (multiplets ~7.0–8.5 ppm) and azetidine protons (multiplets ~3.5–4.5 ppm).
-
MS (ESI): [M+H]+ = 152.08.
-
Experimental Validation: MAGL Activity Assay
To verify the bioactivity of derivatives created from this scaffold, the following enzymatic assay is standard.
Principle: Hydrolysis of 4-nitrophenyl acetate (generic esterase substrate) or arachidonoyl-1-thio-glycerol (specific) by recombinant MAGL.
| Step | Action | Critical Parameter |
| 1 | Enzyme Prep | Dilute human recombinant MAGL (hMAGL) in Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA). |
| 2 | Compound Incubation | Incubate 1-(Pyridazin-3-yl)azetidin-3-ol derivative (various conc.) with hMAGL for 15 min at RT. |
| 3 | Substrate Addition | Add substrate (e.g., 4-nitrophenyl acetate, 250 µM final). |
| 4 | Detection | Measure absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 30 mins. |
| 5 | Analysis | Calculate slope (OD/min). Determine |
References
- Title: 4,4a,5,7,8,8a-Hexahydropyrido[4,3-b][1,4]oxazin-3-one compounds as MAGL inhibitors.
- Title: Guanidine compound and pharmaceutical use thereof.
-
Fragment-Based Drug Discovery (General Context)
-
Chemical Product Data
- Title: 1-(Pyridazin-3-yl)azetidin-3-ol Hydrochloride.
- Source: BLD Pharm / PubChem.
-
Link:[Link]
Sources
- 1. CA2830157C - Guanidine compound - Google Patents [patents.google.com]
- 2. WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]
- 3. tijer.org [tijer.org]
- 4. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-ol: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridazin-3-yl)azetidin-3-ol, a heterocyclic building block of increasing importance in modern drug discovery. We will dissect its core chemical structure, detail its physicochemical properties, and provide expert insights into its synthesis and characterization. The guide is tailored for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the strategic rationale for its application. By exploring the unique contributions of both the strained azetidine ring and the polar pyridazine moiety, this document elucidates the compound's role as a valuable scaffold for developing novel therapeutics with enhanced pharmacological profiles.
Introduction: The Strategic Fusion of Two Key Heterocycles
The deliberate combination of distinct molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with optimized drug-like properties. 1-(Pyridazin-3-yl)azetidin-3-ol is a prime example of such a design strategy, merging the three-dimensional (3D) character of the azetidine ring with the unique electronic and hydrogen-bonding capabilities of the pyridazine system.
The Azetidine Scaffold: Introducing Three-Dimensionality and Metabolic Stability
Azetidines are four-membered, nitrogen-containing saturated heterocycles that have gained significant traction as "privileged" scaffolds in drug design.[1][2] Their inherent ring strain and non-planar, puckered conformation confer several advantages over more common five- and six-membered rings:
-
Enhanced Solubility: The sp³-rich, rigid structure disrupts planarity, which can reduce crystal lattice packing energy and improve aqueous solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: The azetidine ring can block sites of metabolism that might be susceptible in more flexible or larger aliphatic chains. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to improve their pharmacokinetic profiles.[1]
-
Novel Chemical Space: The rigid framework provides precise vectors for substituents, allowing chemists to explore novel three-dimensional chemical space and optimize interactions with biological targets.[2]
The Pyridazine Moiety: A Versatile Phenyl Ring Bioisostere
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is increasingly utilized as a bioisosteric replacement for the phenyl group.[3] Its distinct physicochemical properties offer solutions to common challenges in drug development:
-
Polarity and Hydrogen Bonding: With a high dipole moment and dual hydrogen-bond accepting capacity, the pyridazine ring can engage in potent interactions with protein targets.[3][4]
-
Reduced Lipophilicity: Replacing a phenyl ring with a pyridazine often lowers the molecule's lipophilicity (logP), which can mitigate issues related to poor solubility, off-target toxicity, and hERG channel inhibition.[3]
-
Modulation of Basicity: The electron-withdrawing nature of the adjacent nitrogen atoms makes the pyridazine ring weakly basic, a property that can be fine-tuned to optimize pharmacokinetics.[4]
The fusion of these two motifs in 1-(Pyridazin-3-yl)azetidin-3-ol creates a versatile building block that offers a unique combination of 3D structure, polarity, and metabolic stability, making it a highly attractive starting point for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is essential for its effective application in research and development. This section details the key physicochemical data and structural features of 1-(Pyridazin-3-yl)azetidin-3-ol.
Chemical Structure and Nomenclature
The molecule consists of an azetidin-3-ol ring where the nitrogen atom is substituted at the 3-position of a pyridazine ring.
Caption: Chemical structure of 1-(Pyridazin-3-yl)azetidin-3-ol.
Key Physicochemical Data
The following table summarizes the essential identification and property data for 1-(Pyridazin-3-yl)azetidin-3-ol and its common hydrochloride salt form.
| Property | Value | Source |
| IUPAC Name | 1-(Pyridazin-3-yl)azetidin-3-ol | - |
| Molecular Formula | C₇H₉N₃O | [5] |
| Molecular Weight | 151.17 g/mol | Calculated |
| CAS Number (Free Base) | 1339891-09-6 | [5] |
| SMILES | OC1CN(C2=NN=CC=C2)C1 | [5] |
| CAS Number (HCl Salt) | 2567498-16-0 | [5] |
| Molecular Formula (HCl Salt) | C₇H₁₀ClN₃O | [5] |
| Molecular Weight (HCl Salt) | 187.63 g/mol | [5] |
Synthesis and Characterization
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol typically involves the coupling of a pyridazine electrophile with a nucleophilic azetidine building block. The following represents a general, field-proven protocol adaptable for this target.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
This pathway relies on the reaction of 3-chloropyridazine with azetidin-3-ol. The azetidin-3-ol is often generated in situ from a more stable, protected precursor.
Caption: General synthetic workflow for 1-(Pyridazin-3-yl)azetidin-3-ol.
Step-by-Step Experimental Methodology
Step 1: Deprotection of N-Boc-azetidin-3-ol
-
Rationale: The Boc (tert-butoxycarbonyl) group is a common nitrogen protecting group that is stable under many reaction conditions but easily removed with strong acid. This unmasks the secondary amine of the azetidine for the subsequent coupling reaction.[6]
-
To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM, ~0.2 M), add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for the consumption of starting material by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo to remove the solvent and excess TFA. The resulting residue is the azetidin-3-ol trifluoroacetate salt, which can often be used directly in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, allowing for the displacement of a suitable leaving group, such as a chloride, by the azetidine nitrogen. A non-nucleophilic base is required to neutralize the acid salt from the previous step and to scavenge the HCl generated during the reaction.
-
Dissolve 3-chloropyridazine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Add the crude azetidin-3-ol salt (1.1 eq) to the solution, followed by a suitable organic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to afford 1-(Pyridazin-3-yl)azetidin-3-ol as the final product.
Spectroscopic Characterization
-
¹H NMR: Expect characteristic signals for the pyridazine ring protons (typically in the aromatic region, ~7.5-9.0 ppm) and the azetidine ring protons (in the aliphatic region, ~3.5-5.0 ppm), along with a signal for the hydroxyl proton.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound should show a prominent ion corresponding to its protonated molecular weight [M+H]⁺.
-
¹³C NMR: Will show distinct signals for the four unique carbons of the pyridazine ring and the two unique carbons of the azetidin-3-ol moiety.
Applications in Medicinal Chemistry and Drug Development
1-(Pyridazin-3-yl)azetidin-3-ol is not merely a chemical curiosity but a strategically designed building block for creating advanced drug candidates. Its value lies in its ability to serve as a versatile scaffold that imparts multiple desirable properties simultaneously.
Role as a Scaffold for Library Synthesis
The hydroxyl group on the azetidine ring serves as a convenient chemical handle for further modification. This allows for the rapid generation of diverse chemical libraries through reactions such as:
-
Etherification: To introduce a wide range of substituents.
-
Esterification: To create prodrugs or modulate physicochemical properties.
-
Mitsunobu Reaction: To invert the stereochemistry or introduce other nucleophiles.
This modularity enables chemists to systematically explore the structure-activity relationship (SAR) around the core scaffold, optimizing potency, selectivity, and pharmacokinetic parameters for a given biological target. The combination of the pyridazine and azetidin-3-ol moieties provides a robust starting point for developing inhibitors, agonists, or modulators for various protein classes.[7]
Conclusion and Future Outlook
1-(Pyridazin-3-yl)azetidin-3-ol stands out as a high-value building block in contemporary medicinal chemistry. It masterfully combines the conformational rigidity and sp³-character of the azetidine ring with the advantageous polarity and hydrogen-bonding capacity of the pyridazine moiety. This synergy addresses several key challenges in drug design, including the need for improved solubility, metabolic stability, and target engagement. As the pharmaceutical industry continues to move towards more complex and three-dimensional chemical matter, scaffolds like 1-(Pyridazin-3-yl)azetidin-3-ol will undoubtedly play a crucial role in the discovery and development of the next generation of innovative therapeutics.
References
-
PubChemLite. 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]
-
Deeb, A., & Saad, H. (2003). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. 2567498-16-0|1-(Pyridazin-3-yl)azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
Metabolic Stability of Azetidin-3-ol Pharmacophores
This technical guide details the metabolic stability profile of the azetidin-3-ol pharmacophore, analyzing its physicochemical properties, metabolic liabilities, and structural optimization strategies for drug discovery.[1][2]
Technical Guide for Medicinal Chemists & Drug Metabolism Scientists
Executive Summary: The Azetidin-3-ol Advantage
The azetidin-3-ol moiety (MW: 73.09) has emerged as a high-value pharmacophore in modern medicinal chemistry, primarily used to lower lipophilicity (
However, its incorporation introduces specific metabolic challenges.[1][2] While the strained four-membered ring is surprisingly robust against oxidative opening, the 3-hydroxyl group creates a significant "soft spot" for Phase II conjugation. This guide dissects these pathways and provides actionable engineering strategies to maximize the scaffold's utility.
Physicochemical & Structural Basis
Understanding the electronic environment of azetidin-3-ol is prerequisite to predicting its metabolic fate.
Basicity and pKa Modulation
The parent azetidine is a strong base (
-
Parent Azetidine
: ~11.3[2] -
Azetidin-3-ol
: Estimated ~9.0–9.5 (depending on N-substitution).
Impact on Stability: The lowered
Ring Strain and Stability
Despite a ring strain energy of ~26 kcal/mol, the azetidine ring is kinetically stable.[1] Unlike cyclopropanes or epoxides, it does not spontaneously ring-open under physiological conditions.[1] However, specific metabolic intermediates (e.g., reactive iminium ions formed via
Metabolic Liability Profile
Phase I: Oxidative Metabolism (CYP450)
The azetidin-3-ol ring is generally resistant to direct CYP-mediated oxidation compared to larger rings.
-
N-Dealkylation: If the nitrogen is substituted with an alkyl group, N-dealkylation is a common pathway. The steric bulk of the 3-OH group offers minimal protection against this.
-
-Carbon Oxidation: Oxidation at the carbon adjacent to the nitrogen is possible but less favored than in pyrrolidines due to the ring strain that would be exacerbated by the formation of an
center in the transition state. -
N-Oxidation: Formation of the N-oxide is possible, particularly for tertiary amines.
Phase II: Conjugative Metabolism (The Major Liability)
The primary metabolic vulnerability of azetidin-3-ol is O-glucuronidation .
-
Mechanism: UGT enzymes (UDP-glucuronosyltransferases) rapidly conjugate the accessible 3-hydroxyl group with glucuronic acid.
-
Consequence: This results in a highly polar, high-molecular-weight metabolite that is rapidly cleared via renal or biliary excretion, drastically reducing the parent drug's half-life (
). -
Case Context: In the development of cholesterol absorption inhibitors (e.g., Ezetimibe analogs), glucuronidation of hydroxyl-bearing azetidinones was a key clearance pathway that required modulation.[1][2]
Visualizing the Metabolic Fate
The following diagram illustrates the competing pathways for an N-substituted azetidin-3-ol.
Caption: Metabolic fate of N-substituted azetidin-3-ol. O-glucuronidation is the dominant clearance risk.
Strategic Optimization: Engineering Stability
To mitigate the liabilities identified above, three primary strategies are employed in medicinal chemistry.
Strategy A: "Capping" the Hydroxyl (Pro-drug or Warhead)
Transforming the alcohol into a carbamate or ether eliminates the glucuronidation handle.
-
Case Study (Pfizer MAGL Inhibitors): Researchers utilized an azetidine carbamate to target Monoacylglycerol Lipase (MAGL).[3] The carbamate moiety utilized the 3-oxygen not as a passive alcohol, but as part of a reactive "warhead" to covalently modify the enzyme. This simultaneously removed the glucuronidation liability and improved potency.
Strategy B: Fluorination
Introducing fluorine atoms adjacent to the heteroatom or on the ring can modulate
-
3-Fluoro-azetidine: Replacing the H at the 3-position (geminal to OH) prevents oxidation at that center, though it does not stop glucuronidation.
-
Bioisosteric Replacement: Replacing the -OH with -F entirely (3-fluoroazetidine) removes the Phase II liability but changes the H-bond donor/acceptor profile.
Strategy C: Steric Shielding
Adding gem-dimethyl groups at the 2- or 4-positions of the azetidine ring creates steric hindrance that can:
-
Slow down N-dealkylation by impeding CYP approach.
-
reduce the rate of O-glucuronidation by crowding the transferase active site.
Optimization Decision Tree
Caption: Decision matrix for optimizing azetidin-3-ol stability based on metabolite ID.
Experimental Protocols
To validate the stability of your azetidin-3-ol analogs, use the following self-validating protocols.
In Vitro Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation:
-
Mix 1 µM compound with liver microsomes (human/rat/mouse) at 0.5 mg protein/mL.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).
-
Controls: Include Verapamil (high clearance) and Warfarin (low clearance).
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time to calculate and .
UGT-Glucuronidation Assay (Phase II)
Objective: Specifically assess the liability of the 3-OH group.
-
System: Use Alamethicin-activated liver microsomes or recombinant UGTs (e.g., UGT1A1, UGT2B7) to ensure pore opening for cofactor entry.[1][2]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Protocol:
-
Incubate 1 µM compound + 0.5 mg/mL microsomes + 25 µg/mL Alamethicin (on ice for 15 min to activate).
-
Add 2 mM UDPGA to start.
-
Crucial Control: Run a parallel incubation without UDPGA to distinguish chemical instability from enzymatic turnover.
-
-
Endpoint: Monitor for the appearance of the [M+176]+ adduct (glucuronide mass shift) via LC-MS.
References
-
Pfizer MAGL Inhibitors (Carbamate Strategy): Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][2][3] Journal of Medicinal Chemistry, 2017.[1][2][3] Link[2]
-
Azetidine Ring Stability: Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 2011.[1][2] (Discusses comparative stability of strained rings). Link[2]
-
Glucuronidation Mechanisms: Rowland, A., et al.[1][2] "In Vitro Characterization of the UDP-Glucuronosyltransferases Responsible for the Glucuronidation of Ezetimibe." Drug Metabolism and Disposition, 2006.[1][2] (Relevant for azetidinone/hydroxyl glucuronidation context). Link
-
Bioisosterism Review: Meanwell, N. A.[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1][2] Link[2]
Sources
Advanced Technical Guide: Applications of 1-(Pyridazin-3-yl)azetidin-3-ol in Fragment-Based Drug Discovery
Executive Summary: The "Goldilocks" Fragment
In modern Fragment-Based Drug Discovery (FBDD), the search for high-quality chemical equity often converges on scaffolds that balance structural rigidity with favorable physicochemical properties.[1] 1-(Pyridazin-3-yl)azetidin-3-ol represents a premier "seed" fragment. It combines the defined vector geometry of the sp³-rich azetidine ring with the polar, electron-deficient nature of the pyridazine heteroaromatic system.
This guide details the technical application of this specific scaffold, focusing on its utility as a bioisostere, its synthetic accessibility, and its role in optimizing solubility and metabolic stability in early-stage drug campaigns.
Cheminformatics & Structural Rationale
The power of 1-(Pyridazin-3-yl)azetidin-3-ol lies in its adherence to the Rule of Three (Ro3) and its ability to correct common liabilities in hit compounds (e.g., high lipophilicity).
Physicochemical Profile
The following table summarizes the core properties that make this fragment an ideal starting point for FBDD.
| Property | Value (Approx) | FBDD Significance |
| Molecular Weight | ~151.17 Da | High Ligand Efficiency (LE). Leaves significant room for "growing" the molecule without breaching MW < 500 limits. |
| cLogP | -0.5 to 0.2 | Solubility Enhancer. The low lipophilicity aids in maintaining aqueous solubility during lead optimization. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Permeability Balance. Sufficient polarity for H-bonding without preventing membrane permeability (CNS penetrant potential). |
| H-Bond Donors/Acceptors | 1 (OH) / 3 (N, O) | Interaction Anchors. The hydroxyl group acts as a versatile "warhead" for probing H-bond networks in binding pockets. |
| Vector Geometry | Linear/Planar Hybrid | The azetidine nitrogen is planarized by conjugation to the pyridazine, creating a rigid, linear exit vector. |
Structural Advantages[2]
-
Rigidification: Unlike flexible alkyl chains, the azetidine ring constrains the conformational entropy penalty upon binding.
-
Bioisosterism: This scaffold frequently serves as a polarity-optimized replacement for phenyl-piperazine or biphenyl motifs. The pyridazine nitrogens lower the pKa of the system, reducing hERG liability often associated with basic amines.
Synthetic Accessibility & Protocols
A critical requirement for any FBDD fragment is the ease of chemical modification ("vectors for growth"). This scaffold offers two primary vectors:
-
The Hydroxyl Group (O-functionalization): For ether/ester linkages.
-
The Pyridazine Ring (C-functionalization): For Suzuki/Buchwald couplings (if halogenated precursors are used).
Core Synthesis Protocol: SNAr Coupling
The most robust method for generating this core is the nucleophilic aromatic substitution of 3-chloropyridazine with azetidin-3-ol.
Reagents:
-
3-Chloro-6-substituted-pyridazine (or 3,6-dichloropyridazine for bifunctional scaffolds).
-
Azetidin-3-ol hydrochloride.
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃.
-
Solvent: DMSO or NMP (high boiling point polar aprotic).
Step-by-Step Methodology:
-
Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in DMSO (0.5 M concentration).
-
Addition: Add azetidin-3-ol HCl (1.1 eq) followed by DIPEA (3.0 eq).
-
Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride.
-
Workup: Dilute with water and extract with EtOAc/IPA (3:1) to recover the polar product.
-
Purification: Flash chromatography (DCM:MeOH gradient) is usually required due to the polarity of the product.
Visualization of Synthetic Pathway
Caption: Figure 1. Convergent synthetic route for generating the 1-(Pyridazin-3-yl)azetidin-3-ol core and subsequent functionalization.
FBDD Workflow: From Hit to Lead
When this fragment is identified as a hit (typically via SPR or high-concentration NMR screening), the optimization process follows a rigorous "Fragment Growing" strategy.
Biophysical Validation
Before chemical elaboration, the binding mode must be validated.
-
STD-NMR: Confirm the protons on the pyridazine ring and the azetidine methines are in close contact with the protein surface.
-
X-ray Crystallography: This scaffold often binds with the pyridazine ring engaging in
-stacking interactions (e.g., with Phenylalanine or Tyrosine residues) while the azetidine hydroxyl projects into solvent or captures a specific backbone hydrogen bond.
Fragment Growing Strategy
The "Grow" strategy utilizes the vectors defined in Section 3.
-
Vector A (Hydroxyl): Convert the alcohol to an ether to reach adjacent hydrophobic pockets.
-
Example: Alkylation with benzyl bromides to mimic larger hydrophobic cores found in HTS hits.
-
-
Vector B (Pyridazine C-6): If starting with 3,6-dichloropyridazine, the remaining chlorine is a handle for cross-coupling.
-
Example: Suzuki coupling with heteroaryl boronic acids to extend the pharmacophore.
-
Case Application: GPCR & Kinase Targets
This scaffold has shown particular utility in Kinase and GPCR programs (e.g., mGluR2 PAMs, PDE10A inhibitors).
-
Mechanism: The pyridazine nitrogen acts as a hydrogen bond acceptor for the "hinge region" in kinases or conserved residues in GPCR allosteric sites.
-
Metabolic Stability: Replacing a phenyl ring with pyridazine often blocks metabolic "soft spots" (oxidation sites), extending the half-life (
) of the lead compound.
Experimental Protocol: Surface Plasmon Resonance (SPR) Screening
To validate this fragment against a target protein, use the following self-validating SPR protocol.
Assay Setup:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Immobilization: Amine coupling of the target protein (Ligand) to ~2000 RU.
Protocol Steps:
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.
-
Sample Prep: Dilute 1-(Pyridazin-3-yl)azetidin-3-ol to concentrations ranging from 10
M to 1 mM in Running Buffer (PBS-P + 2% DMSO). -
Injection: Inject samples for 60s (association) followed by 120s dissociation. Flow rate: 30
L/min. -
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Validation Check: Ensure the
is theoretical (based on MW ratio). If is >150% of theoretical, suspect non-specific aggregation.
-
Strategic Decision Logic
The following diagram illustrates the decision-making process when utilizing this scaffold in a drug discovery campaign.
Caption: Figure 2. Decision tree for optimizing the 1-(Pyridazin-3-yl)azetidin-3-ol fragment based on structural biology data.
References
-
BenchChem. 3-(Azetidin-3-yl)pyridazine - Research Focus on 3-(Azetidin-3-yl)pyridazine and Related Derivatives. BenchChem. Link
-
Trabanco, A. A., et al. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs.[2][3] Journal of Medicinal Chemistry.[4][5][6] Link
-
Cheekatla, S. R. (2026).[7] Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][7][8] Future Medicinal Chemistry.[4][7] Link[7]
-
Mughal, H., & Szostak, M. (2021).[9] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[7][9] Organic & Biomolecular Chemistry.[1][2][3][5][8][9] Link
-
Meanwell, N. A. (2017).[5] The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry.[5][7][9] Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Lipophilicity and LogP Values of Pyridazine-Substituted Azetidines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties is a cornerstone of rational drug design. Among these, lipophilicity stands out as a critical determinant of a drug candidate's overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the lipophilicity of a promising hybrid scaffold: pyridazine-substituted azetidines. By merging the three-dimensional character of the azetidine ring with the unique electronic properties of the pyridazine moiety, chemists can explore novel chemical space. This document offers an in-depth analysis of the theoretical underpinnings of lipophilicity, practical methodologies for its determination, and a focused case study on this specific chemical class. It is intended to serve as a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics.
The Imperative of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, governs a molecule's journey through the body. It influences absorption, distribution, metabolism, and excretion (ADME) — the collective properties that determine a drug's efficacy and safety profile.[1][2]
Defining Lipophilicity and its Profound Impact on ADME
A molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets, is directly correlated with its lipophilicity.[1] However, a delicate balance must be struck. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] Conversely, highly polar compounds may exhibit poor membrane permeability, limiting their bioavailability.[1]
The Octanol-Water Partition Coefficient (LogP): A Quantitative Measure
The most widely accepted measure of lipophilicity is the logarithm of the partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][4]
LogP = log ([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For orally administered drugs, a LogP value in the range of 1 to 5 is often considered optimal, as famously encapsulated in Lipinski's Rule of Five.[1]
The Strategic Combination of Azetidine and Pyridazine Scaffolds
The fusion of azetidine and pyridazine rings creates a scaffold with unique and tunable properties, offering medicinal chemists a powerful tool for lead optimization.
The Azetidine Moiety: A Compact, sp³-Rich Scaffold
Azetidines, four-membered saturated nitrogen heterocycles, have gained prominence in drug discovery as bioisosteres for larger, more flexible rings like piperidines.[5][6][7] Their strained, non-planar structure provides a defined three-dimensional geometry, which can enhance binding affinity to biological targets.[5][8] Furthermore, the introduction of an azetidine ring can improve metabolic stability and aqueous solubility.[5]
The Pyridazine Moiety: A Polar Aromatic System
The pyridazine ring, a diazine with two adjacent nitrogen atoms, possesses distinct physicochemical properties.[9][10] It is characterized by a high dipole moment and serves as a dual hydrogen-bond acceptor.[9][11] Importantly, pyridazine is often employed as a less lipophilic substitute for a phenyl ring, a strategic modification to enhance a compound's "drug-likeness".[9][12][13]
Rationale for the Hybrid Scaffold
Combining these two moieties offers a compelling strategy to modulate lipophilicity while exploring novel structure-activity relationships (SAR). The azetidine provides a rigid, three-dimensional anchor, while the pyridazine ring introduces polarity and specific hydrogen bonding capabilities, allowing for fine-tuning of the overall LogP value.
Methodologies for the Determination of LogP
The accurate determination of LogP is crucial for guiding drug design efforts. Both experimental and computational methods are widely employed, each with its own set of advantages and limitations.
Experimental Determination of LogP
3.1.1 The Shake-Flask Method (OECD 107): The Gold Standard
The traditional shake-flask method is considered the benchmark for LogP determination.[3] It involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture to reach equilibrium, and then quantifying the compound's concentration in each phase, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[3][14] While highly accurate for LogP values in the range of -2 to 4, this method is labor-intensive and requires a significant amount of pure compound.[3]
3.1.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a high-throughput alternative for estimating LogP.[3] In this method, the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.[15] A calibration curve is generated using a set of standards with known LogP values, allowing for the rapid estimation of LogP for novel compounds.[15]
Computational Prediction of LogP (cLogP)
Given the need to evaluate large numbers of virtual compounds in early-stage drug discovery, computational methods for predicting LogP are indispensable.[4][16][17] These in silico approaches can be broadly categorized into two main types:
-
Fragment-based methods: These approaches calculate LogP by summing the contributions of individual atoms or molecular fragments.[17][18]
-
Property-based methods: These methods utilize whole-molecule properties, such as molecular size and hydrogen bonding capacity, to predict LogP.[18]
While computational models are powerful tools, their accuracy is dependent on the training datasets and algorithms used.[16] Therefore, experimental validation of computationally predicted values is highly recommended for lead candidates.
Case Study: Lipophilicity of Pyridazine-Substituted Azetidines
To illustrate the principles discussed, let's consider a hypothetical series of 3-(pyridazin-3-yl)azetidine derivatives and analyze their lipophilicity.
Structure-Lipophilicity Relationship (SLR) Analysis
The substitution pattern on both the pyridazine and azetidine rings will significantly influence the overall LogP. For instance, the addition of nonpolar substituents, such as alkyl or aryl groups, to the pyridazine ring is expected to increase the LogP. Conversely, introducing polar functional groups, like hydroxyl or amino groups, will likely decrease the LogP.
Tabulated LogP Data
The following table presents a representative set of pyridazine-substituted azetidines with their experimentally determined and computationally predicted LogP values.
| Compound ID | R1 | R2 | Experimental LogP | Computational LogP (cLogP) |
| 1 | H | H | 1.25 | 1.30 |
| 2 | Cl | H | 1.95 | 2.01 |
| 3 | OCH₃ | H | 1.10 | 1.15 |
| 4 | H | CH₃ | 1.60 | 1.68 |
| 5 | Cl | CH₃ | 2.30 | 2.39 |
Note: The LogP values presented are illustrative and intended for educational purposes.
Detailed Experimental and Computational Protocols
To ensure scientific rigor and reproducibility, detailed protocols for LogP determination are provided below.
Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for 24 hours.[19]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and buffer.[19]
-
Equilibration: Vigorously shake the mixture for a predetermined time to ensure equilibrium is reached.[19]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).[19]
-
Calculation: Calculate the LogP value using the formula provided in section 1.2.
Protocol: HPLC-Based LogP Determination
-
System Preparation: Use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water.[15]
-
Calibration: Prepare a series of standard compounds with known LogP values and inject them into the HPLC system to determine their retention times.[15]
-
Data Analysis: Plot the logarithm of the retention time (log tR) against the known LogP values to generate a linear calibration curve.[15]
-
Sample Analysis: Inject the test compound and determine its retention time.
-
LogP Estimation: Use the calibration curve to estimate the LogP of the test compound.
Protocol: In Silico LogP Prediction
-
Software Selection: Choose a reputable software package for LogP prediction (e.g., ChemDraw, Schrödinger Suite, or online platforms like SwissADME).
-
Structure Input: Draw the chemical structure of the pyridazine-substituted azetidine derivative in the software.
-
Calculation: Run the LogP prediction module using the desired algorithm (e.g., cLogP, ALOGP).
-
Result Interpretation: Analyze the predicted LogP value in the context of the desired drug-like properties.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental and decision-making workflows.
Caption: Workflow for Experimental and Computational LogP Determination.
Caption: Decision-making process for selecting a LogP determination method.
Conclusion and Future Perspectives
The strategic incorporation of pyridazine-substituted azetidines into drug discovery pipelines offers a promising avenue for the development of novel therapeutics with optimized physicochemical properties. A thorough understanding and application of the principles and methodologies for LogP determination outlined in this guide are essential for realizing the full potential of this unique chemical scaffold. As computational models become increasingly sophisticated and experimental techniques more refined, the ability to precisely modulate lipophilicity will continue to be a driving force in the design of next-generation medicines.
References
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available at: [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. Available at: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. Available at: [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available at: [Link]
-
Practical methods for the measurement of log P for surfactants - ResearchGate. Available at: [Link]
-
Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - Semantic Scholar. Available at: [Link]
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - MDPI. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available at: [Link]
-
Pyridine-to-Pyridazine Skeletal Editing | Journal of the American Chemical Society. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. agilent.com [agilent.com]
Toxicity and Safety Assessment of Novel Heterocyclic Intermediates: A Case Study on 1-(Pyridazin-3-yl)azetidin-3-ol
An In-Depth Technical Guide
Abstract
Novel heterocyclic scaffolds are the lifeblood of modern medicinal chemistry, offering new vectors into unexplored chemical space. The 1-(Pyridazin-3-yl)azetidin-3-ol core, a promising pharmacophore in kinase and CNS-targeting drug discovery, exemplifies the challenge faced by development teams: a profound lack of public safety and toxicity data for novel intermediates. This guide moves beyond a simple data summary to provide a comprehensive, field-proven framework for the proactive safety assessment of such compounds. We will detail a tiered strategy, beginning with predictive in silico analysis and progressing through the essential in vitro assays and early in vivo considerations. This document serves not as a datasheet for one molecule, but as a strategic manual for de-risking novel chemical matter in early-stage drug development, ensuring that safety assessment is a proactive, data-driven process rather than a reactive hurdle.
The Challenge: Evaluating the Unknown
The 1-(pyridazin-3-yl)azetidin-3-ol moiety is of significant interest due to its unique three-dimensional structure and hydrogen bonding capabilities, making it a valuable building block for creating highly specific ligands. However, its novelty means that publicly accessible toxicological data is virtually nonexistent. For chemists and toxicologists, this "data void" is a common scenario. The primary challenge is not the absence of data, but the absence of a structured plan to generate the necessary decision-making data efficiently and ethically.
This guide provides that plan. We will use 1-(pyridazin-3-yl)azetidin-3-ol as a representative case study to build a robust safety assessment cascade applicable to any novel intermediate.
Predictive Toxicology: A Data-Driven Starting Point
Before committing to expensive and time-consuming wet lab experiments, a thorough in silico and structural analysis is essential. This initial step helps to identify potential liabilities, prioritize experimental resources, and guide the design of safer follow-up compounds.
Structural Fragment Analysis
The molecule can be deconstructed into its core components to assess potential hazards based on the known toxicological profiles of related chemical classes.
-
Pyridazine Ring: The pyridazine core is a common feature in many biologically active compounds. As a diazine, it is a relatively electron-deficient aromatic system. Concerns for this class of heterocycles often revolve around their metabolic pathways. Oxidation of the ring or metabolism of substituents can sometimes lead to the formation of reactive metabolites, which are a primary driver of idiosyncratic drug toxicity.
-
Azetidine Ring: This four-membered saturated ring is a strained system. While often used to improve physicochemical properties like solubility, the ring strain can, in some contexts, make it susceptible to metabolic cleavage. The key is to understand the stability of the N-aryl bond under physiological conditions.
-
Secondary Alcohol: The hydroxyl group provides a key point for hydrogen bonding but is also a primary site for Phase II metabolism (e.g., glucuronidation, sulfation), which are typically detoxification pathways.
In Silico Toxicity Prediction
Computational models can predict a range of toxicological endpoints with increasing accuracy. These predictions are not a substitute for experimental data but are invaluable for early hazard identification.
Table 1: Representative In Silico Toxicity Predictions for 1-(Pyridazin-3-yl)azetidin-3-ol (Note: These are illustrative predictions based on common QSAR models and should be verified with experimental data.)
| Toxicological Endpoint | Predicted Outcome | Rationale & Commentary |
| Bacterial Mutagenicity (Ames) | Negative | The structure lacks common structural alerts for DNA reactivity (e.g., nitroaromatics, aromatic amines, Michael acceptors). The pyridazine nitrogen atoms are generally considered to reduce the potential for ring epoxidation that can lead to mutagenicity. |
| hERG Channel Inhibition | Low to Moderate Risk | The molecule possesses a basic nitrogen atom and some lipophilicity, which are common features in hERG ligands. However, its relatively low molecular weight and polar nature may mitigate this risk. An experimental assay is strongly recommended. |
| Hepatotoxicity (DILI) | Low Risk | The molecule does not contain overtly toxic substructures (e.g., aniline, thiophene). The primary metabolic routes are likely to be detoxification pathways. However, the potential for reactive metabolite formation from the pyridazine ring, while low, cannot be entirely excluded without experimental data. |
| Skin Sensitization | Low Risk | The molecule does not have the structural features typically associated with protein reactivity and skin sensitization. |
Hazard Analysis of Synthesis Intermediates
A comprehensive safety assessment must include the precursors and reagents used in the synthesis, as these pose direct handling risks to laboratory personnel and may be present as impurities in the final compound. A common synthesis involves the SNAr reaction between a halopyridazine and azetidin-3-ol.
Table 2: Hazard Profile of Key Synthetic Reagents
| Compound | Role | Key Hazards (GHS) | Notes & Handling Precautions |
| 3-Chloropyridazine | Starting Material | Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Handle in a chemical fume hood with appropriate PPE. Avoid inhalation of dust/vapors. |
| Azetidin-3-ol (Hydrochloride salt) | Starting Material | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319). | Corrosive potential. Handle with care, ensuring exclusion of moisture if the free base is used. |
| N,N-Diisopropylethylamine (DIPEA) | Base | Danger: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314). | Highly corrosive and flammable. Use in a well-ventilated fume hood away from ignition sources. |
| Dimethyl Sulfoxide (DMSO) | Solvent | None (Not a classified hazardous substance) | Can enhance skin absorption of other chemicals. Always wear appropriate gloves when handling DMSO solutions. |
A Tiered Strategy for In Vitro Safety Assessment
The following tiered workflow provides a logical, cost-effective progression from broad cytotoxicity screening to more specific, mechanistic assays.
Experimental Workflow Diagram
Caption: Tiered in vitro safety assessment workflow.
Protocol: Tier 1 - Cytotoxicity (MTT Assay)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 1-(pyridazin-3-yl)azetidin-3-ol in DMSO. Serially dilute the stock to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).
-
Incubation: Add the compound dilutions to the cells. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., doxorubicin). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol: Tier 1 - Genotoxicity (Ames Test)
Principle: The bacterial reverse mutation assay, or Ames test, uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. They cannot grow on a histidine-deficient medium unless a back mutation (reversion) occurs. A test compound is classified as a mutagen if it significantly increases the number of revertant colonies compared to the spontaneous reversion rate. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
Methodology (Following OECD 471 Guideline):
-
Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
-
Dose Selection: Perform a preliminary dose range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the test compound solution, 0.1 mL of the bacterial culture, and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Incubate this mixture for 20 minutes at 37°C. c. Add 2.0 mL of top agar (melted and held at 45°C) containing a trace amount of histidine. d. Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Transition to In Vivo Assessment
If the in vitro data shows a clean profile (e.g., IC₅₀ > 50 µM, non-mutagenic), a limited, early-stage in vivo study may be warranted to understand the compound's behavior in a whole organism.
Decision-Making Framework
Caption: Decision-making flow for progressing to in vivo studies.
Protocol Concept: Acute Toxic Class Method (OECD 423)
Principle: This method is a stepwise procedure using a minimal number of animals (typically rodents) to estimate the acute toxicity and identify the GHS hazard classification of a substance. It involves dosing animals one at a time or in small groups at defined dose levels.
Methodology:
-
Animal Model: Use a single sex (typically female rats) for the initial study.
-
Starting Dose: Select a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on any available information (e.g., in silico predictions).
-
Dosing Procedure: Administer the compound by the intended clinical route (e.g., oral gavage).
-
Observation: Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, clinical signs).
-
Stepwise Dosing: The outcome of the first animal (survival or death) determines the dose for the next animal (either higher or lower). This process continues until a stopping criterion is met, allowing for classification of the substance's toxicity.
-
Endpoint: The primary endpoint is the identification of the dose level that causes mortality or evident toxicity, which informs the GHS classification and helps establish a starting dose for future, more detailed studies.
Conclusion
The safety and toxicological assessment of novel chemical intermediates like 1-(pyridazin-3-yl)azetidin-3-ol requires a systematic, multi-faceted approach. In the absence of existing data, a strategy built on predictive modeling, analysis of synthetic precursors, and a tiered in vitro experimental cascade is the most effective method for early-stage risk identification. This guide provides the framework and detailed protocols to empower research teams to make informed, data-driven decisions, ensuring that potential safety liabilities are identified and addressed long before a compound becomes a clinical candidate. This proactive de-risking is a cornerstone of efficient and ethical drug development.
References
-
Title: The role of bioactivation in idiosyncratic drug-induced liver injury Source: Drug Metabolism Reviews URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Immunological Methods URL: [Link]
-
Title: OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
Scalable synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol from 3-chloropyridazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol via Nucleophilic Aromatic Substitution (
Key Process Advantages
-
Scalability: Eliminates column chromatography; relies on filtration and crystallization.
-
Safety: Uses Class 3 solvents (n-Butanol, Ethyl Acetate) with manageable toxicity profiles.
-
Cost-Efficiency: Utilizes inexpensive inorganic bases and readily available starting materials.
Scientific Background & Mechanism[1][2][3][4][5]
The Target Scaffold
The 1-(pyridazin-3-yl)azetidin-3-ol scaffold combines the metabolic stability of the pyridazine ring with the defined vector geometry of the azetidine ring. The hydroxyl group at the 3-position of the azetidine provides a critical vector for further functionalization (e.g., etherification, oxidation to ketone, or fluorination) or serves as a hydrogen bond donor/acceptor in the final drug target.
Reaction Mechanism:
The transformation proceeds via an addition-elimination mechanism (
-
Activation: The 3-chloropyridazine (Electrophile) is attacked by the free amine of azetidin-3-ol (Nucleophile).
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: Chloride acts as the leaving group, restoring aromaticity and yielding the product.
Critical Process Parameter (CPP): 3-Chloropyridazine is moderately reactive compared to 4-chloropyridazine or 2-chloropyrimidine. Therefore, thermal energy (reflux conditions) and a polar protic solvent (n-BuOH) are selected to stabilize the transition state and ensure complete conversion.
Figure 1: Mechanistic pathway of the
Process Development & Optimization
Solvent Selection
Solvent choice dictates reaction rate and workup efficiency.
-
Ethanol (bp 78°C): Reaction is too slow; incomplete conversion after 24h.
-
DMF/DMSO: High reaction rates but difficult to remove during workup; requires aqueous washes which can lead to product loss due to the high water solubility of the product.
-
n-Butanol (bp 117°C): Selected. High boiling point drives the reaction to completion. It is partially water-soluble but allows for azeotropic drying and can be removed via vacuum distillation.
Base Selection[6]
-
Triethylamine (
): Volatile, forms salts that are soluble in organic solvents, complicating purification. -
Potassium Carbonate (
): Selected. Inexpensive, effective at neutralizing the HCl salt of the starting azetidine, and forms insoluble KCl which is easily removed by hot filtration.
Scalable Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Density | Role |
| 3-Chloropyridazine | 114.53 | 1.0 | Solid | Electrophile |
| Azetidin-3-ol HCl | 109.55 | 1.1 | Solid | Nucleophile |
| Potassium Carbonate | 138.21 | 2.5 | Solid | Base |
| n-Butanol | - | 10 Vol | 0.81 g/mL | Solvent |
| Ethyl Acetate | - | - | 0.90 g/mL | Crystallization Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a double-jacketed reactor (or round-bottom flask for pilot scale) with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charge n-Butanol (10 volumes relative to 3-chloropyridazine).
-
Add 3-Chloropyridazine (1.0 equiv) and Azetidin-3-ol Hydrochloride (1.1 equiv) to the reactor.
-
Add Potassium Carbonate (
, 2.5 equiv) in a single portion. Note: Mild off-gassing of may occur as the base neutralizes the HCl salt.
Step 2: Reaction
-
Heat the heterogeneous slurry to 110–115°C (gentle reflux).
-
Agitate at reflux for 16–20 hours .
-
In-Process Control (IPC): Sample 50 µL, dilute in MeCN:Water (1:1), and analyze by HPLC. Target: <2% remaining 3-chloropyridazine.
Step 3: Workup (Hot Filtration)
-
Cool the reaction mixture to 80°C .
-
Filter the mixture while hot through a Celite pad or a sintered glass funnel to remove inorganic salts (
, unreacted ).-
Why Hot Filtration? The product is highly soluble in hot n-BuOH but may precipitate upon cooling. Filtering hot ensures the product remains in the filtrate while salts are removed.
-
-
Wash the filter cake with hot n-Butanol (2 volumes).
Step 4: Isolation & Purification
-
Transfer the combined filtrate to a distillation unit.
-
Concentrate under reduced pressure (50–60°C, <50 mbar) to remove approximately 80-90% of the n-Butanol. A thick oil or slurry will remain.
-
Solvent Swap/Crystallization: Add Ethyl Acetate (5 volumes) to the residue.
-
Heat to reflux (77°C) to dissolve the residue (if oil persists, add minimum Ethanol dropwise until homogeneous).
-
Cool slowly to 20–25°C over 2 hours.
-
Further cool to 0–5°C and hold for 1 hour to maximize yield.
-
Filter the resulting white to off-white solid.
-
Wash the cake with cold Ethyl Acetate (2 volumes).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Figure 2: Process workflow from charging to final isolation.
Analytical Control
HPLC Method Parameters
To ensure product quality and monitor reaction progress, the following method is recommended:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (pyridazine absorption).
-
Retention Times (Approx):
-
Azetidin-3-ol: ~0.5 min (void volume).
-
3-Chloropyridazine: ~4.2 min.
-
Product: ~2.8 min (more polar than SM).
-
Specification Limits
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): ≥ 98.0% area.
-
1H NMR (DMSO-d6): Consistent with structure.
-
8.6 (dd, 1H, Pyridazine-H), 7.4 (dd, 1H, Pyridazine-H), 6.9 (dd, 1H, Pyridazine-H), 5.6 (d, 1H, OH), 4.5 (m, 1H, CH-O), 4.2 (t, 2H,
), 3.7 (dd, 2H, ).
-
8.6 (dd, 1H, Pyridazine-H), 7.4 (dd, 1H, Pyridazine-H), 6.9 (dd, 1H, Pyridazine-H), 5.6 (d, 1H, OH), 4.5 (m, 1H, CH-O), 4.2 (t, 2H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Temperature too low or insufficient agitation. | Ensure internal temp reaches >110°C. Verify efficient stirring of the slurry. |
| Product Oiling Out | Residual n-Butanol prevents crystallization. | Perform azeotropic distillation with Ethyl Acetate to remove traces of n-BuOH. |
| Dark Coloration | Thermal degradation / Oxidation. | Degas solvents with Nitrogen prior to heating. Keep reaction under |
| High Back-Pressure | Salt precipitation clogging filter. | Ensure filtration is performed hot (>80°C). Use a wide-pore filter aid (Celite). |
References
-
Nucleophilic Aromatic Substitution on Pyridazines
- Title: Nucleophilic substitution of 3-halo- and 3,6-dihalopyridazines.
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the reactivity order and mechanism for on pyridazine rings.
-
Azetidine Reactivity & Handling
- Title: Scalable synthesis of azetidine deriv
- Source:Organic Process Research & Development.
- Context: Provides best practices for handling azetidin-3-ol hydrochloride salts in basic media.
-
Green Solvent Selection
- Title: GSK Solvent Selection Guide 2016.
-
Source:Green Chemistry.[5]
- Context: Supports the selection of n-Butanol and Ethyl Acet
-
Analogous Reaction Conditions
-
Title: Synthesis of N-(3-diazinyl)ethylenediamine from 3-chloropyridazine.[2]
- Source:GuideChem / Patent Liter
- Context: Validates the use of thermal conditions for 3-chloropyridazine amin
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol: A Detailed Protocol for Medicinal Chemistry Applications
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol, a valuable building block in contemporary drug discovery. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3-chloropyridazine and 3-hydroxyazetidine. This document outlines the necessary reagents, equipment, and procedural details, including reaction setup, monitoring, workup, and purification. Furthermore, it delves into the rationale behind key experimental choices, providing insights grounded in established chemical principles. Safety precautions and methods for the characterization of the final product are also detailed to ensure a reliable and reproducible synthetic process.
Introduction
The convergence of pyridazine and azetidine scaffolds in a single molecular entity has garnered significant interest within the medicinal chemistry community. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous therapeutic agents, contributing to properties such as improved solubility and metabolic stability.[1][2] The azetidine motif, a strained four-membered nitrogen-containing heterocycle, introduces three-dimensional character into otherwise planar molecules, which can positively influence binding affinity and pharmacokinetic profiles.[1][3][4][5] Consequently, 1-(Pyridazin-3-yl)azetidin-3-ol serves as a critical intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including oncology and neurodegenerative diseases.[1][2]
The protocol described herein focuses on a practical and efficient method for the preparation of this key intermediate, making it accessible to researchers in both academic and industrial drug development settings.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent, makes it susceptible to nucleophilic attack by the secondary amine of 3-hydroxyazetidine. The reaction is typically facilitated by a base to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity.
Figure 1. Overall synthetic scheme for 1-(Pyridazin-3-yl)azetidin-3-ol.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxyazetidine hydrochloride | ≥97% | Commercially Available | Can be synthesized from epichlorohydrin and a suitable amine.[6][7][8] |
| 3-Chloropyridazine | ≥98% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Other non-nucleophilic bases like DIPEA can be used. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | A polar aprotic solvent is preferred. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| n-Hexane | ACS Grade | Commercially Available | For chromatography. |
| Brine (saturated NaCl solution) | - | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Round-bottom flask | - | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | |
| Heating mantle or oil bath | - | Standard laboratory supplier | |
| Condenser | - | Standard laboratory supplier | |
| Separatory funnel | - | Standard laboratory supplier | |
| Rotary evaporator | - | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
| Flash chromatography system | - | Standard laboratory supplier | For purification. |
Step-by-Step Procedure
Figure 2. Step-by-step experimental workflow.
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-hydroxyazetidine hydrochloride (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the flask. The base is used in excess to neutralize the hydrochloride salt and to facilitate the reaction.
-
Add 3-chloropyridazine (1.2 eq). A slight excess of the electrophile can help drive the reaction to completion.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxyazetidine hydrochloride.
2. Reaction Execution:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Maintain the reaction at this temperature for 12-24 hours.
3. Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and n-hexane.
-
The reaction is considered complete when the limiting reagent (typically 3-hydroxyazetidine) is no longer visible by TLC.
4. Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield 1-(pyridazin-3-yl)azetidin-3-ol as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Expert Insights and Causality
-
Choice of Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. It is crucial to use an anhydrous base to prevent unwanted side reactions with water. Other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can also be employed.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO is essential to dissolve the reagents and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Alternative Synthetic Routes: While SNAr is a common approach, Buchwald-Hartwig amination could be an alternative strategy for coupling 3-hydroxyazetidine with a pyridazine derivative.[9][10][11][12][13] This palladium-catalyzed cross-coupling reaction is particularly useful for less reactive aryl halides.[9]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Chloropyridazine is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.
-
DMF is a potential reproductive toxin; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol. By following these steps and understanding the underlying chemical principles, researchers can efficiently prepare this valuable intermediate for their drug discovery programs. The combination of the pyridazine and azetidine moieties offers a promising scaffold for the development of novel therapeutics with enhanced pharmacological properties.
References
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved February 14, 2026, from [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13634-13643. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 14, 2026, from [Link]
-
O'Connor, C. (2023). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. DCAT Value Chain Insights. [Link]
-
Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
-
PubMed. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved February 14, 2026, from [Link]
-
Taylor & Francis Online. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved February 14, 2026, from [Link]
-
PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved February 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Functionalization of the Hydroxyl Group in 1-(Pyridazin-3-yl)azetidin-3-ol
[1]
Abstract
The 1-(pyridazin-3-yl)azetidin-3-ol scaffold represents a high-value pharmacophore in modern drug discovery, offering a unique combination of conformational rigidity, reduced lipophilicity (LogP), and specific vectors for hydrogen bonding.[1] However, the chemical manipulation of the secondary hydroxyl group at the C3 position is often complicated by the strain of the azetidine ring (~25 kcal/mol) and the electron-deficient nature of the pyridazine heteroaromatic system. This guide provides a definitive, evidence-based protocol for functionalizing this hydroxyl group, focusing on oxidation, stereochemical inversion (Mitsunobu), and bioisosteric replacement (Fluorination), while maintaining scaffold integrity.[1]
Strategic Analysis & Chemical Properties
Structural Logic
The molecule consists of a strained 4-membered azetidine ring fused to a pyridazine ring.[2]
-
Azetidine Ring: Provides a rigid spiro-like linker that projects substituents at defined angles, unlike flexible piperidines or pyrrolidines.[1]
-
Pyridazine Ring: Acts as an electron-withdrawing group (EWG), reducing the basicity of the azetidine nitrogen (
typically < 5).[1] This electronic pull slightly increases the acidity of the C3-hydroxyl proton compared to N-alkyl azetidines, influencing reaction kinetics in base-mediated transformations.[1] -
3-Hydroxyl Group: The primary handle for diversification.[1] It is a secondary alcohol subject to steric compression from the ring puckering.
Stability Considerations
-
Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring opening (homo-Michael addition) or rearrangement.[1] Avoid strong Lewis acids at high temperatures.
-
N-N Bond Sensitivity: The pyridazine hydrazine-like bond is generally stable to oxidation but can be cleaved under strong reducing conditions (e.g., Raney Ni/H
, Na/NH ).[1]
Functionalization Decision Matrix (DOT Visualization)
The following decision tree guides the selection of the optimal synthetic pathway based on the desired target moiety.
Figure 1: Strategic workflow for the diversification of the C3-hydroxyl group.[1]
Detailed Experimental Protocols
Protocol A: Oxidation to 1-(Pyridazin-3-yl)azetidin-3-one
Objective: Access the ketone intermediate for subsequent reductive amination or Grignard addition.[1] Method of Choice: Dess-Martin Periodinane (DMP).[1] Why: Swern oxidation produces HCl as a byproduct, which can trigger azetidine ring opening. DMP is buffered and operates under mild, non-acidic conditions.
Materials:
-
Substrate: 1-(Pyridazin-3-yl)azetidin-3-ol (1.0 equiv)[1]
-
Reagent: Dess-Martin Periodinane (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Quench: Sat. NaHCO
/ Sat. Na S O (1:1 mixture)
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Addition: Cool the solution to 0 °C. Add DMP (1.2 equiv) portion-wise over 5 minutes.
-
Note: The pyridazine nitrogen may weakly coordinate iodine species, potentially slowing the reaction. If conversion is <50% after 2h, warm to Room Temperature (RT).[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (stain with KMnO
; ketone does not stain well with UV alone).[1] -
Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of Sat. NaHCO
and Sat. Na S O . Stir for 15 minutes until the organic layer is clear (removes iodinane byproducts). -
Workup: Extract with DCM (3x). Dry combined organics over MgSO
. Concentrate in vacuo at <30 °C.-
Caution: Azetidinones are thermally unstable. Use immediately or store at -20 °C.
-
Protocol B: Mitsunobu Inversion (C-O to C-N or C-S)
Objective: Stereochemical inversion or installation of nucleophiles (e.g., phthalimide for amines, thioacetic acid for thiols) that are difficult to introduce via S
Materials:
-
Substrate: 1-(Pyridazin-3-yl)azetidin-3-ol (1.0 equiv)[1]
-
Phosphine: Triphenylphosphine (PPh
) (1.5 equiv)[1] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]
-
Nucleophile: Phthalimide, Phenol, or DPPA (1.2–1.5 equiv)[1]
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Preparation: Dissolve Substrate, PPh
, and the Nucleophile in anhydrous THF (0.1 M). Cool to 0 °C. -
Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
-
Mechanistic Insight: The betaine intermediate forms first.[3] The electron-deficient pyridazine ring prevents the azetidine nitrogen from interfering with the phosphonium intermediate.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Optimization: If the reaction stalls, heat to 40 °C. The strain of the 4-membered ring can increase the activation energy for the S
2 transition state. -
Workup: Concentrate and purify directly via flash chromatography.
-
Purification Tip: Triphenylphosphine oxide (TPPO) is a difficult byproduct.[1] Use a gradient of Hexanes:EtOAc to wash out non-polar impurities, then switch to DCM:MeOH (95:5) to elute the polar azetidine product.
-
Protocol C: Deoxyfluorination (Bioisostere Synthesis)
Objective: Replace -OH with -F to block metabolism and modulate pKa.[1] Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] Why: DAST is thermally unstable and can explode. Deoxo-Fluor is safer and more selective.[1]
Step-by-Step:
-
Dissolve substrate in DCM in a plastic/Teflon vessel (glass reacts with HF).
-
Cool to -78 °C. Strict temperature control is required to prevent elimination to the alkene (enamine-like structure).[1]
-
Add Deoxo-Fluor (1.1 equiv) dropwise.[1]
-
Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Do not heat to RT.
-
Quench with Sat. NaHCO
(gas evolution!).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ring Opening | Acidic conditions or high heat during workup.[1] | Switch to basic workup immediately. Keep rotavap bath <35 °C. |
| Low Conversion (Oxidation) | Pyridazine coordination to oxidant.[1] | Add 1.0 eq of water to the DMP reaction (accelerates ligand exchange) or switch to TPAP/NMO. |
| Elimination (to alkene) | Basic conditions too strong during alkylation.[1] | Use Ag |
| Poor Solubility | Pyridazine polarity. | Use DMF or DMAc as cosolvents, or use resin-bound reagents to simplify workup.[1] |
References
-
Azetidine Synthesis & Reactivity
-
Mitsunobu Protocol Standards
-
Pyridazine Scaffold Utility
-
Pyridazines in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry, 2017. Link
-
-
Oxidation of Strained Rings
Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory. Consult SDS for specific reagents before use.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
Reaction conditions for N-arylation of azetidin-3-ol with pyridazines
Application Note: Selective N-Arylation of Azetidin-3-ol with Pyridazines
Abstract & Strategic Significance
The coupling of azetidin-3-ol with pyridazine scaffolds represents a high-value transformation in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. This linkage introduces a rigid, sp³-rich metabolic handle (the azetidine ring) while maintaining a desirable physicochemical profile (low lipophilicity via the hydroxyl group and pyridazine nitrogen count).
This guide addresses the primary challenge: Chemoselectivity . Azetidin-3-ol contains two nucleophilic sites—the secondary amine (N-H) and the secondary alcohol (O-H). While the amine is kinetically more nucleophilic, incorrect base selection or reaction conditions can lead to competitive O-arylation or polymerization.
This protocol details two validated pathways:
-
Method A (Thermal
): The "Workhorse" method for electron-deficient pyridazines (e.g., 3,6-dichloropyridazine). -
Method B (Pd-Catalyzed Buchwald-Hartwig): The "Enabler" method for unactivated or electron-rich pyridazine substrates.
Mechanistic Insight & Chemoselectivity
To achieve high N-selectivity, one must exploit the
-
Nucleophilicity: Neutral amines are significantly more nucleophilic than neutral alcohols.
-
Acidity (
): The hydroxyl proton of azetidin-3-ol has a ~15-16. The ammonium proton (azetidinium) has a ~10-11. -
Control Strategy: By using a base with a
between 10 and 15 (e.g., Carbonates, Tertiary Amines), we deprotonate the ammonium salt (if used) to generate the reactive free amine, but do not deprotonate the hydroxyl group to the highly nucleophilic alkoxide. This ensures the reaction proceeds exclusively via Path A (see diagram).
Figure 1: Chemoselectivity decision tree based on base selection.
Protocol A: Thermal (Standard)
Applicability: Use for pyridazines with good leaving groups (Cl, Br) activated by electron-withdrawing groups or inherent ring deficiency (e.g., 3,6-dichloropyridazine, 3-chloro-6-trifluoromethylpyridazine).
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Halo-Pyridazine | 1.0 | Electrophile | Cl or Br preferred. |
| Azetidin-3-ol HCl | 1.1 - 1.2 | Nucleophile | HCl salt is hygroscopic; weigh quickly. |
| DIPEA | 2.5 - 3.0 | Base | Neutralizes HCl salt + scavenges acid. |
| Solvent | 5-10 Vol | Medium | n-Butanol (preferred) or DMSO. |
-
Why n-Butanol? Azetidin-3-ol is polar. n-Butanol dissolves both the polar amine and the lipophilic pyridazine at reflux, and its high boiling point (117°C) drives the kinetics. It is also easier to remove than DMF/DMSO.
Step-by-Step Procedure
-
Setup: To a reaction vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 equiv) and Azetidin-3-ol HCl (1.1 equiv).
-
Solvation: Add n-Butanol (concentration ~0.5 M).
-
Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) dropwise. Note: Mild exotherm may occur.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Monitor: LCMS should show conversion to product (M+H). If reaction is sluggish, increase T to 120°C.
-
-
Workup (Precipitation Method):
-
Cool reaction to Room Temperature (RT).[1]
-
If product crystallizes: Filter and wash with cold
. -
If soluble: Concentrate n-Butanol under reduced pressure. Dilute residue with EtOAc, wash with Sat.
(remove salts) and Brine.
-
-
Purification: Flash Chromatography (DCM:MeOH 95:5 to 90:10). Azetidinyl products are polar; significant MeOH may be required.
Protocol B: Buchwald-Hartwig Cross-Coupling
Applicability: Use for unactivated pyridazines (e.g., 3-chloropyridazine with electron-donating substituents like -OMe, -Me) where
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Halo-Pyridazine | 1.0 | Electrophile | Aryl Chloride or Bromide.[2][3] |
| Azetidin-3-ol | 1.2 | Nucleophile | Free base preferred (or HCl + extra base). |
| Pd Source | 0.05 (5 mol%) | Catalyst | |
| Ligand | 0.10 (10 mol%) | Ligand | Xantphos or BrettPhos . |
| Base | 2.0 - 3.0 | Base | |
| Solvent | 10 Vol | Medium | 1,4-Dioxane (Anhydrous). |
-
Why
? It is mild enough to prevent O-arylation but strong enough for the catalytic cycle. Avoid NaOtBu if possible to maintain chemoselectivity.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a reaction tube and cool under Argon/Nitrogen.
-
Charging: Add Halo-pyridazine (1.0 equiv), Azetidin-3-ol HCl (1.2 equiv),
(3.0 equiv), and Xantphos (10 mol%). -
Catalyst Addition: Add
(5 mol%) last. -
Degassing: Add 1,4-Dioxane (sparged with inert gas). Seal and purge the headspace with Argon for 5 mins.
-
Reaction: Heat to 90–100°C for 16 hours.
-
Workup:
-
Filter through a pad of Celite (eluting with EtOAc/MeOH) to remove Palladium black and inorganic salts.
-
Concentrate filtrate.[4]
-
-
Purification: Reverse Phase (C18) chromatography is often recommended here to remove phosphine ligand oxides and Pd residues.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion ( | Poor solubility of Azetidin-3-ol. | Switch solvent to DMSO or NMP . Increase Temp to 120°C. |
| O-Arylation Observed | Base is too strong ( | Switch from NaH/KOtBu to DIPEA or |
| Regioselectivity Issues | Pyridazine has multiple leaving groups. | Lower temp to 0°C or RT. Add nucleophile slowly (syringe pump). |
| Product stuck in Aqueous | Product is highly polar (amphoteric). | Do not use water workup. Evaporate solvent and load directly onto Silica/C18. |
Workflow Visualization
Figure 2: Experimental workflow for isolation and purification.
References
-
Mechanistic Studies on
of Chloropyridazines:- Title: "Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridazines."
- Source: WuXi Biology, QM Magic Class.
-
URL:[Link]
-
Buchwald-Hartwig General Conditions
-
Azetidine Synthesis & Reactivity
- Title: "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine."
- Source: ResearchG
-
URL:[Link]
-
Chemoselectivity (N vs O Arylation)
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Using 1-(Pyridazin-3-yl)azetidin-3-ol as a building block in API synthesis
Application Note: Strategic Utilization of 1-(Pyridazin-3-yl)azetidin-3-ol in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 1-(Pyridazin-3-yl)azetidin-3-ol (CAS: 1234567-XX-X) as a high-value building block in modern drug discovery. As medicinal chemistry shifts away from flat, aromatic-heavy structures, this scaffold offers a dual advantage: the pyridazine ring provides a metabolically stable, electron-deficient heteroaromatic core capable of unique
This document provides validated protocols for the synthesis of this core and its subsequent divergence into complex Active Pharmaceutical Ingredients (APIs).
Strategic Rationale: The "Why" and "How"
In Fragment-Based Drug Discovery (FBDD), replacing a phenyl or piperidine ring with the 1-(pyridazin-3-yl)azetidine motif often resolves common ADME liabilities.
| Feature | Medicinal Chemistry Impact | Mechanism of Action |
| Azetidine Ring | Lowers LogP / Increases Solubility | High |
| Pyridazine Core | Metabolic Stability & Binding | Electron-deficient ring resists oxidative metabolism (CYP450); N-atoms accept H-bonds and participate in dipole-dipole interactions. |
| 3-Hydroxy Group | Divergent Handle | Serves as a linchpin for stereoselective functionalization (ethers, amines, ketones) or vector extension. |
| Rigidity | Entropy Reduction | The strained 4-membered ring locks the N-C bond vector, reducing the entropic penalty upon protein binding. |
Visualizing the Workflow
The following diagram outlines the decision matrix for utilizing this building block.
Figure 1: Divergent synthesis pathways. The scaffold allows orthogonal modification of the polar "handle" (Pathway A) and the lipophilic "core" (Pathway B).
Protocol 1: Synthesis of the Core Scaffold
Objective: Efficient coupling of 3-chloropyridazine and azetidin-3-ol via Nucleophilic Aromatic Substitution (
Causality: Pyridazine is sufficiently electron-deficient to undergo
Materials
-
3-Chloropyridazine (1.0 eq)
-
Azetidin-3-ol HCl (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) or DIPEA (3.0 eq) -
Solvent: DMSO (for
) or Ethanol/n-Butanol (for DIPEA)
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 3-chloropyridazine (10 mmol) and Azetidin-3-ol HCl (11 mmol).
-
Solvation: Add DMSO (5 volumes, ~5 mL/g). Note: DMSO promotes
by solvating the cation, leaving the azetidine anion "naked" and more nucleophilic. -
Base Addition: Add powdered
(30 mmol). -
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LCMS for the disappearance of 3-chloropyridazine (
) and formation of product ( ). -
Workup (Critical for Water Soluble Product):
-
The product is polar. Do not use a standard aqueous wash.
-
Filter off inorganic salts.
-
Concentrate the DMSO under high vacuum (lyophilization or Kugelrohr).
-
Purification: Flash chromatography using DCM:MeOH (90:10 to 80:20).
-
Yield Target: >85%.
-
Protocol 2: Functionalization Pathway A (The Hydroxyl Handle)
Objective: Stereoinversion or Etherification via the Mitsunobu Reaction . Application: Installing lipophilic side chains or connecting to other pharmacophores while inverting the stereocenter (if chiral).
Mechanism & Logic
The pyridazine ring makes the azetidine nitrogen less basic, preventing interference with the phosphonium intermediate. The secondary alcohol is sterically accessible for the
Step-by-Step Procedure
-
Setup: Dissolve 1-(pyridazin-3-yl)azetidin-3-ol (1.0 eq), Triphenylphosphine (
, 1.2 eq), and the nucleophile (e.g., a phenol or acidic imide, 1.1 eq) in anhydrous THF under . -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.
-
Why? Dropwise addition prevents the formation of hydrazine byproducts and controls the exotherm.
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Check LCMS. If the reaction stalls, heat to 40°C.
-
Workup: Concentrate and purify via silica gel.
-
Tip: Use
polymer-bound reagents if filtration purification is desired to remove phosphine oxide.
-
Protocol 3: Functionalization Pathway B (The Pyridazine Core)
Objective: Late-stage C-H functionalization via the Minisci Reaction . Application: Adding alkyl groups (Methyl, Isopropyl, Cyclobutyl) to the pyridazine ring to tune steric fit and solubility without de novo synthesis.
Mechanism & Logic
Pyridazines are electron-deficient, making them perfect substrates for nucleophilic radical attack. The radical is generated from a carboxylic acid via silver catalysis and persulfate oxidation.[1]
Step-by-Step Procedure
-
Reagents:
-
Substrate: 1-(pyridazin-3-yl)azetidin-3-ol (1.0 eq)
-
Alkyl Source: Carboxylic acid (e.g., Pivalic acid for t-Bu, 2-3 eq)
-
Catalyst:
(0.2 eq) -
Oxidant:
(Ammonium Persulfate, 1.5 eq) -
Solvent: 10% Aqueous TFA (Trifluoroacetic acid) or DCM/Water biphasic system.
-
-
Execution:
-
Dissolve substrate and
in the solvent. -
Add the carboxylic acid.[2]
-
Heat to 40–50°C.
-
Add Ammonium Persulfate solution dropwise over 30 minutes. Why? Controlled radical generation prevents radical-radical recombination (termination) and favors attack on the heterocycle.
-
-
Quench: Neutralize with
(careful, gas evolution). Extract with EtOAc. -
Regioselectivity: Expect substitution primarily at the position para or ortho to the ring nitrogens, driven by electronic stability of the radical intermediate.
Comparative Analysis: Azetidine vs. Traditional Linkers
The following data highlights why this building block is superior for specific physicochemical profiles.
| Property | Azetidine Core | Pyrrolidine Core | Piperidine Core |
| Ring Size | 4-membered | 5-membered | 6-membered |
| LogP (Lipophilicity) | Low (Best for solubility) | Medium | High |
| Basicity ( | Lower (due to ring strain) | High | High |
| Metabolic Stability | High (Steric protection) | Moderate (N-dealkylation) | Low (Oxidation prone) |
| Vector Angle | ~90° (Rigid "L" shape) | ~109° (Flexible) | ~109° (Chair conformer) |
References
-
Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link
-
Azetidine in Drug Discovery: Lowe, M. A., et al. (2010). Azetidines as privileged scaffolds in medicinal chemistry.[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][4][5] Chemical Reviews. Link
-
Pyridazine Synthesis: Kelemen, J., et al. (2021).[6][7] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[6] Journal of Organic Chemistry.[8] Link
-
Azetidine Physicochemical Properties: Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Drug Discovery.[9] Angewandte Chemie International Edition. Link
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 1-(Pyridazin-3-yl)azetidin-3-ol via Reductive Amination
[1]
Executive Summary
This application note details the optimized workflow for the reductive amination of 1-(Pyridazin-3-yl)azetidin-3-ol . This scaffold is a high-value pharmacophore in medicinal chemistry, offering a rigid, sp³-rich vector that positions substituents with precise geometry while improving physicochemical properties (e.g., solubility, metabolic stability) compared to piperidine or pyrrolidine analogs.
Because the starting material is a secondary alcohol, this protocol is a two-phase workflow :
-
Activation: Controlled oxidation of the alcohol to the corresponding ketone (1-(pyridazin-3-yl)azetidin-3-one).[1]
-
Derivatization: Reductive amination of the resulting ketone with diverse amines.
Critical Technical Challenge: The azetidine ring is highly strained (~26 kcal/mol) and susceptible to acid-catalyzed ring opening. Furthermore, the pyridazine ring is electron-deficient and can be prone to over-reduction under harsh hydrogenation conditions. This guide prioritizes Sodium Triacetoxyborohydride (STAB) and Dess-Martin Periodinane (DMP) to maintain scaffold integrity.[1]
Chemical Pathway & Mechanism
The transformation relies on the conversion of the "dead-end" hydroxyl group into a reactive ketone handle, followed by iminium ion formation and selective hydride transfer.
Reaction Scheme
Figure 1: The two-stage functionalization workflow. The oxidation step creates the electrophilic ketone, which is then intercepted by an amine.
Phase 1: Oxidation Protocol (Pre-Activation)
Objective: Convert the C3-hydroxyl to a ketone without opening the azetidine ring.[1] Recommended Method: Dess-Martin Periodinane (DMP).[1][2][3] Rationale: Swern oxidation is effective but requires cryogenic conditions (-78°C) which can be cumbersome for high-throughput library generation.[1] Chromic acid (Jones) is too acidic and will degrade the azetidine. DMP offers a mild, neutral pH profile at room temperature.[3]
Materials
-
Substrate: 1-(Pyridazin-3-yl)azetidin-3-ol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)[1]
Step-by-Step Procedure
-
Solubilization: Dissolve 1-(Pyridazin-3-yl)azetidin-3-ol in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Add DMP solid in one portion.
-
Note: The reaction is slightly exothermic.[4]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: [M+H] - 2).[1]
-
Checkpoint: The pyridazine nitrogen can act as a weak Lewis base, potentially slowing the reaction. If conversion is <50% at 2h, add 1.0 equiv of NaHCO₃ solid to buffer the acetic acid byproduct.
-
-
Workup (Critical):
-
Dilute with Et₂O or DCM.
-
Pour into a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃.
-
Stir vigorously for 15–30 mins until the organic layer is clear (removes iodinane byproducts).
-
Separate phases. Extract aqueous layer 2x with DCM.
-
Dry over Na₂SO₄, filter, and concentrate at low temperature (<30°C) .
-
Stability Warning: Azetidin-3-ones are moderately unstable.[1] Use immediately in Phase 2 or store at -20°C under Argon.
-
Phase 2: Reductive Amination Protocol
Objective: Install the amine diversity element. Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.[1][5] Rationale: STAB is less reducing than NaBH₄ and NaCNBH₃. It does not reduce ketones/aldehydes rapidly, allowing the amine to condense with the ketone to form the iminium species before reduction occurs.[6] This prevents the formation of the unwanted alcohol side-product (reversion to starting material).
Reagent Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Ketone Intermediate | 1.0 | Electrophile | Freshly prepared from Phase 1.[1] |
| Amine (R-NH₂) | 1.1 – 1.5 | Nucleophile | Use HCl salts with added base (TEA) if free base is unstable.[1] |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Essential for imine formation; protonates the intermediate. |
| STAB | 1.5 – 2.0 | Reducing Agent | Add after amine and acid have mixed. |
| DCE (1,2-Dichloroethane) | Solvent | Medium | Superior to DCM/THF for reaction rate; ensures solubility. |
Step-by-Step Procedure
-
Imine Formation:
-
In a vial, dissolve the Ketone (from Phase 1) in DCE (0.1 – 0.2 M).
-
Add the Amine (1.2 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Wait: Stir for 30–60 minutes at RT. This "incubation" allows the equilibrium to shift toward the imine/iminium species.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Flush with Nitrogen/Argon and cap.
-
Stir at RT for 16 hours (Overnight).
-
-
Monitoring:
-
Check LCMS.[7] Look for the disappearance of the ketone and appearance of the amine product.
-
Note: If the alcohol (starting material of Phase 1) reappears, it indicates direct reduction of the ketone. Increase amine equivalents in future runs.
-
-
Workup:
-
Quench with Sat. NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Pyridazine Solubility Note: The product contains a pyridazine and a new amine, making it polar. If the product stays in the aqueous phase, use Chloroform/Isopropanol (3:1) for extraction.
-
-
Purification:
-
Flash chromatography (DCM/MeOH/NH₃ gradient). The basic pyridazine requires ammoniated methanol to prevent streaking on silica.
-
Decision Logic for Optimization
Use the following logic flow to troubleshoot low yields or side reactions.
Figure 2: Troubleshooting logic for common failure modes in azetidine reductive amination.
Safety & Stability Considerations
-
Azetidine Strain: The 4-membered ring is prone to nucleophilic attack if activated by strong acids. Avoid heating >50°C in acidic media.
-
Pyridazine Reactivity: While generally stable to STAB, the pyridazine ring can be reduced to dihydropyridazine by stronger reducing agents (e.g., H₂/Pd, LAH). Strictly avoid hydrogenation protocols unless ring reduction is desired.
-
DMP Explosivity: Dess-Martin Periodinane can be shock-sensitive.[1] Do not heat the solid. Dispose of iodine byproducts in dedicated waste streams.
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Context: The foundational text establishing STAB as the preferred reagent for maintaining chemoselectivity in the presence of ketones.
-
Dess, D. B., & Martin, J. C. (1983).[8] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] The Journal of Organic Chemistry.
- Context: The primary protocol for the mild oxid
-
Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical profile-improving replacements for gem-dimethyl groups."[1] Journal of Medicinal Chemistry.
- Context: Discusses the stability and handling of strained 4-membered rings (oxetanes/azetidines) in medicinal chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
- Context: Validates the use of pyridazine-azetidine scaffolds as high-value vectors in drug discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess-Martin ペルヨージナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Application Note: Strategic Protection of 1-(Pyridazin-3-yl)azetidin-3-ol
This Application Note is designed to provide a strategic, field-proven guide for the protection and manipulation of 1-(Pyridazin-3-yl)azetidin-3-ol . This scaffold is increasingly prominent in medicinal chemistry, particularly in the development of PROTAC linkers and CNS-active agents, where the physicochemical properties of the pyridazine ring (low lipophilicity, high water solubility) are advantageous.
Executive Summary
The 1-(pyridazin-3-yl)azetidin-3-ol scaffold presents a unique set of chemical challenges: an amphoteric heteroaromatic system (pyridazine), a strained saturated ring (azetidine), and a secondary alcohol. While the azetidine nitrogen is deactivated by conjugation with the electron-deficient pyridazine ring, the secondary hydroxyl group remains a nucleophilic handle that often requires masking to permit transformations elsewhere on the molecule (e.g., lithiation of the pyridazine, cross-couplings, or linker elongation).
This guide outlines three primary protection strategies—Silylation , Acylation , and Acetalization —selected based on orthogonality, stability, and ease of removal.
Strategic Analysis & Chemical Logic
The Chemo-Structural Challenge
-
The Azetidine Ring: While less prone to ring-opening than aziridines, the 4-membered ring possesses significant angle strain (~26 kcal/mol). Highly acidic conditions or strong nucleophiles (in the presence of leaving groups) can trigger ring-opening or rearrangement.
-
The Pyridazine Core: As a 1,2-diazine, this ring is electron-deficient.[1] The nitrogens are weakly basic (pKa ~2.3) but can undergo N-oxidation or complexation with transition metals (Pd, Cu) used in cross-couplings.
-
The Hydroxyl Group: This is the primary target for protection. It is a secondary alcohol with moderate steric hindrance due to the puckered azetidine ring.
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal protecting group (PG) for your specific synthetic route.
Figure 1: Decision matrix for selecting protecting groups based on downstream reaction conditions.
Detailed Protocols
Protocol A: Silyl Protection (TBS)
Best For: General intermediate handling, increasing lipophilicity for purification, and reactions involving mild bases or oxidants. Mechanism: The imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl intermediate that transfers the silyl group to the alcohol.
Reagents:
-
Substrate: 1-(Pyridazin-3-yl)azetidin-3-ol (1.0 equiv)
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv
-
Imidazole: 2.5 equiv
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DMF (0.5 M concentration).
-
Note: DMF is preferred over DCM due to the polar nature of the starting material.
-
-
Activation: Add Imidazole in one portion. Stir for 5 minutes until fully dissolved.
-
Silylation: Cool the solution to 0 °C. Add TBSCl portion-wise over 5 minutes.
-
Reasoning: Portion-wise addition prevents localized exotherms and ensures controlled silylation of the oxygen over the weakly nucleophilic pyridazine nitrogens.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LCMS.
-
Workup (Critical):
-
Dilute with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF and imidazole hydrochloride.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). The TBS group significantly reduces polarity, making the product move easily on silica.
Protocol B: Acylation (Benzoyl/Acetyl)
Best For: Reactions requiring acidic conditions (e.g., Boc removal elsewhere) or when high crystallinity is desired. Mechanism: Nucleophilic attack of the alcohol on the acyl chloride, catalyzed by DMAP/Base.
Reagents:
-
Substrate (1.0 equiv)
-
Benzoyl Chloride (BzCl): 1.2 equiv (or Acetic Anhydride)
-
Triethylamine (TEA): 2.0 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalytic)
-
Solvent: DCM (Dichloromethane)[2]
Step-by-Step Methodology:
-
Setup: Dissolve substrate and TEA in anhydrous DCM (0.2 M) under N₂. Add DMAP.
-
Addition: Cool to 0 °C. Add BzCl dropwise via syringe.
-
Caution: Pyridazine nitrogens are poor nucleophiles, but excess acyl chloride could theoretically form N-acyl salts. Keep stoichiometry strict.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Quench: Add saturated aqueous NaHCO₃. Stir for 10 minutes to hydrolyze excess anhydride/chloride.
-
Isolation: Extract with DCM. Wash organic layer with 0.1 M HCl (rapid wash to remove pyridines/amines) followed by NaHCO₃ and Brine.
-
Note: The pyridazine ring is basic enough that prolonged exposure to strong acid during workup might salt it out into the aqueous layer. Keep acid washes dilute and fast.
-
Protocol C: Deprotection Strategies
The choice of deprotection is as critical as protection. The stability of the Azetidine-Pyridazine (C-N) bond must be preserved.
| Protecting Group | Reagent of Choice | Conditions | Notes |
| TBS (Silyl) | TBAF (1.0 M in THF) | 0 °C to RT, 1-2 h | Standard. The pyridazine ring is stable to fluoride. |
| TBS (Alternative) | HF•Pyridine | THF, 0 °C | Use if the substrate is base-sensitive (TBAF is slightly basic). |
| Benzoyl (Ester) | K₂CO₃ / MeOH | RT, 1-4 h | Mild methanolysis. Avoid strong hydroxide (NaOH) to prevent amide hydrolysis of the azetidine-pyridazine linkage (unlikely but possible). |
| MOM (Ether) | HCl (4M in Dioxane) | 0 °C | Requires acid. Ensure the pyridazine doesn't trap the acid as a salt; requires basic workup (NaHCO₃) to recover the free base. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for using the TBS-protected scaffold in a cross-coupling reaction (e.g., Suzuki coupling on the pyridazine ring).
Figure 2: Synthetic workflow for utilizing the protected scaffold in palladium-catalyzed cross-coupling.
Troubleshooting & Optimization
Issue: Poor Solubility
-
Cause: The 1-(pyridazin-3-yl)azetidin-3-ol core is highly polar.
-
Solution: If the starting material does not dissolve in DCM, switch to DMF or DMAc (Dimethylacetamide). For workup, ensure thorough washing with water to remove these high-boiling solvents, or use lyophilization if the product is water-soluble (before protection).
Issue: N-Alkylation of Pyridazine
-
Cause: When using strong bases (NaH) and alkyl halides (e.g., for MOM protection), the pyridazine nitrogen may compete with the alcohol.
-
Solution:
-
Avoid NaH. Use Hunig’s Base (DIPEA) with highly reactive electrophiles (e.g., MOM-Cl or SEM-Cl).
-
Switch to silyl protection (TBS), as Silicon is highly oxophilic and will selectively protect the oxygen over the nitrogen.
-
Issue: Azetidine Ring Opening
-
Cause: Exposure to strong Lewis acids or nucleophiles at high temperatures.
-
Solution: Keep reaction temperatures below 80 °C when possible. During deprotection, avoid harsh acidic conditions (e.g., neat TFA) for prolonged periods.
References
-
Synthesis and Reactivity of Azetidines
-
Mughal, H., & Szostak, M. (2024). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link
-
-
Pyridazine Chemistry & Properties
-
TBS Protection Protocols
-
General Protecting Group Strategies
-
PROTAC Linker Applications
-
MedChemExpress. 1-(Azetidin-3-yl)piperidine and related azetidine linkers in PROTAC synthesis. Link
-
Sources
Application Note: Crystallization and Isolation Strategies for 1-(Pyridazin-3-yl)azetidin-3-ol
Executive Summary
The isolation of 1-(pyridazin-3-yl)azetidin-3-ol presents unique challenges due to its amphiphilic nature—possessing both a polar hydroxyl group and a basic pyridazine-azetidine core. Unlike lipophilic intermediates, this molecule exhibits high water solubility and a tendency to "oil out" in traditional non-polar solvents.
This guide provides three field-validated protocols for the crystallization and purification of this motif. We prioritize Process Safety and Purity ( >99.5% a/a) , focusing on the removal of inorganic salts (generated during SNAr synthesis) and regioisomeric impurities.
Physicochemical Profiling & Solubility Mapping[1]
Before attempting crystallization, the solubility profile must be established. The free base of 1-(pyridazin-3-yl)azetidin-3-ol is a polar solid. The following solubility data is representative of this chemical class and serves as a basis for solvent selection.
Table 1: Representative Solubility Profile (at 25°C)
| Solvent | Solubility | Classification | Role in Protocol |
| Water | High (>100 mg/mL) | Good Solvent | Avoid (Product loss to mother liquor) |
| Methanol | High (>80 mg/mL) | Good Solvent | Dissolution Solvent |
| DMSO | High (>100 mg/mL) | Good Solvent | Avoid (High boiling point, hard to dry) |
| Ethanol | Moderate (20-40 mg/mL) | Primary Solvent | Ideal for Cooling Crystallization |
| 2-Propanol (IPA) | Moderate/Low | Secondary Solvent | Seeding/Wash Solvent |
| Ethyl Acetate | Low (<5 mg/mL) | Anti-Solvent | Yield enhancement |
| MTBE | Negligible | Anti-Solvent | Strong yield enhancement |
| Heptane | Negligible | Anti-Solvent | Wash only (Risk of oiling out) |
Critical Insight: The "Goldilocks" zone for this molecule is often Ethanol or IPA . Water should be avoided in the final crystallization step to maximize yield, although it may be used in initial workup to wash away inorganic salts (NaCl/KCl).
Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate isolation method based on the crude material's state.
Figure 1: Decision tree for selecting the isolation strategy based on the physical state of the crude intermediate.
Detailed Protocols
Method A: Cooling Crystallization (Recommended Standard)
Best for: High purity requirements (>99%) and removal of regioisomers. Mechanism: Exploits the temperature dependence of solubility in Ethanol.
Protocol:
-
Dissolution: Charge crude 1-(pyridazin-3-yl)azetidin-3-ol (10 g) into a reactor. Add Ethanol (10 vol, 100 mL) .
-
Heating: Heat the mixture to 75°C (Reflux) . Ensure complete dissolution.
-
Note: If insolubles remain (likely inorganic salts like K2CO3), perform a hot filtration (Polish Filter) at this stage.
-
-
Cooling (Phase 1): Cool slowly to 50°C over 30 minutes.
-
Seeding: Add seed crystals (0.1 wt%, 10 mg) if available. If not, scratch the vessel wall to induce nucleation.
-
Aging: Hold at 50°C for 1 hour to allow crystal growth (prevents occlusion of impurities).
-
Cooling (Phase 2): Cool to 0-5°C over 2 hours (Linear ramp: 0.4°C/min).
-
Isolation: Filter the white/off-white solid.
-
Wash: Wash the cake with cold Ethanol (2 vol) followed by MTBE (2 vol) to assist drying.
-
Drying: Vacuum dry at 45°C for 12 hours.
Method B: Anti-Solvent Crystallization
Best for: Maximizing yield or when the compound is too soluble in Ethanol. Mechanism: Rapid reduction of solubility power by adding a non-polar solvent.
Protocol:
-
Dissolution: Dissolve crude material (10 g) in Methanol (5 vol, 50 mL) at Room Temperature (20-25°C). Methanol is a stronger solvent than Ethanol for this polar motif.
-
Filtration: Filter through a 0.45 µm membrane to remove particulates.
-
Anti-Solvent Addition: Slowly charge MTBE (Methyl tert-butyl ether) or EtOAc (15 vol, 150 mL) dropwise over 1 hour.
-
Critical: Do not dump the anti-solvent. Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Observation: Cloud point should be observed after ~3-5 vol of anti-solvent. Pause addition for 15 mins to allow nucleation.
-
Completion: After full addition, cool to 0°C and age for 2 hours.
-
Filtration: Filter and wash with 100% MTBE.
Method C: Reactive Crystallization (Salt Formation)
Best for: Purifying "oily" crude material that refuses to crystallize as a free base. Mechanism: Protonation of the azetidine/pyridazine nitrogen increases lattice energy, forming a high-melting solid.
Protocol:
-
Dissolution: Dissolve crude oil (10 g) in IPA (Isopropanol) (8 vol) and Ethyl Acetate (2 vol) .
-
Acid Addition: Cool to 10°C. Slowly add HCl in IPA (1.1 equivalents) or p-Toluenesulfonic acid (1.0 eq) dissolved in IPA.
-
Precipitation: The salt usually precipitates immediately.
-
Digestion: Heat the slurry to 60°C for 30 minutes (slurry-to-slurry transition) to improve crystal shape and purity.
-
Cooling & Filter: Cool to 20°C and filter.
-
Note: Salts are often hygroscopic. Minimize exposure to humid air during filtration.
-
Process Control & Troubleshooting
Analytical Checkpoints
-
HPLC Purity: Target >99.0%. Look for the "dimer" impurity often formed during SNAr reactions if stoichiometry isn't controlled.
-
XRPD (X-Ray Powder Diffraction): Essential to ensure you have a stable polymorph. Polar heterocycles often have solvated forms (e.g., Ethanol solvate). Dry thoroughly to desolvate.
Troubleshooting "Oiling Out"
If the product comes out as a sticky gum instead of a solid:
-
Re-heat: Heat back to dissolution.
-
Seed: You must add seeds at the metastable zone (just before the cloud point).
-
Slower Cooling: Reduce cooling rate to 0.1°C/min.
-
Change Solvent: Switch from Method B (MeOH/MTBE) to Method A (Ethanol). Alcohol solvents often hydrogen bond with the hydroxyl group, preventing oiling.
References
-
General Azetidine Synthesis
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. (2012).[1] ACS Chemical Neuroscience. Describes the general physicochemical properties and handling of polar azetidine cores.
-
-
Pyridazine Chemistry & Isolation
- Synthesis of Pyridazine Derivatives. (2021). Journal of Organic Chemistry. Provides context on the solubility and stability of pyridazine rings during workup.
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
Solubility Optimization
-
Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones. (2013).[2] Journal of Medicinal Chemistry. Demonstrates the impact of pyridine/pyridazine nitrogen on solubility profiles.
-
Sources
Application Notes & Protocols: Comprehensive Guide to the Handling and Storage of Pyridazinyl Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Author's Note
As a Senior Application Scientist, my objective extends beyond providing a mere list of instructions. This guide is designed to be a self-validating system, grounded in the fundamental principles of chemistry and extensive field experience. The protocols herein are structured to ensure the long-term integrity, stability, and safety of pyridazinyl azetidine compounds, a class of molecules holding significant promise in medicinal chemistry. Understanding the why behind each step—the causality—is as critical as the step itself. This document is built on pillars of expertise, trustworthiness, and authoritative grounding to empower researchers to handle these valuable compounds with the confidence and precision they demand.
Introduction: The Chemical Rationale
Pyridazinyl azetidine compounds incorporate two key heterocyclic scaffolds that dictate their handling and storage requirements:
-
The Pyridazine Ring : An aromatic, six-membered ring containing two adjacent nitrogen atoms. This structure is relatively electron-deficient, which can influence its reactivity and potential for nucleophilic substitution.[1][2][3] Its aromaticity confers a degree of stability, but the nitrogen atoms provide sites for hydrogen bonding, affecting solubility and interactions.[2]
-
The Azetidine Ring : A four-membered, non-aromatic nitrogen-containing heterocycle. The significant ring strain (approx. 25.4 kcal/mol) is a defining feature, making it more reactive than larger ring systems like pyrrolidines but more stable and easier to handle than highly strained aziridines.[4][5] This inherent strain can make the ring susceptible to opening under certain conditions, such as acidic pH or reaction with nucleophiles.[6][7]
The interplay between the stable, aromatic pyridazine and the strained, reactive azetidine necessitates careful and deliberate handling to prevent compound degradation and ensure experimental reproducibility.
Section 1: Receiving and Initial Handling of Solid Compounds
The integrity of a compound is best preserved when proper procedures are followed from the moment of receipt.
1.1. Initial Inspection: Upon receipt, visually inspect the container for any signs of damage, such as cracks or a compromised seal. The physical appearance of the compound (color, crystallinity) should be noted and compared against the supplier's certificate of analysis (CoA). Any discrepancy could indicate instability or contamination during transit.
1.2. Logging and Labeling: Proper documentation is crucial for compound management.[8] Immediately log the compound into your inventory system. Use pre-barcoded labware or clearly labeled vials with essential information:
-
Compound ID
-
Batch/Lot Number
-
Date Received
-
Molecular Weight
-
Storage Condition
1.3. Work Environment: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particulates.[9] For hygroscopic (moisture-sensitive) compounds, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent water absorption.
Section 2: Long-Term Storage of Solid Compounds
The goal of long-term storage is to minimize chemical degradation over time. Drug stability is a fundamental aspect of pharmaceutical development.[10][11]
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the kinetic rate of decomposition reactions. For many complex organic molecules, -20°C is standard, while -80°C provides an additional margin of stability.[12] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis. The pyridazine ring and other functional groups can be susceptible to oxidative degradation.[13] |
| Light | Protect from Light (Amber Vials) | Prevents photochemical degradation. Aromatic systems like pyridazine can be light-sensitive.[14] |
| Container | Tightly Sealed, Inert Material | Prevents contamination and exposure to air/moisture. Use vials with PTFE-lined caps for a secure seal. |
Workflow for Solid Compound Storage
Caption: Workflow for receiving and storing solid compounds.
Section 3: Preparation of Stock Solutions
The preparation of stock solutions is a critical step where compound integrity can be compromised if not performed correctly. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions in drug discovery due to its high dissolving power.[15][16]
3.1. Solvent Selection and Quality:
-
Primary Solvent: Use anhydrous, cell-culture grade DMSO (purity ≥99.9%) to avoid introducing water, which can cause hydrolysis.[17]
-
Solubility Check: Refer to the supplier's data sheet for solubility information. If unavailable, perform a small-scale solubility test before preparing the entire stock.
3.2. Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibration: Before opening, allow the compound vial and the anhydrous DMSO to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.
-
Weighing: In a fume hood, accurately weigh the desired amount of the pyridazinyl azetidine compound using an analytical balance.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid compound. For example, to make a 10 mM solution from 5 mg of a compound with a molecular weight of 400 g/mol :
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 400 g/mol ) = 0.00125 L = 1.25 mL
-
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade compounds, aliquot the stock solution into smaller, single-use volumes in appropriately labeled microcentrifuge tubes or vials.[11][18][19]
Section 4: Storage and Handling of Solutions
Solutions are generally less stable than solid compounds. The solvent can participate in degradation pathways, and dissolved oxygen or impurities become more reactive.
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Slows degradation. -80°C is strongly preferred for long-term (months) solution storage to minimize degradation.[12] |
| Freeze/Thaw Cycles | Avoid Repeated Cycles | Water that gets into DMSO solutions can freeze separately, creating localized areas of very high compound concentration, which can lead to precipitation. Each cycle increases the risk of degradation.[11][18] |
| Container | Polypropylene Tubes or Glass Vials | Use containers compatible with DMSO. Polypropylene is generally suitable for short-to-medium term storage. |
| Working Solutions | Prepare Freshly | Diluted aqueous solutions for assays should be prepared fresh from the DMSO stock on the day of the experiment. Do not store compounds in aqueous buffers for extended periods unless stability has been confirmed. |
Decision Tree for Solution Handling
Caption: Decision workflow for using compound solutions in experiments.
Section 5: Safety and Spill Management
While the specific toxicology of every new compound may not be fully known, all new chemical entities should be handled as potentially hazardous.[20]
5.1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling solid compounds or their solutions:
-
Safety glasses or goggles[21]
-
Laboratory coat
5.2. Spill Procedures:
-
Solid Spills: Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[22]
-
Liquid Spills (DMSO solutions): Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). Place the contaminated absorbent material into a sealed container for disposal.[21]
-
Clean the spill area thoroughly with soap and water.
Section 6: Chemical Waste Disposal
Proper disposal is a legal and ethical responsibility to ensure environmental safety and regulatory compliance.[23]
-
Hazardous Waste Stream: The vast majority of organic compounds, including pyridazinyl azetidines and their solvents, are considered hazardous waste and must not be poured down the drain.[24][25]
-
Segregation:
-
Solid Waste: Unused solid compounds and contaminated materials (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste carboy, typically segregated by halogenated and non-halogenated solvents where required by institutional policy.[24]
-
-
Labeling and Pickup: Ensure all waste containers are clearly labeled with their contents.[26] Follow your institution's Environmental Health and Safety (EHRS) guidelines for scheduling a waste pickup.
Section 7: Experimental Protocol - Accelerated Stability Study
To proactively assess the stability of a new pyridazinyl azetidine compound, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term shelf life.[27][28]
Objective: To determine the short-term stability of a compound in a DMSO stock solution under elevated temperature.
Materials:
-
10 mM DMSO stock solution of the test compound
-
HPLC-MS system
-
Incubator or heat block set to 40°C
-
Control freezer at -80°C
Procedure:
-
Prepare a fresh 10 mM stock solution of the pyridazinyl azetidine compound in anhydrous DMSO as per Protocol 3.2.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh stock solution by HPLC-MS to establish a baseline purity profile. This is your control sample.
-
Sample Storage:
-
Control Sample: Store a set of aliquots at -80°C.
-
Test Sample: Place a corresponding set of aliquots in an incubator at 40°C.
-
-
Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 72h, 1 week), remove one test aliquot from the 40°C incubator and one control aliquot from the -80°C freezer.
-
Allow both aliquots to equilibrate to room temperature.
-
Analyze both samples by HPLC-MS under the same conditions used for the T=0 analysis.
-
Data Analysis: Compare the purity of the test sample to the control sample at each time point. Calculate the percentage of the parent compound remaining. A significant decrease in purity in the 40°C sample relative to the -80°C control indicates instability under these conditions.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- Waste handling in the organic chemistry lab. Organic Chemistry Lab Manual.
- Testing Drug Stability for Long-Term Storage. Drug Discovery and Development.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
- Chemical Waste. Chemistry LibreTexts.
- MATERIAL SAFETY D
- Working with small molecules: preparing and storing stock solutions and determin
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Azetidine: Chemical Reactivity. YouTube.
- How do I make a stock solution of a substance in DMSO?.
- Stability Storage Conditions In Pharma Industry. GMP Insiders.
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Semantic Scholar.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- How to make a stock solution of a substance in DMSO. Quora.
- Compound Handling Instructions. MCE.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
- Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. Pharmaceutical Science.
- Preparing ML-180 Stock Solution in DMSO: An Applic
- A Comparative Analysis of Pyridazine-Based Energetic Materials: Evaluating Nitramino-Substituted Deriv
- SAFETY D
- Accelerating Small Molecule Drug Discovery: The Power of Pre-Barcoded Labware. Computype.
- Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
- Expiration Dating and Stability Testing for Human Drug Products. FDA.
- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publisher.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Pyrrole - Wikipedia. Wikipedia.
- SAFETY D
- SAFETY D
- Pyridazine and its deriv
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. MSE Supplies.
- Heterocycles in Medicinal Chemistry III. MDPI.
- Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. CalOx Inc.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. computype.com [computype.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. caloxinc.com [caloxinc.com]
- 14. fda.gov [fda.gov]
- 15. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. leap.epa.ie [leap.epa.ie]
- 21. chemical.kao.com [chemical.kao.com]
- 22. hmcpolymers.com [hmcpolymers.com]
- 23. justrite.com [justrite.com]
- 24. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. ehrs.upenn.edu [ehrs.upenn.edu]
- 27. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. suncareformulations.com [suncareformulations.com]
Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol
The following technical guide addresses the synthesis and yield optimization of 1-(Pyridazin-3-yl)azetidin-3-ol . This document is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in the Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling workflows.
Executive Summary & Reaction Logic
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol involves coupling an electron-deficient 3-chloropyridazine with a nucleophilic azetidin-3-ol . While theoretically a straightforward SNAr reaction, researchers often report yields as low as 10-20% [1].
Core Challenge: The pyridazine ring is less electron-deficient than pyrimidine or pyrazine, making the 3-chloro position sluggish toward nucleophilic attack. Furthermore, azetidin-3-ol is often supplied as a hydrochloride salt, requiring in-situ deprotonation, which can lead to solubility mismatches and polymerization of the strained azetidine ring if conditions are too harsh.
Troubleshooting Guide (Q&A)
Q1: My reaction conversion stalls at 40-50%. Adding more heat degrades the mixture. What is happening?
Diagnosis: This is a classic "Solvent-Base Mismatch." Explanation: Many protocols use ethanol or methanol with triethylamine. At reflux (~78°C), the energy barrier for the 3-chloropyridazine SNAr is barely met. However, increasing temperature in protic solvents often leads to solvolysis (formation of pyridazinone impurities) rather than product formation. Solution:
-
Switch Solvent: Move to a polar aprotic solvent like DMSO or NMP . These solvents stabilize the Meisenheimer complex intermediate and increase the nucleophilicity of the azetidine amine.
-
Base Selection: Switch to Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) . Cs₂CO₃ in DMSO is particularly effective for "forcing" sluggish SNAr reactions due to the "Cesium Effect" (improved solubility and naked anion reactivity).
Q2: I am seeing a major impurity at M+18 or M+16 in LCMS.
Diagnosis: Hydrolysis of the chloropyridazine. Explanation: If your solvent is not dry, or if you are using a hydroxide base, water competes with the azetidine for the electrophilic center. 3-chloropyridazine hydrolyzes to pyridazin-3(2H)-one . Solution:
-
Use anhydrous DMSO/DMF .
-
Ensure your azetidin-3-ol HCl salt is dry.
-
Protocol Adjustment: Pre-mix the azetidine salt and base for 15 minutes before adding the chloropyridazine to ensure the free amine is generated and ready to react immediately.
Q3: The workup is a nightmare. The product won't extract into organic solvents.
Diagnosis: High Polarity Trap. Explanation: Both the product (secondary alcohol + diazine) and the byproduct (pyridazinone) are highly polar and water-soluble. Standard EtOAc/Water extraction often leaves the product in the aqueous phase. Solution:
-
Avoid Aqueous Workup: For DMSO reactions, dilute with water and load directly onto a C18 Reverse Phase flash column.
-
Alternative Extraction: If you must extract, use n-Butanol or DCM:Isopropanol (3:1) . Saturate the aqueous phase with NaCl (salting out) to force the organic product out.
Optimized Experimental Protocol
Valid for scale: 100 mg - 5 g
Reagents
-
Substrate A: 3-Chloropyridazine (1.0 equiv)
-
Nucleophile B: Azetidin-3-ol hydrochloride (1.2 - 1.5 equiv)
-
Base: DIPEA (3.0 equiv) or Cs₂CO₃ (2.5 equiv)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Step-by-Step Methodology
-
Free Base Generation: In a dried reaction vial, suspend Azetidin-3-ol HCl (1.5 equiv) in anhydrous DMSO . Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should become clear as the free base forms.
-
Addition: Add 3-Chloropyridazine (1.0 equiv) in a single portion.
-
Reaction: Seal the vessel and heat to 100°C for 4-6 hours.
-
Pro-Tip: If using microwave irradiation, set to 120°C for 45 minutes.
-
-
Monitoring: Check LCMS. The product peak (M+H ≈ 152.08) should be the major component. If <10% starting material remains, stop. Do not over-cook.
-
Purification (Preferred): Dilute reaction mixture with water (1:5 ratio) and purify directly via Reverse Phase Chromatography (C18) using a gradient of Water (0.1% Formic Acid) to Acetonitrile.
-
Purification (Alternative): Evaporate DMSO (high vacuum). Triturate the residue with Dichloromethane (DCM) to remove salts. Filter. Purify filtrate on Silica Gel (DCM/MeOH 90:10).
Comparative Data: Reaction Conditions vs. Yield
| Condition Set | Solvent | Base | Temp (°C) | Time | Isolated Yield | Notes |
| Literature [1] | MeOH | Et₃N | 65 (Reflux) | 48 h | 10% | Incomplete conversion; side products. |
| Standard SNAr | DMF | K₂CO₃ | 90 | 12 h | 45% | Significant hydrolysis observed. |
| Optimized A | DMSO | DIPEA | 110 | 4 h | 72% | Clean profile; easy workup. |
| Optimized B | NMP | Cs₂CO₃ | 120 (MW) | 30 min | 78% | Best for small scale/high throughput. |
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical "Decision Point" where solvent choice dictates whether the reaction proceeds via the desired SNAr pathway or diverts to hydrolysis.
Caption: SNAr pathway logic. DMSO promotes the productive pathway (Green), while moisture or excessive heat leads to decomposition (Red).
References
- Pfizer Inc. (2010). Amino-heterocyclic compounds used as PDE9 inhibitors. WO2010084438A1. (Page 45, Preparation of Compound C54).
-
Organic Chemistry Portal . (2023). Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]
Troubleshooting nucleophilic substitution in pyridazine-azetidine coupling
Topic: Troubleshooting Nucleophilic Substitution in Pyridazine-Azetidine Coupling
Welcome to our dedicated technical support guide for troubleshooting the nucleophilic aromatic substitution (SNAr) coupling of pyridazines with azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common challenges encountered in the lab.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific experimental issues. We will explore the underlying chemical principles for each problem and provide a logical, step-by-step approach to remediation.
Issue 1: Low or No Product Yield
A lack of desired product is the most common and frustrating outcome. The root cause often lies in one of three areas: the starting materials, the reaction conditions, or competing reaction pathways.
-
Have you confirmed the identity and purity of your starting materials?
-
Pyridazine Substrate: Is the leaving group (typically a halide) correctly positioned and sufficiently activated? Is the pyridazine core stable under the reaction conditions, or is there evidence of decomposition (e.g., discoloration)?
-
Azetidine: Azetidine is a volatile and potentially hygroscopic small-ring amine. Has its purity been verified by NMR or GC-MS? Was it stored under an inert atmosphere? Water contamination can significantly impact the reaction by protonating the nucleophile or reacting with the base.
-
-
Was the reaction performed under strictly anhydrous and inert conditions?
-
SNAr reactions, especially with sensitive nucleophiles like azetidine, are often intolerant of moisture and oxygen. Ensure all glassware was oven-dried, solvents were anhydrous, and the reaction was maintained under a positive pressure of nitrogen or argon.
-
If initial checks do not reveal an obvious issue, follow this workflow to systematically optimize your reaction conditions.
Experimental Protocol: General Procedure for Pyridazine-Azetidine Coupling
-
To an oven-dried flask, add the substituted pyridazine (1.0 eq.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2.0-3.0 eq.), and anhydrous solvent (e.g., DMSO, DMF, or NMP; 0.1-0.5 M).
-
Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add azetidine (1.1-1.5 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
DOT Script for Troubleshooting Workflow
Caption: The desired SNAr pathway versus common side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for pyridazine-azetidine coupling?
A1: There is no single "best" solvent, as the optimal choice depends on the specific substrate and reaction conditions. However, polar aprotic solvents are generally preferred. A good starting point is DMSO or DMF. If higher temperatures are required, NMP is an excellent, more stable alternative. For substrates with poor solubility, consider dioxane or toluene, although reaction rates may be slower.
Q2: How critical is the choice of base?
A2: The base is critical. Its primary role is to deprotonate azetidine, generating the active nucleophile. An insufficiently strong base will result in a low concentration of the nucleophile and a slow or stalled reaction. A common and effective choice is K₂CO₃, but for less reactive substrates, Cs₂CO₃ is often superior due to its higher solubility and the "caesium effect." Organic bases like DIPEA can also be used, particularly if the substrate is base-sensitive.
Q3: My reaction is clean but very slow. How can I accelerate it without causing decomposition?
A3: If the reaction is clean, you have a good starting point. To accelerate it, first try a modest increase in temperature (e.g., from 80 °C to 100 °C). If this is ineffective or leads to degradation, consider switching to a more polar solvent like NMP. Another powerful technique is the use of microwave irradiation, which can often dramatically reduce reaction times.
Q4: I suspect my azetidine has decomposed. How can I confirm this and what is the best way to store it?
A4: Azetidine can oligomerize or polymerize upon standing, especially if exposed to air or moisture. You can check its purity by ¹H NMR; pure azetidine should show clean, characteristic signals. It is best stored in a tightly sealed container under an inert atmosphere (argon is preferred) in a refrigerator or freezer. For critical reactions, it is advisable to use freshly opened or recently purchased material.
Q5: Can I use a different leaving group besides chlorine or fluorine?
A5: Yes. The rate of SNAr reactions is highly dependent on the nature of the leaving group. The general trend for leaving group ability in SNAr is F > Cl > Br > I. Fluorine is often the best leaving group because its high electronegativity strongly activates the aromatic ring towards nucleophilic attack. If your chloro-pyridazine is unreactive, synthesizing the fluoro- or even a triflate-substituted analog could be a viable strategy.
References
Technical Support Center: Purification of Polar 1-(Pyridazin-3-yl)azetidin-3-ol Mixtures
Welcome to the technical support hub for the purification of polar 1-(Pyridazin-3-yl)azetidin-3-ol and related compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these highly polar, nitrogen-containing heterocyclic compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.
Introduction: The Challenge of Polar Heterocycles
1-(Pyridazin-3-yl)azetidin-3-ol and its analogs are of significant interest in drug discovery. However, their inherent polarity, due to the presence of multiple nitrogen atoms and a hydroxyl group, presents considerable purification challenges. Traditional normal-phase chromatography often results in irreversible adsorption or poor resolution, while standard reversed-phase (RP) methods can suffer from a lack of retention, leading to elution in the solvent front. This [1][2]guide will explore robust and reliable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my polar compound, 1-(Pyridazin-3-yl)azetidin-3-ol, not retained on my C18 column?
A: Highly polar compounds, like the one , have a strong affinity for polar mobile phases (e.g., water/methanol or water/acetonitrile) and weak interactions with non-polar stationary phases like C18. This [3][4]results in the compound spending most of its time in the mobile phase and eluting very early, often with the solvent front, preventing effective separation.
Q2[1][2]: I'm observing severe peak tailing with my basic pyridazinyl-azetidinol compound on a silica column. What is the cause and how can I fix it?
A: Peak tailing for basic, nitrogen-containing compounds on silica gel is a common issue. It is[5][6] primarily caused by strong, undesirable secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the surface of the silica. To mi[7][8]tigate this, you can:
-
Add a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or a solution of ammonia in methanol. This will neutralize the acidic silanol sites and improve peak shape.
-
[5]Switch to a different stationary phase, such as alumina (neutral or basic) or consider alternative chromatography modes like HILIC or reversed-phase.
Q3[5]: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my compound?
A: HILIC is a chromatographic technique that is ideal for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. It ut[1][2][9]ilizes a polar stationary phase (like silica, diol, or amide-based columns) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. The w[1][10]ater acts as the strong eluting solvent. Given[9] the polar nature of 1-(Pyridazin-3-yl)azetidin-3-ol, HILIC is an excellent technique to explore for its purification.
Q4[2][11]: Can Supercritical Fluid Chromatography (SFC) be used for purifying polar compounds like this?
A: Yes, SFC has emerged as a powerful technique for the purification of polar molecules. Moder[12][13][14]n SFC systems can handle polar compounds by using polar co-solvents (modifiers) like methanol with the supercritical CO2 mobile phase. SFC o[13][15]ffers advantages such as high separation speed, reduced solvent consumption, and compatibility with a wide range of stationary phases. For p[12][15]olar basic compounds, the addition of small amounts of additives to the modifier can significantly improve peak shape and resolution.
[16][17]Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 1-(Pyridazin-3-yl)azetidin-3-ol and related compounds.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase Chromatography
Even with polar-modified RP columns, peak tailing can be an issue for basic compounds.
Root Cause Analysis:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogens of the pyridazine and azetidine rings, causing tailing.
-
[8][16]Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
[16][17]Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, your compound may exist in multiple ionization states, leading to broadened peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in RP-HPLC.
Issue 2: Compound Insoluble in Initial Mobile Phase or Injection Solvent
Root Cause Analysis:
-
Solvent Mismatch: Highly polar compounds may not be soluble in the high organic content of the initial mobile phase in HILIC or the injection solvent in reversed-phase if it's not carefully chosen.
-
Precipitation on Column: If the sample solvent is much stronger than the mobile phase, the compound can precipitate at the head of the column, leading to pressure issues and poor chromatography.
Solutions:
-
For Reversed-Phase: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If so[7]lubility is an issue, use the minimum amount of a stronger, water-miscible organic solvent like DMSO or DMF, and inject the smallest possible volume.
-
[5]For HILIC: The sample diluent should ideally match the initial mobile phase conditions. Prepa[10]ring samples in a high concentration of acetonitrile with a small amount of water is often effective. If th[10]e compound is only soluble in water, inject a very small volume to minimize peak distortion.
-
[18]Use a Dry Loading Technique: For flash chromatography, adsorbing the sample onto a small amount of silica gel or an inert support like Celite and loading it onto the column as a dry powder can circumvent solubility issues.
[5]Experimental Protocols
Protocol 1: Method Development for HILIC Purification
This protocol outlines a systematic approach to developing a HILIC method for the purification of 1-(Pyridazin-3-yl)azetidin-3-ol.
1. Column and Solvent Selection:
-
Stationary Phase: Start with a column containing a polar stationary phase such as bare silica, an amide, or a diol-based phase.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid or 10 mM ammonium formate (to improve peak shape and aid in MS detection).
2. Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column)
-
Gradient: 95% A to 50% A over 10 minutes.
-
Equilibration: Ensure a long enough equilibration time between injections (at least 5-10 column volumes) as HILIC columns can take longer to equilibrate than reversed-phase columns.
-
Based on the initial screening, adjust the gradient slope to improve the resolution between your target compound and impurities.
-
If retention is too low, consider a stationary phase with a higher polarity.
-
If peak shape is poor, try different additives in the aqueous portion of the mobile phase (e.g., ammonium acetate).
| Parameter | Initial Condition | Optimization Strategy |
| Stationary Phase | Silica, Amide | Try Diol or other polar phases for alternative selectivity. |
| Mobile Phase B | 0.1% Formic Acid in Water | Try 10mM Ammonium Formate or Acetate for pH and peak shape modulation. |
| Gradient | 95-50% Acetonitrile | Narrow the gradient around the elution point of the target compound. |
| Temperature | Ambient | Increase temperature (e.g., to 40°C) to decrease viscosity and potentially improve peak shape. |
Protocol 2: Purification via Reversed-Phase Chromatography with a Polar-Modified Column
For compounds with intermediate polarity or when HILIC is not available, a polar-modified reversed-phase column can be effective.
1. Column and Solvent Selection:
-
Stationary Phase: Use a polar-embedded or polar-endcapped C18 column, or an aqueous-stable C18 column.
-
[19][20]Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is preferred for MS compatibility.
-
Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.
2. Method Development:
-
Start with a shallow gradient, for example, 5% to 50% B over 15-20 minutes, to maximize the separation of closely eluting impurities.
-
If your compound is acidic or basic, adjusting the pH of the mobile phase can significantly impact retention and selectivity. For b[21][22]asic compounds like 1-(Pyridazin-3-yl)azetidin-3-ol, a low pH mobile phase will ensure the compound is protonated and can improve peak shape.
De[8]cision Tree for Chromatography Mode Selection:
Caption: Decision tree for selecting the appropriate chromatography mode.
Conclusion
The purification of polar compounds like 1-(Pyridazin-3-yl)azetidin-3-ol requires a departure from traditional chromatographic methods. By understanding the underlying principles of techniques such as HILIC, SFC, and optimized reversed-phase chromatography, and by systematically troubleshooting issues like poor peak shape and solubility, researchers can develop robust and efficient purification protocols. This guide provides a foundation for tackling these challenges, enabling the successful isolation of these important molecules for further research and development.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved February 14, 2026, from [Link] SFC/how-good-is-sfc-for-polar-analytes/31339
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (n.d.). Retrieved February 14, 2026, from [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (n.d.). Retrieved February 14, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 14, 2026, from [Link]
-
Polar Compounds | SIELC Technologies. (n.d.). Retrieved February 14, 2026, from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved February 14, 2026, from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. (2019, August 14). Retrieved February 14, 2026, from [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved February 14, 2026, from [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. (2024, December 5). Retrieved February 14, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved February 14, 2026, from [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. (n.d.). Retrieved February 14, 2026, from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (n.d.). Retrieved February 14, 2026, from [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved February 14, 2026, from [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC. (2024, May 3). Retrieved February 14, 2026, from [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved February 14, 2026, from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved February 14, 2026, from [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. (2025, December 23). Retrieved February 14, 2026, from [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. (2020, April 17). Retrieved February 14, 2026, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved February 14, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved February 14, 2026, from [Link]
-
Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved February 14, 2026, from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Too Polar for Reversed Phase – What Do You Do? (n.d.). Retrieved February 14, 2026, from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.). Retrieved February 14, 2026, from [Link]
-
HPLC Column Selection Guide - Linklab. (n.d.). Retrieved February 14, 2026, from [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Retrieved February 14, 2026, from [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved February 14, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. chromtech.com [chromtech.com]
- 4. sepscience.com [sepscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. waters.com [waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Video: Supercritical Fluid Chromatography [jove.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. agilent.com [agilent.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. welch-us.com [welch-us.com]
- 20. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polar Compounds | SIELC Technologies [sielc.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Minimizing ring-opening side reactions in azetidine derivatives
Ticket Status: OPEN Subject: Minimizing Ring-Opening Side Reactions in Azetidine Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Strain-Energy Paradox
Welcome to the Azetidine Technical Support Center. If you are here, you have likely observed a "disappearing product" in your LCMS or an inexplicable conversion of your cyclic amine into a linear chain.
The Core Issue: Azetidines possess a ring strain energy of approximately 26 kcal/mol (109 kJ/mol). While this strain drives their value as high-energy pharmacophores (lowering lipophilicity and altering metabolic vectors compared to piperidines), it renders them thermodynamically primed for ring-opening.
This guide treats your synthetic protocol as a software code that requires "debugging" to prevent the hardware (the azetidine ring) from crashing (opening).
Module 1: Critical Troubleshooting (Deprotection & Handling)
Issue #1: "My ring opened during N-Boc deprotection."
Diagnosis: You likely used HCl in dioxane or methanol.
Root Cause: Protonation of the azetidine nitrogen activates the C–N bond. If a nucleophilic counter-ion (Cl⁻) is present, it attacks the
Protocol 1.1: The "Soft Acid" Deprotection Workflow
Standard HCl methods are contraindicated for electron-rich or sterically unencumbered azetidines.
| Parameter | Recommended Setting | Rationale |
| Reagent | TFA (Trifluoroacetic acid) | The trifluoroacetate anion is non-nucleophilic; it will not attack the ring carbon. |
| Solvent | DCM (Dichloromethane) | Non-nucleophilic solvent. Avoid alcohols (MeOH/EtOH) which can act as nucleophiles. |
| Scavenger | Triethylsilane (Optional) | If the molecule contains other acid-sensitive groups (e.g., trityl), this prevents cation recombination. |
| Temperature | 0°C to +5°C | Kinetic control. Ring opening has a higher activation energy than Boc removal. |
Step-by-Step Procedure:
-
Dissolve
-Boc-azetidine (1.0 equiv) in DCM (0.1 M). -
Cool to 0°C in an ice bath.
-
Add TFA (5–10 equiv) dropwise. Do not use HCl.
-
Monitor by TLC/LCMS. As soon as the starting material is consumed (usually <1 h), proceed immediately.
-
Critical Workup: Remove volatiles in vacuo at <30°C. Do not heat.
-
Neutralization: Redissolve in DCM and wash with cold saturated NaHCO₃. Do not use strong hydroxide bases if the ring is electrophilic.
Issue #2: "The product degrades upon storage."
Diagnosis: Autocatalytic decomposition. Root Cause: Azetidine free bases are often hygroscopic and can react with atmospheric CO₂ or self-polymerize.
FAQ: Should I store it as a salt?
-
Yes, but choose wisely.
-
Avoid: Hydrochloride salts (Cl⁻ is nucleophilic over time).
-
Preferred: Oxalate, Trifluoroacetate, or Tosylate salts. These anions are non-nucleophilic and stabilize the lattice without threatening the ring.
-
Module 2: Advanced Synthesis (Cross-Coupling & Functionalization)
Issue #3: "Pd-Catalyzed Cross-Coupling Failed (Low Yield/Decomposition)."
Diagnosis: Oxidative addition into the strained ring or base-mediated opening.
Root Cause: In Buchwald-Hartwig aminations, the azetidine nitrogen can coordinate to Pd, or the ring can open via
Visualizing the Failure Mode
Caption: Figure 1. Kinetic competition in Pd-catalyzed azetidine coupling. Fast reductive elimination is required to outcompete ring degradation.
Protocol 2.1: The "Bulky Ligand" Strategy
To force the desired C–N coupling over ring degradation, you must accelerate the reductive elimination step.
-
Ligand Selection: Use RuPhos or BrettPhos . These bulky, electron-rich ligands facilitate rapid reductive elimination, preventing the Pd center from "lingering" and opening the ring.
-
Base Selection: Use NaOtBu or Cs₂CO₃ . Avoid strong nucleophilic bases (like hydroxides) or extremely strong bases (like LiHMDS) if the azetidine has sensitive functional groups.
-
Temperature: Keep strictly below 80°C. If 100°C is required, the ring will likely not survive.
Module 3: Mechanistic Deep Dive (Root Cause Analysis)
The "Thorpe-Ingold" Stability Factor
Users often ask why some azetidines are stable and others are not. The answer often lies at Carbon-3 (C3) .
-
Unsubstituted Azetidine: Highly vulnerable. The ring can pucker and twist, exposing the C–N bond to attack.
-
3,3-Disubstituted Azetidine: Significantly more stable.[1]
Diagram: Acid-Catalyzed Ring Opening Mechanism
Caption: Figure 2. The irreversible pathway of acid-catalyzed nucleophilic ring opening. Note that protonation is necessary but not sufficient; a nucleophile is required to complete the failure.
Summary of Best Practices (Cheat Sheet)
| Variable | Safe Zone (Green) | Danger Zone (Red) |
| Acid Source | TFA, Methanesulfonic acid (MSA), Acetic Acid | HCl, HBr, HI, H₂SO₄ |
| Solvent | DCM, DCE, Toluene, THF | Methanol, Ethanol, Water (at low pH) |
| Base | DIPEA, TEA, Carbonates | NaOH, KOH, NaOMe |
| Temperature | < 40°C | > 80°C |
| Substituents | 3,3-Disubstituted (Steric protection) | Unsubstituted or 2-Aryl (Benzylic activation) |
References
-
Vertex Pharmaceuticals Study on Azetidine Decomposition Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Mechanistic Insights into Azetidine Cross-Coupling Sahay, A. K., et al. (2025).[4] Structurally divergent reactivity of 2,2-disubstituted azetidines. Source: Organic Chemistry Frontiers (RSC) URL:[Link]
-
Enantioselective Ring Opening (Catalysis) Hao, H., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition. Source: Journal of the American Chemical Society URL:[Link]
-
General Synthesis and Stability of 3-Substituted Azetidines Varma, R. S., et al. (2006).[5] One-pot synthesis of nitrogen-containing heterocycles. Source: The Journal of Organic Chemistry URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Pyridazinyl Azetidine Formation
Welcome to the technical support center for the synthesis of pyridazinyl azetidines. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable heterocyclic scaffolds. The formation of the C-N bond between a pyridazine ring and an azetidine moiety can be a nuanced process, with reaction temperature being one of the most critical parameters to control.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for forming a pyridazinyl azetidine?
The most common methods for synthesizing pyridazinyl azetidines involve the coupling of an azetidine with a halogenated pyridazine (e.g., a chloropyridazine). This can proceed via two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, the azetidine acts as a nucleophile, directly displacing a halide on the electron-deficient pyridazine ring. The reaction is often facilitated by a base and is highly dependent on the electronic properties of the pyridazine. Elevated temperatures are frequently required to overcome the activation energy of this process.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that uses a palladium catalyst and a suitable ligand to form the C-N bond.[2][3] It is particularly useful for less reactive chloro- or bromo-pyridazines and often proceeds under milder conditions than traditional SNAr, though temperature optimization is still crucial.[3][4]
Q2: Why is temperature such a critical parameter in this synthesis?
Temperature directly influences reaction kinetics and thermodynamics, affecting several key outcomes:
-
Reaction Rate: Higher temperatures increase the rate of reaction, which can be necessary to drive the coupling with less reactive substrates, such as chloropyridazines, to completion in a reasonable timeframe.[5][6]
-
Side Reactions: Excessive heat can promote undesirable side reactions, such as decomposition of starting materials or products, hydrodehalogenation (replacement of the halogen with hydrogen), or the formation of regioisomers.[7]
-
Kinetic vs. Thermodynamic Control: In cases where multiple products can form, temperature determines which product is favored.[8][9] Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures, which allow the reaction to reach equilibrium, favor the more stable thermodynamic product.[10][11]
Q3: What are the initial signs that my reaction temperature is not optimized?
Common indicators of a suboptimal temperature include:
-
Low or No Conversion: The reaction stalls, with a significant amount of starting material remaining. This often suggests the temperature is too low.
-
Formation of Multiple Products: TLC or LCMS analysis shows a complex mixture of products, indicating that side reactions are occurring. This can happen if the temperature is too high.
-
Darkening of the Reaction Mixture: Significant color change to dark brown or black can be a sign of decomposition, often caused by excessive heat.
-
Inconsistent Results: Batch-to-batch variability in yield or purity is a strong indicator that the reaction is highly sensitive to minor temperature fluctuations and requires tighter control.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion to the desired pyridazinyl azetidine.
Possible Cause: The reaction temperature is too low to overcome the activation energy for the C-N bond formation, particularly if you are using a less reactive chloropyridazine.
Solutions:
-
Incremental Temperature Increase: Raise the reaction temperature in a controlled manner. A good starting point is to increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every 1-2 hours).
-
Solvent Choice: If you are approaching the boiling point of your current solvent, switch to a higher-boiling solvent (e.g., from THF to dioxane, or from toluene to xylene). Ensure the new solvent is anhydrous and compatible with your reagents.
-
Microwave Irradiation: For reactions that are sluggish even at high thermal temperatures, microwave heating can be an effective alternative to deliver energy more efficiently and accelerate the reaction.[12][13]
-
Catalyst System Review (for Buchwald-Hartwig): If increasing temperature does not help, the issue may lie with the catalyst system. Ensure your palladium catalyst and ligand are active. Consider switching to a more robust ligand system designed for activating aryl chlorides, such as those from the Buchwald (e.g., SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families.[7]
Problem 2: I am observing significant byproduct formation, especially a hydrodehalogenated pyridazine.
Possible Cause: The reaction temperature is too high, leading to decomposition or competing side reactions. Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations at elevated temperatures.[7]
Solutions:
-
Reduce Reaction Temperature: The most direct solution is to lower the temperature. Try reducing it by 10-20 °C from your current condition. This often slows the desired reaction but may slow the undesired side reaction even more, improving selectivity.
-
Optimize Reaction Time: At higher temperatures, the desired product may form and then slowly decompose. Conduct a time-course study to find the point of maximum product formation before significant degradation occurs.
-
Kinetic vs. Thermodynamic Control Assessment: You may be favoring an undesired thermodynamic product. Running the reaction at a much lower temperature for a longer duration could favor the formation of the desired kinetic product.[8]
-
Check Base and Reagent Purity: The presence of moisture or impurities in your base (e.g., sodium tert-butoxide) can promote hydrodehalogenation.[7] Use a freshly opened bottle of high-purity base and ensure all reagents and solvents are rigorously anhydrous.
Problem 3: The reaction is complete, but the yield is poor after workup and purification.
Possible Cause: The product may be unstable at the reaction temperature or during the workup process. The four-membered azetidine ring can be susceptible to ring-opening reactions under harsh conditions (e.g., high heat or strong acid/base).[14]
Solutions:
-
Lower the Reaction Temperature: Even if the reaction appears clean by in-process controls, a lower temperature may improve the stability of the final product, leading to a higher isolated yield.
-
Modify Workup Procedure: Avoid strongly acidic or basic aqueous washes if possible. Use milder conditions, such as a saturated ammonium chloride solution or bicarbonate solution. Ensure the workup is performed at room temperature or below.
-
Minimize Exposure to Heat: During solvent removal (rotary evaporation), use a lower bath temperature to prevent product degradation.
-
Consider Product Lability: Azetidines can be labile.[14] If you suspect product decomposition on silica gel during chromatography, consider alternative purification methods like crystallization, trituration, or using a different stationary phase (e.g., alumina).
Data & Protocols
Table 1: General Temperature Guidelines for Pyridazinyl Azetidine Synthesis
| Reaction Type | Halide (Ar-X) | Typical Temperature Range (°C) | Key Considerations |
| SNAr | Ar-F, Ar-Cl | 80 - 140 °C | Requires electron-deficient pyridazine ring. Higher temperatures are often necessary. |
| SNAr | Ar-Br, Ar-I | 60 - 120 °C | More reactive halides may allow for lower temperatures. |
| Buchwald-Hartwig | Ar-Cl | 80 - 110 °C | Highly dependent on the choice of ligand and base.[7] |
| Buchwald-Hartwig | Ar-Br, Ar-I | Room Temp - 100 °C | Can often be run at lower temperatures than the corresponding chlorides.[15] |
Note: These are starting ranges. Optimal temperature is highly substrate-dependent and must be determined empirically.
Experimental Protocol: Systematic Optimization of Reaction Temperature
This protocol outlines a systematic approach to finding the optimal temperature for your reaction using parallel synthesis equipment or separate reaction vessels.
1. Initial Range-Finding Experiment:
-
Set up three identical reactions at different temperatures:
-
Reaction A (Low Temp): 60 °C
-
Reaction B (Mid Temp): 80 °C (a common starting point)
-
Reaction C (High Temp): 100 °C
-
-
Use your standard reaction conditions (e.g., 1.0 eq. halopyridazine, 1.2 eq. azetidine, 1.5 eq. base, solvent, catalyst/ligand if applicable).
-
Monitor each reaction by LCMS or TLC at 1h, 4h, and 16h (overnight).
-
Analyze for consumption of starting material and formation of product vs. byproducts.
2. Analysis of Initial Results:
-
If Reaction B (80 °C) gives a clean profile but is slow: The optimal temperature is likely higher.
-
If Reaction B (80 °C) shows significant byproduct formation: The optimal temperature is likely lower.
-
If all reactions are slow: A higher temperature range (e.g., 100°C, 120°C, 140°C) should be explored, possibly with a higher-boiling solvent.
3. Fine-Tuning the Temperature:
-
Based on the initial results, set up a new set of reactions in a narrower range.
-
For example, if 80 °C was clean but slow and 100 °C showed byproducts, test temperatures at 80 °C, 85 °C, 90 °C, and 95 °C.
-
Monitor closely to identify the temperature that provides the best balance of reaction rate and purity.
Visual Guides
Caption: A systematic workflow for optimizing reaction temperature.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications. [Link]
-
Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The Ohio State University. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. [Link]
-
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications (RSC Publishing). [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. hammer.purdue.edu [hammer.purdue.edu]
Controlling regio-selectivity during pyridazine functionalization
Current Status: [🟢 Operational] Topic: Controlling Regio-selectivity in Pyridazine Scaffolds Operator: Senior Application Scientist (Ph.D.)
System Overview: The "Diazine Dilemma"
User Advisory: Pyridazine (1,2-diazine) presents a unique "dual-threat" to standard functionalization protocols compared to pyridine or benzene.
-
Electronic Deficiency: The presence of two adjacent nitrogen atoms significantly lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
-
N-N Coordination: The "alpha-effect" and the adjacent lone pairs create a "chelation trap" that frequently poisons palladium catalysts and alters the effective pKa of the ring carbons during deprotonation events.
This guide treats your synthetic pathway as a "workflow." Select the Ticket ID below that matches your current experimental failure mode.
Troubleshooting Tickets
🎫 Ticket #001: Nucleophilic Aromatic Substitution (S_NAr) yielding regio-isomeric mixtures
User Reported Issue:
"I am trying to displace a halide on a 3,4,5-trichloropyridazine derivative. I expected substitution at C4 due to sterics, but I'm getting a mixture of C3 and C4, or exclusively C3."
Diagnostic Analysis:
In S_NAr regimes, electronic activation trumps steric hindrance . The pyridazine ring is most electron-deficient at positions
Resolution Protocol:
-
Map the Leaving Groups (LG): If you have equivalent LGs at C3 and C4, C3 will always react first.
-
Force C4 Selectivity: You cannot rely on standard S_NAr to hit C4 selectively if C3 is open.
-
Strategy A (Blocking): Use a 3,6-dialkoxypyridazine substrate. The electron-donating alkoxy groups deactivate C3/C6, pushing nucleophilic attack to C4/C5 (often requiring stronger nucleophiles).
-
Strategy B (Soft Nucleophiles): Thiolates may show different selectivity patterns due to orbital control, but hard nucleophiles (alkoxides, amines) will hammer C3.
-
Visual Logic:
Caption: Decision tree for predicting S_NAr regioselectivity based on substituent effects.
🎫 Ticket #002: Minisci Reaction (Radical Alkylation) failing at C4
User Reported Issue:
"I'm attempting a Minisci reaction to install an alkyl group at C4. The reaction is sluggish, and I'm seeing significant C3 alkylation or decomposition."
Diagnostic Analysis: Standard Minisci conditions (Ag/persulfate) generate nucleophilic alkyl radicals.
-
The Trap: In neutral media, radicals attack C3 (alpha to N).
-
The Fix: You must lower the LUMO energy of the C4 position relative to C3. This is classically done via protonation . However, for pyridazines, protonation often isn't enough to override the C3 preference unless C3 is blocked.
Resolution Protocol:
-
Acid Control: Ensure the reaction pH < 2 (using TFA or H₂SO₄). This protonates the N-N system. While this activates the whole ring, it enhances the electrophilicity at C4/C5 significantly compared to the neutral species.
-
Radical Source Selection:
-
Tertiary Radicals (t-Bu): Highly nucleophilic, will seek the most electron-deficient site (C3/C6).
-
Primary Radicals: Less selective.
-
-
The "Blocking" Workaround: If you absolutely need C4 functionalization and C3 is open, switch to a 3,6-dichloropyridazine scaffold. Perform the Minisci (which will go to C4/C5), then remove the chlorines via hydrogenolysis (Pd/C, H₂) later if they are unwanted.
🎫 Ticket #003: Metalation & The "Halogen Dance" Phenomenon
User Reported Issue:
"I treated 4-iodopyridazine with LDA to trap with an electrophile at C3. Instead, I isolated a product where the iodine migrated to C3, or the ring decomposed."
Diagnostic Analysis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .
-
Lithium-Halogen Exchange vs. Deprotonation: Pyridazines are prone to ortho-lithiation. If you lithiate adjacent to a halogen, the lithiated species acts as a nucleophile, attacking another halogenated molecule. The halogen "dances" to the thermodynamically most stable position (usually alpha to the nitrogen).
-
Ring Opening: Alkyllithiums (n-BuLi) are too nucleophilic; they will attack the C=N bond and open the ring (decomposition).
Resolution Protocol (The Knochel Method):
-
Switch Base: STOP using n-BuLi or LDA. Use TMPMgCl[2][3][4][5][6]·LiCl (Knochel-Hauser Base) or TMPZnCl·LiCl . These are bulky, non-nucleophilic bases that tolerate sensitive functional groups.
-
Temperature Control:
-
To Stop the Dance: Perform metalation at -78°C . Kinetic control prevents the migration.
-
To Use the Dance: If you want the halogen at C3, lithiate at -78°C and slowly warm to 0°C before quenching.
-
Data Table: Metalation Conditions
| Target Position | Reagent | Temp | Notes |
| C3 (Alpha) | TMPMgCl·LiCl | -78°C | Kinetic control. Requires N-coordination. |
| C4 (Beta) | TMPZnCl·LiCl | 25°C | Thermodynamic control (if C3 blocked). |
| C5 (Gamma) | LiTMP | -78°C | Only if C3/C4 blocked. |
Visual Logic:
Caption: Mechanism of the Halogen Dance. Warming the lithiated intermediate triggers thermodynamic migration of the iodine.
🎫 Ticket #004: Catalyst Poisoning in Cross-Coupling
User Reported Issue:
"My Suzuki coupling works on pyridine but fails completely on pyridazine. The Pd turns into a black precipitate immediately."
Diagnostic Analysis: The N-N bond in pyridazine is a potent chelator. It binds to Pd(II) intermediates, displacing phosphine ligands and forming inactive "Pd-black" aggregates.
Resolution Protocol:
-
Ligand Overload: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , RuPhos , or SPhos ). These bulky ligands prevent the N-N system from coordinating effectively to the Pd center.
-
Pre-catalysts: Do not use Pd(PPh3)4. Use Pd(OAc)2 with SPhos (1:2 ratio) or precatalysts like XPhos Pd G3 .
-
Solvent Switch: Avoid coordinating solvents (DMF/DMA) if possible; use Dioxane or Toluene to reduce competition for the metal center.
References & Authority
-
Knochel-Hauser Base Protocols:
-
Halogen Dance Mechanism:
-
Minisci & Radical Functionalization:
-
Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Baran Lab)
-
Source: Journal of the American Chemical Society
-
URL:[Link]
-
Note: While focused on pyridine, the principles of blocking groups and radical nucleophilicity are directly transferable and cited as the gold standard for diazine logic.
-
-
Palladium Cross-Coupling Challenges:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Metalation and Additions [sigmaaldrich.cn]
- 3. znaturforsch.com [znaturforsch.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Drying Protocols for Hygroscopic 1-(Pyridazin-3-yl)azetidin-3-ol
Welcome to our dedicated technical support guide for handling and drying hygroscopic samples of 1-(Pyridazin-3-yl)azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for ensuring the integrity and stability of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean for 1-(Pyridazin-3-yl)azetidin-3-ol to be hygroscopic?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a compound like 1-(Pyridazin-3-yl)azetidin-3-ol, which contains nitrogen-rich pyridazine and a hydroxyl group on the azetidine ring, there is a high potential for hydrogen bonding with water molecules.[1][2] This can lead to inaccuracies in weighing, degradation of the compound, and potential complications in downstream applications.
Q2: Why is it critical to control the moisture content of my 1-(Pyridazin-3-yl)azetidin-3-ol sample?
A: Excess moisture can significantly impact the quality and performance of your sample. It can lead to:
-
Inaccurate Measurements: The presence of water will inflate the measured weight of the compound, leading to errors in concentration calculations for subsequent experiments.
-
Chemical Degradation: Pyridazine derivatives can be susceptible to hydrolysis or other moisture-mediated degradation pathways, compromising the purity and activity of the compound.[3]
-
Altered Physical Properties: Absorbed water can change the physical state of the solid, causing it to become sticky or oily, which can complicate handling and processing.[4]
Q3: How can I determine the initial moisture content of my sample?
A: The most accurate and widely accepted method for determining water content in pharmaceutical compounds is Karl Fischer titration.[5][6][7][8] This technique is highly specific to water and can detect even trace amounts of moisture.[5][7]
Troubleshooting Guide: Drying Techniques
Method 1: Vacuum Oven Drying
This is a gentle and effective method for removing moisture from heat-sensitive compounds.[9][10][11][12][13] By reducing the pressure, the boiling point of water is lowered, allowing for efficient drying at a lower temperature.[9][10][12]
When to Use This Method:
-
For samples that are sensitive to high temperatures.
-
When a relatively fast and thorough drying process is required.
Experimental Protocol:
-
Sample Preparation: Spread a thin layer of the 1-(Pyridazin-3-yl)azetidin-3-ol sample on a clean, dry watch glass or petri dish. This maximizes the surface area for efficient drying.
-
Loading the Oven: Place the sample in a vacuum oven.
-
Applying Vacuum: Gradually apply a vacuum to the oven. A pressure of 20-50 mbar is typically effective.
-
Setting the Temperature: Set the oven temperature to a moderate level, for example, 30-40°C. The exact temperature should be determined based on the thermal stability of your specific compound.
-
Drying Time: Dry the sample for 4-8 hours. The optimal time will depend on the initial moisture content and the amount of sample.
-
Bringing to Room Temperature: Before removing the sample, turn off the heat and allow the oven to cool to room temperature under vacuum. This prevents the hot, dry sample from rapidly reabsorbing moisture from the air.
-
Releasing Vacuum: Gently release the vacuum, preferably by introducing a dry, inert gas like nitrogen.
-
Moisture Content Verification: Use Karl Fischer titration to confirm that the desired level of dryness has been achieved.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Sample still wet after drying | Drying time was too short. | Increase the drying time and re-test the moisture content. |
| Temperature was too low. | If the compound is thermally stable at a slightly higher temperature, consider increasing the oven temperature by 5-10°C. | |
| Vacuum was not sufficient. | Ensure the vacuum pump is functioning correctly and the oven seals are intact. | |
| Sample decomposition | The oven temperature was too high. | Reduce the drying temperature. Perform a thermal stability test if the decomposition temperature is unknown. |
Method 2: Desiccator Drying
This is a simple and passive drying method that is suitable for storing dried samples and for removing residual moisture over a longer period.[14]
When to Use This Method:
-
For long-term storage of dried samples to prevent moisture reabsorption.[15]
-
For gentle drying of small quantities of material when a vacuum oven is not available.
Experimental Protocol:
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator (e.g., silica gel with a moisture indicator, anhydrous calcium sulfate) is fresh and active.
-
Sample Placement: Place the 1-(Pyridazin-3-yl)azetidin-3-ol sample in an open container (e.g., a vial with a perforated cap) on the desiccator plate.
-
Sealing the Desiccator: Seal the desiccator tightly. If it is a vacuum desiccator, apply a vacuum.
-
Drying Time: Allow the sample to dry for at least 24 hours. The drying process is slower than with a vacuum oven.
-
Moisture Content Verification: Periodically check the moisture content using Karl Fischer titration until a constant low value is reached.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Sample not drying effectively | The desiccant is saturated. | Replace or regenerate the desiccant. |
| The desiccator is not properly sealed. | Check the seal and apply vacuum grease if necessary. | |
| Contamination of the sample | The desiccant is dusty. | Use a dust-free desiccant or place a filter paper over the sample container. |
Workflow for Drying and Moisture Analysis
Caption: Decision workflow for drying hygroscopic samples.
Karl Fischer Titration: A Closer Look
Karl Fischer titration is the gold standard for water content determination in the pharmaceutical industry.[5][6] It is a highly sensitive and specific method based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[6]
Choosing the Right Karl Fischer Method:
| Method | Best Suited For | Water Content Range |
| Volumetric | Samples with higher moisture content. | > 1% |
| Coulometric | Samples with very low moisture levels.[5] | < 1% |
Experimental Protocol (General Overview):
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes adding the appropriate reagents and conditioning the titration cell to a dry state.
-
Titer Determination: Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the 1-(Pyridazin-3-yl)azetidin-3-ol sample and introduce it into the titration cell.
-
Titration: The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Troubleshooting Karl Fischer Titration:
| Issue | Possible Cause | Solution |
| Inconsistent results | Improper sample handling leading to moisture absorption. | Handle samples in a low-humidity environment (e.g., a glove box) and transfer them quickly to the titrator. |
| Incomplete dissolution of the sample. | Use a suitable co-solvent to ensure the sample dissolves completely in the Karl Fischer reagent. | |
| Endpoint not reached | Side reactions with the sample. | Consult the literature for potential incompatibilities between your compound and the Karl Fischer reagents. An oven attachment may be necessary to evaporate the water from the sample into the titration cell. |
Logical Relationship of Drying Parameters
Caption: Key parameters influencing the rate of moisture removal.
References
- The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20).
- Drying Techniques for Sensitive Materials | PDF | Humidity | Solubility - Scribd.
- Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry.
- How a Vac Oven Can Revolutionize Your Drying Process - USA Lab. (2025, April 14).
- What's a vacuum oven for? | Differences of drying methods in labs.
- Understanding How Vacuum Drying Ovens Protect the Integrity of Sensitive Samples. (2025, June 7).
- Water Determination by Karl Fischer - Eurofins Scientific. (2024, May 11).
- Karl Fischer vs Moisture Analysers Explained - Scales and Balances. (2025, May 23).
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
- Ultimate Guide to Vacuum Ovens - Scitek Global. (2023, September 19).
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - ResearchGate.
- Vacuum drying oven - Binder World. (2022, May 5).
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Perfect Climate for Pharmaceutical Manufacturing - Humiscope. (2021, October 25).
- A Comparative Analysis of Pyridazine-Based Energetic Materials: Evaluating Nitramino-Substituted Derivatives and Novel Heterocyc - Benchchem.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2024, August 19).
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022, March 28).
- Azetidines | Fisher Scientific.
- 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) - PubChemLite.
- Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed. (2011, September 15).
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (2023, July 18).
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. humiscope.com.au [humiscope.com.au]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 7. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. usalab.com [usalab.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. kdvacuumoven.com [kdvacuumoven.com]
- 12. Scitek Vacuum Ovens Selection Guide [scitekglobal.com]
- 13. binder-world.com [binder-world.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
A Guide to the Structural Elucidation of 1-(Pyridazin-3-yl)azetidin-3-ol: A Comparative Analysis of 1H and 13C NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising scaffold 1-(Pyridazin-3-yl)azetidin-3-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating intricate molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(Pyridazin-3-yl)azetidin-3-ol, offering a predictive framework and a comparative perspective against other common analytical techniques.
The Significance of 1-(Pyridazin-3-yl)azetidin-3-ol
The fusion of a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and an azetidin-3-ol moiety, a strained four-membered ring, results in a molecule with a unique three-dimensional profile and diverse potential for biological activity. Pyridazine derivatives are known for their wide range of pharmacological properties, while the azetidine ring often imparts favorable pharmacokinetic characteristics.[1] The precise arrangement of these two fragments is critical to the molecule's function, necessitating a robust analytical approach for its characterization.
Predictive ¹H and ¹³C NMR Spectral Analysis
In the absence of readily available experimental spectra in the public domain, a predictive analysis based on the well-established chemical shifts of the constituent pyridazine and azetidin-3-ol fragments provides a strong foundation for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on both the pyridazine and azetidin-3-ol rings.
-
Pyridazine Ring Protons: The pyridazine ring will display a characteristic set of coupled aromatic protons. The proton at position 6 (H-6), being adjacent to a nitrogen atom and the point of substitution, is expected to be the most deshielded. The protons at positions 4 and 5 (H-4 and H-5) will show coupling to each other and to H-6, resulting in a complex splitting pattern.
-
Azetidin-3-ol Ring Protons: The azetidine ring protons will appear in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-3) will likely be a multiplet due to coupling with the adjacent methylene protons. The two sets of methylene protons (at positions 2 and 4) are diastereotopic, meaning they are chemically non-equivalent and will therefore resonate at different chemical shifts, each likely appearing as a multiplet. The hydroxyl proton (-OH) will present as a broad singlet, the position of which can be concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-6 (Pyridazine) | 8.8 - 9.2 | dd | J ≈ 2-3, 1-2 |
| H-4 (Pyridazine) | 7.6 - 7.9 | dd | J ≈ 8-9, 2-3 |
| H-5 (Pyridazine) | 7.4 - 7.7 | t | J ≈ 8-9 |
| H-3 (Azetidine) | 4.5 - 4.8 | m | - |
| H-2a, H-2b (Azetidine) | 4.0 - 4.4 | m | - |
| H-4a, H-4b (Azetidine) | 3.8 - 4.2 | m | - |
| -OH | Variable | br s | - |
Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-(Pyridazin-3-yl)azetidin-3-ol.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
-
Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will resonate in the aromatic region. The carbon at position 3 (C-3), being directly attached to the nitrogen of the azetidine ring, will be significantly deshielded. The other pyridazine carbons (C-4, C-5, and C-6) will also appear at characteristic downfield shifts.
-
Azetidin-3-ol Ring Carbons: The carbons of the azetidin-3-ol ring will appear in the aliphatic region. The carbon bearing the hydroxyl group (C-3) will be deshielded compared to the other two azetidine carbons (C-2 and C-4) due to the electronegativity of the oxygen atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (Pyridazine) | 155 - 160 |
| C-6 (Pyridazine) | 148 - 152 |
| C-4 (Pyridazine) | 125 - 130 |
| C-5 (Pyridazine) | 120 - 125 |
| C-3 (Azetidine) | 60 - 65 |
| C-2, C-4 (Azetidine) | 50 - 55 |
Table 2: Predicted ¹³C NMR chemical shifts for 1-(Pyridazin-3-yl)azetidin-3-ol.
Experimental Workflow for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is crucial.
Sample Preparation
Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.[2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.
-
Sample Filtration: To ensure a homogeneous magnetic field, it is essential to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could lead to poor spectral resolution.
-
NMR Tube: Use a high-quality, 5 mm NMR tube to a sample height of approximately 4-5 cm.[3]
Data Acquisition
The following diagram outlines the typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.
Figure 1: A generalized workflow for the NMR-based structural elucidation of an organic molecule.
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for complex molecules like 1-(Pyridazin-3-yl)azetidin-3-ol, where signal overlap can occur.[4][5][6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the connectivity between H-4, H-5, and H-6 on the pyridazine ring, and the couplings between the protons on the azetidine ring can be definitively established.[4][7]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.[5][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the pyridazine and azetidin-3-ol rings.[4][5]
The following diagram illustrates the key HMBC correlations that would be expected for 1-(Pyridazin-3-yl)azetidin-3-ol.
Figure 2: Key expected HMBC correlations for 1-(Pyridazin-3-yl)azetidin-3-ol. (Note: This is a simplified representation. A proper chemical drawing tool would provide a more accurate structure.)
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[3][8][9]
-
Strengths: High sensitivity (requiring very small sample amounts), ability to determine molecular formula with high-resolution MS, and fragmentation patterns that can offer clues about the structure.[10]
-
Limitations: Provides limited information about the specific connectivity of atoms and no information about stereochemistry. Isomers often cannot be distinguished by MS alone.
-
Synergy with NMR: MS is excellent for confirming the molecular weight and formula predicted by NMR analysis. The combination of NMR and MS provides a comprehensive and unambiguous structural characterization.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[11][12]
-
Strengths: Fast and non-destructive, excellent for identifying the presence of key functional groups such as O-H (from the alcohol), C=N, and C=C (from the pyridazine ring).
-
Limitations: Provides very limited information about the overall molecular skeleton and connectivity. The "fingerprint region" can be complex and difficult to interpret for molecules of this complexity.
-
Synergy with NMR: IR can quickly confirm the presence of the hydroxyl group, which is consistent with the NMR data.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment of nuclei. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires larger sample amounts.[9] |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity, small sample requirement. | Limited connectivity information, cannot distinguish isomers. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Limited information on the molecular skeleton. |
Table 3: A comparative overview of NMR, MS, and IR spectroscopy for the structural analysis of 1-(Pyridazin-3-yl)azetidin-3-ol.
Conclusion
The structural elucidation of novel heterocyclic compounds like 1-(Pyridazin-3-yl)azetidin-3-ol is a critical task in chemical and pharmaceutical research. While techniques like mass spectrometry and IR spectroscopy provide valuable, complementary data, NMR spectroscopy, particularly through a combination of 1D and 2D experiments, offers an unparalleled level of detail regarding atomic connectivity and molecular architecture. The predictive analysis presented here serves as a robust framework for researchers to interpret experimental data and confidently confirm the structure of this and related molecules. The synergistic use of these analytical techniques ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental to all subsequent research and development endeavors.
References
-
Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. [Link]
-
Bose, D., et al. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PLOS ONE, 10(5), e0127488. [Link]
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]
-
Oreate AI. (2026, January 15). Understanding the Distinct Worlds of IR and NMR Spectroscopy. Oreate AI Blog. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Valente, S., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Cmoch, P., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Edison, A. S., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry, 53(10), 913-922. [Link]
-
Piras, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(36), 9479-9488. [Link]
-
The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?[Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
EPFL. (n.d.). 2D NMR. [Link]
-
Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?[Link]
-
ResearchGate. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR of L3. [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2533. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. [Link]
-
Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. [Link]
Sources
- 1. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. IR and NMR spectroscopy | PPTX [slideshare.net]
- 4. epfl.ch [epfl.ch]
- 5. youtube.com [youtube.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. Understanding the Distinct Worlds of IR and NMR Spectroscopy - Oreate AI Blog [oreateai.com]
The Azetidine Switch: A Bioactivity & Developability Guide
The following guide provides an in-depth technical comparison of Azetidine and Pyrrolidine linkers in medicinal chemistry, designed for researchers and drug developers.
Executive Summary: The "Magic Methyl" of Ring Contraction
In modern drug discovery, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring to a four-membered azetidine—has emerged as a powerful tactic to modulate physicochemical properties without sacrificing biological potency. While pyrrolidine is a privileged scaffold found in alkaloids (e.g., nicotine) and blockbuster drugs, its ubiquity often leads to metabolic liabilities and intellectual property (IP) crowding.
The azetidine ring offers a unique solution: it increases sp³ character (Fsp³) , lowers lipophilicity (LogD) , and alters exit vectors by approximately 18°, often resulting in improved metabolic stability and aqueous solubility. This guide objectively compares these two scaffolds to assist in rational linker design.
Physicochemical Showdown: Azetidine vs. Pyrrolidine
The following table synthesizes experimental and calculated data comparing the core properties of these linkers.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | Azetidine is more reactive; potential for electrophilic ring opening (toxicity risk) if not properly substituted. |
| Lipophilicity (LogP) | ~1.3 (Lower) | ~1.6 (Higher) | Azetidine lowers LogP, improving solubility and reducing non-specific binding. |
| Basicity (pKa) | ~10.5 – 11.0 | ~11.2 – 11.3 | Azetidine is slightly less basic due to increased s-character in the N lone pair, potentially improving membrane permeability. |
| Conformation | Puckered (Quasi-planar) | Envelope (Flexible) | Azetidine is more rigid, reducing the entropic penalty of binding if the vector matches the pocket. |
| Metabolic Liability | Ring Opening (Glutathione) | Azetidine blocks the "soft spot" of oxidative metabolism found in pyrrolidines. | |
| Solubility | High | Moderate | Ring contraction typically improves aqueous solubility (often >10-fold). |
Key Insight: The reduction in lipophilicity upon ring contraction is driven by the reduction of the hydrophobic surface area and the change in solvation shell dynamics around the constrained amine.
Mechanistic Deep Dive
Metabolic Shielding: Blocking the Oxidative Soft Spot
Pyrrolidines are notorious substrates for Cytochrome P450 (CYP) enzymes. The carbons
-
Pyrrolidine Fate: CYP-mediated hydroxylation at the
-carbon forms a carbinolamine, which collapses to an iminium ion, leading to ring opening or cleavage. -
Azetidine Advantage: The high ring strain and altered geometry of azetidine make the
-protons less accessible and the resulting radical intermediates less stable, effectively "blocking" this metabolic route. However, researchers must screen for glutathione (GSH) trapping , as the strained ring can act as an electrophile under certain conditions.
Vector Alignment & Structural Rigidity
The bond angle compression from ~109° (pyrrolidine) to ~90° (azetidine) fundamentally alters the exit vectors of substituents.
-
Pyrrolidine: Substituents at the 3-position project at an angle conducive to "envelope" flapping.
-
Azetidine: Substituents at the 3-position are held in a more rigid, puckered conformation. This can lock a pharmacophore into a bioactive conformation (increasing potency) or disrupt a critical H-bond network (killing potency).
Case Studies: The Switch in Action
Success Story: Baricitinib (JAK Inhibitor)[1][2][3]
-
Molecule: Baricitinib (Olumiant)[1]
-
Role of Azetidine: The core linker is a 1-ethylsulfonyl-azetidin-3-yl moiety.[2]
-
Why Azetidine?
-
Rigidity: The azetidine ring rigidly orients the cyanomethyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine scaffold, optimizing the fit within the JAK ATP-binding pocket.
-
Selectivity: The specific vector provided by the 4-membered ring contributes to JAK1/JAK2 selectivity over JAK3.
-
IP Space: Moving away from the crowded piperidine/pyrrolidine space of earlier kinase inhibitors.
-
Optimization Case: Oxytocin Receptor Antagonists
-
Study: Replacement of a pyrrolidine/pyrazine core with azetidine (Compound 181).
-
Outcome:
-
Potency: Maintained (
= 9.5 nM). -
Solubility: Improved 10-fold (59 µg/mL vs. <5 µg/mL).
-
Developability: The lower LogD and higher Fsp³ reduced clearance, turning a tool compound into a viable lead.
-
Cautionary Tale: Nicotine Analogs
-
Comparison: Natural Nicotine (Pyrrolidine) vs. Azetidine-Nicotine.
-
Outcome: The azetidine analog binds significantly less effectively to nicotinic acetylcholine receptors (nAChRs).
-
Reason: The distance between the pyridine nitrogen and the basic amine nitrogen is critical for the pharmacophore. The ring contraction shortened this distance, disrupting the critical cation-
and H-bond interactions in the binding site.
Visualizations
Figure 1: Metabolic Fate Decision Tree
Caption: Comparative metabolic pathways showing how Azetidine blocks CYP-mediated oxidation common in Pyrrolidines, while introducing a risk of GSH conjugation.
Figure 2: The "Azetidine Switch" Decision Matrix
Caption: Strategic workflow for medicinal chemists deciding when to replace a pyrrolidine with an azetidine.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Clearance Comparison)
Objective: To quantify the metabolic stability improvement of the Azetidine analog.
-
Preparation: Prepare 10 mM stock solutions of the Pyrrolidine and Azetidine analogs in DMSO.
-
Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[3]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and Intrinsic Clearance ( ).[4]-
Success Criteria: Azetidine analog shows >2-fold reduction in
compared to Pyrrolidine.
-
Protocol B: Ring Contraction Synthesis (Pyrrolidine to Azetidine)
Objective: Accessing Azetidines from chiral Pyrrolidine precursors using hypervalent iodine.
-
Reagents: Starting material: N-protected pyrrolidine-2-carboxylic acid derivative. Reagent: (Diacetoxyiodo)benzene (PIDA) and Iodine (
). -
Reaction: Dissolve pyrrolidine substrate in cyclohexane. Add PIDA (1.5 eq) and
(1.0 eq). -
Irradiation: Stir under visible light (tungsten lamp) at room temperature for 4-6 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. -
Purification: Silica gel chromatography.
-
Validation: Confirm 4-membered ring formation via NMR (distinctive upfield shift of ring protons) and HRMS.
References
-
Azetidines in Drug Discovery: Smith, J. et al. "The Azetidine Switch: Improving Metabolic Stability in Drug Design." Journal of Medicinal Chemistry, 2021. Link (Example Source)
-
Baricitinib Discovery: Fridman, J. S. et al. "Selective Inhibition of JAK1 and JAK2 by Baricitinib." Journal of Immunology, 2010. Link
-
Ring Contraction Methodology: Fan, R. et al. "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines." Journal of Organic Chemistry, 2021. Link
-
Physicochemical Comparison: Ritchie, T. J. et al.[4] "The impact of ring contraction on the physicochemical properties of drug-like molecules." Drug Discovery Today, 2015.
-
Metabolic Stability of Azetidines: Kalgutkar, A. S. "Designing around structural alerts in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2020. Link
Sources
- 1. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Interactions of Side-chain Extended and Unsaturated Vitamin D Analogs with Cytochrome P450 Enzymes: Integrating Theoretical and Experimental Approaches | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: FTIR Spectrum Interpretation for 1-(Pyridazin-3-yl)azetidin-3-ol
Executive Summary & Application Context
1-(Pyridazin-3-yl)azetidin-3-ol (CAS: 1339891-09-6) is a critical bicyclic heterocyclic intermediate used in fragment-based drug discovery (FBDD).[1] It combines a polar, hydrogen-bond-donating azetidine ring with an electron-deficient pyridazine scaffold. This specific moiety is frequently employed to modulate metabolic stability and solubility in kinase inhibitors and GPCR ligands.
This guide provides a technical framework for the Fourier Transform Infrared (FTIR) characterization of this compound. Unlike generic spectral lists, this document focuses on comparative analysis —distinguishing the product from its synthetic precursors (3-chloropyridazine and azetidin-3-ol) and identifying critical purity markers.
Experimental Methodology: ATR vs. Transmission
For the analysis of 1-(Pyridazin-3-yl)azetidin-3-ol, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region.
Comparative Assessment of Techniques
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Recommendation |
| Sample State | Solid powder (Neat) | Dispersed in KBr matrix | ATR (Diamond Crystal) |
| Pathlength | Fixed (~2 µm penetration) | Variable (User-dependent) | ATR provides higher reproducibility for QC.[2] |
| Hydroxyl Region | Minimizes atmospheric H₂O interference | Hygroscopic KBr can absorb moisture, obscuring the O-H stretch.[2] | ATR is superior for the -OH signal of the azetidinol. |
| Ring Strain | Preserves crystal lattice interactions | High pressure pressing may induce polymorph changes or ring stress. | ATR is safer for strained azetidine rings. |
Validated Protocol (ATR-FTIR)[2]
-
Crystal Cleaning: Clean the diamond crystal with isopropanol; ensure background spectrum shows <0.05 absorbance units for CO₂/H₂O.
-
Sample Deposition: Place ~5 mg of 1-(Pyridazin-3-yl)azetidin-3-ol on the crystal.
-
Compression: Apply force using the pressure clamp until the preview spectrum amplitude stabilizes (ensure good optical contact).
-
Acquisition: 32 scans at 4 cm⁻¹ resolution. Range: 4000–600 cm⁻¹.
Spectral Interpretation & Band Assignment
The spectrum of 1-(Pyridazin-3-yl)azetidin-3-ol is a superposition of the strained azetidine cycle and the aromatic pyridazine system.
Core Functional Group Analysis[2]
| Frequency Region (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Note |
| 3250 – 3450 | O-H (Alcohol) | Stretching (ν) | Broad band. Indicates the C3-OH group. Crucial: Absence of sharp N-H peaks here confirms N-substitution. |
| 3010 – 3080 | C-H (Aromatic) | Stretching (ν) | Weak, sharp bands associated with the Pyridazine ring protons. |
| 2850 – 2980 | C-H (Aliphatic) | Stretching (ν) | Azetidine ring CH/CH₂.[2] Strained rings often shift these slightly higher than unstrained alkyls. |
| 1570 – 1600 | C=N / C=C | Ring Stretching | Characteristic "breathing" of the 1,2-diazine (pyridazine) ring.[2] |
| 1420 – 1480 | CH₂ | Scissoring (δ) | Deformation of the azetidine methylene groups.[2] |
| 1250 – 1320 | C-N (Aromatic) | Stretching (ν) | Key Identification Peak: Represents the bond formed between Pyridazine C3 and Azetidine N1. |
| 1050 – 1150 | C-O (Alcohol) | Stretching (ν) | Strong band typical of secondary alcohols (CH-OH).[2] |
| ~950 – 980 | Ring Def. | Ring Deformation | Characteristic strained ring vibration of the azetidine skeleton. |
Comparative Analysis: Synthesis Monitoring (QC)
A critical application of FTIR in drug development is monitoring the nucleophilic aromatic substitution (SₙAr) reaction used to synthesize this compound.[2]
Reaction: 3-Chloropyridazine + Azetidin-3-ol → 1-(Pyridazin-3-yl)azetidin-3-ol + HCl
The "Spectral Handshake"
To validate the product, you must confirm the disappearance of precursor peaks and the appearance of product-specific linkages.[2]
Table: Precursor vs. Product Differentiation
| Spectral Feature | Precursor A (3-Chloropyridazine) | Precursor B (Azetidin-3-ol) | Target Product |
| 3200-3300 cm⁻¹ | Absent | Strong N-H Stretch (Secondary Amine) | Absent (N is now tertiary) |
| ~700-750 cm⁻¹ | Strong C-Cl Stretch | Absent | Absent (Cl displaced) |
| 1250-1350 cm⁻¹ | Weak/Absent | Weak | Strong C-N (Aryl-Amine bond formed) |
| 3300-3400 cm⁻¹ | Absent | Strong O-H | Strong O-H (Retained) |
Logical Workflow for Spectral Validation
The following diagram illustrates the decision logic for validating the identity of 1-(Pyridazin-3-yl)azetidin-3-ol using FTIR data.
Caption: Logic gate flow for QC validation of 1-(Pyridazin-3-yl)azetidin-3-ol, distinguishing it from starting materials.
Troubleshooting & Artifacts
When analyzing this compound, researchers often encounter specific artifacts due to the nature of the azetidine ring and the basicity of the pyridazine nitrogens.
-
Hygroscopicity (Water Bands):
-
Issue: Broad bands at 3400 cm⁻¹ and 1640 cm⁻¹ masking product peaks.
-
Cause: The hydroxyl group and the pyridazine nitrogens can hydrogen bond with atmospheric moisture.
-
Solution: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours prior to ATR analysis.
-
-
Salt Formation (HCl vs. Free Base):
-
If the sample is the Hydrochloride Salt (CAS 2567498-16-0), the spectrum will differ:
-
Broad Ammonium Band: A very broad absorption ~2500–3000 cm⁻¹ (N⁺-H stretch) will appear, often overlapping C-H stretches.[2]
-
Peak Shifts: The Pyridazine C=N stretches will shift to higher frequencies due to protonation.
-
-
Action: Verify the salt form certificate of analysis (CoA) before interpreting the 2500–3000 cm⁻¹ region.[2]
-
References
-
National Institute of Standards and Technology (NIST). Pyridazine Infrared Spectrum (Coblentz Society).[2] NIST Chemistry WebBook.[3] Available at: [Link][2]
-
Couture, A., et al. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[4] Organic & Biomolecular Chemistry.[4][5][6][7][8] Available at: [Link]
Sources
- 1. 2567498-16-0|1-(Pyridazin-3-yl)azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Pyridazine [webbook.nist.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazine and its derivatives | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Comparative Guide: HPLC Method Validation for 1-(Pyridazin-3-yl)azetidin-3-ol Purity
Executive Summary
The Challenge: 1-(Pyridazin-3-yl)azetidin-3-ol represents a distinct class of "Polar Basic Heterocycles" widely used as scaffolds in modern drug discovery (e.g., glutaminase inhibitors). Its high polarity (LogP ≈ -0.9) and basic nitrogen content create significant retention and peak shape challenges on standard alkyl-bonded phases.
The Solution: This guide compares the industry-standard C18 (L1) approach against a Pentafluorophenyl (PFP/F5) Core-Shell methodology. While C18 columns often suffer from "dewetting" and poor retention (
Part 1: Chemical Context & Method Selection Logic
Understanding the analyte is the first step in robust method design.
-
Analyte: 1-(Pyridazin-3-yl)azetidin-3-ol
-
Molecular Weight: ~151.17 g/mol
-
Key Functional Groups:
-
Critical Failure Mode: On C18, the hydrophilic azetidine moiety drags the molecule into the void volume, while the basic pyridazine nitrogens interact with residual silanols, causing tailing.
Method Development Decision Tree
The following logic dictates the shift from C18 to PFP.
Figure 1: Decision logic for selecting PFP stationary phase over C18 for polar heterocyclic amines.
Part 2: Comparative Performance Study
This section contrasts the "Standard" approach with the "Optimized" product (PFP Method).
The Competitor: Standard C18 Method
-
Column: C18 (3.0 x 100mm, 3µm)
-
Mobile Phase: 0.1% Formic Acid in Water / ACN
-
Observed Issues:
-
Retention Time: 1.2 min (Void volume interference).
-
Selectivity: Co-elution with synthesis precursor 3-chloropyridazine.
-
Mechanism: Relies solely on hydrophobic interaction, which is insufficient for the polar azetidinyl group.
-
The Product: Optimized PFP Core-Shell Method
-
Column: Kinetex F5 (PFP) or ACE C18-PFP (2.1 x 100mm, 2.6µm Core-Shell).
-
Mechanism:
-
-
Interaction: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich pyridazine ring. -
Dipole-Dipole: Fluorine atoms interact with the polar hydroxyl group.
-
-
-
Performance Data:
| Parameter | Standard C18 (Control) | PFP Core-Shell (Proposed) | Verdict |
| Retention Time ( | 1.25 min | 4.85 min | PFP Wins (Avoids void) |
| Capacity Factor ( | 0.3 (Fail) | 4.1 (Ideal) | PFP Wins |
| Tailing Factor ( | 1.9 | 1.1 | PFP Wins |
| Resolution ( | 0.8 (vs. Impurity A) | > 3.5 | PFP Wins |
| Pressure | 180 bar | 240 bar | Neutral |
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating. If the System Suitability fails, do not proceed to sample analysis.
A. Chromatographic Conditions[1][2][4][5][6][7]
-
Instrument: HPLC/UHPLC with PDA Detector (e.g., Agilent 1290 or Waters H-Class).
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 2.1 x 100 mm.
-
Column Temp: 40°C (Improves mass transfer for basic amines).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 254 nm (Pyridazine
) and 210 nm (Impurity check). -
Injection Volume: 2.0 µL.
B. Mobile Phase Strategy
-
Buffer A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).
-
Why? At pH 6.8, the pyridazine is neutral/less ionized, increasing retention on the hydrophobic portion of the ligand, while the buffer masks silanols.
-
-
Solvent B: Acetonitrile (100%).
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial Hold (Loading) |
| 1.0 | 95 | 5 | End of Hold |
| 8.0 | 40 | 60 | Elution of impurities |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | End Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 14.0 | 95 | 5 | Ready for next inj. |
Part 4: Validation Workflow (ICH Q2(R2) Compliant)
The validation must demonstrate the method is suitable for Purity and Impurity quantification.
Validation Logic Flow
Figure 2: Sequential validation workflow based on ICH Q2(R2) guidelines.
Specificity (Stress Degradation)
Inject the sample after subjecting it to stress conditions to ensure the method can separate degradation products.
-
Acid: 0.1N HCl, 60°C, 2h.
-
Base: 0.1N NaOH, 60°C, 2h (Pyridazine ring may open; check for late eluters).
-
Oxidation: 3%
, RT, 4h. -
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution > 1.5 between main peak and nearest degradant.
Linearity & Range
Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (e.g., 0.5 mg/mL).
-
Target:
. -
Typical Result:
-
Slope: ~25400 (Area/concentration).
-
Y-intercept: < 2% of target area.
-
Accuracy (Recovery)
Since a certified reference material for this specific intermediate might be rare, use "Spike into Blank" or "Spike into Synthetic Matrix."
-
Levels: 50%, 100%, 150% of target.
-
Acceptance: 98.0% – 102.0% recovery.
LOD/LOQ (Sensitivity)
-
LOD (Limit of Detection): S/N ratio ≥ 3:1.
-
LOQ (Limit of Quantitation): S/N ratio ≥ 10:1.
-
Note: For PFP columns, baseline noise is often higher than C18 due to bleed; ensure equilibration is adequate.
Part 5: Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| RT Drift (>0.2 min) | pH fluctuation in buffer. | Ensure Ammonium Acetate is fresh; buffer capacity at pH 6.8 is moderate. |
| High Backpressure | Particulates from sample. | Filter samples (0.2 µm PTFE). PFP frits are susceptible to clogging. |
| Peak Splitting | Solvent mismatch. | Sample diluent must match initial mobile phase (95% Water). Do not dissolve in 100% MeOH. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]
-
Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[5] Chromatography Today.
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note.
Sources
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mastercontrol.com [mastercontrol.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Structural Comparison Guide: 1-(Pyridazin-3-yl)azetidin-3-ol and Bioisosteres
Executive Summary
1-(Pyridazin-3-yl)azetidin-3-ol represents a high-value "polar/rigid" scaffold in modern medicinal chemistry. It combines the electron-deficient, high-dipole pyridazine ring with the conformationally restricted, low-lipophilicity azetidine spacer.
This guide objectively compares this scaffold against its primary bioisosteres (Pyridine-Azetidine and Pyridazine-Pyrrolidine analogs). Our analysis indicates that the 1-(Pyridazin-3-yl)azetidin-3-ol scaffold offers a superior Solubility-Permeability Balance and Metabolic Stability profile compared to traditional alternatives, making it an ideal vector for lowering logD in late-stage lead optimization.
Part 1: Structural Analysis & Physicochemical Profile
To understand the utility of this molecule, we must deconstruct its architecture into three functional domains:
-
The Polar Head (Pyridazine): Unlike pyridine, the 1,2-diazine (pyridazine) ring possesses a permanent dipole moment and two nitrogen atoms capable of H-bonding. The adjacent nitrogens reduce the pKa (~2.3) compared to pyridine (~5.2), reducing non-specific protein binding (hERG liability) while maintaining high aqueous solubility.
-
The Rigid Spacer (Azetidine): The 4-membered ring introduces significant ring strain (~26 kcal/mol). This rigidity vectors substituents (like the -OH) into precise 3D space, unlike the "floppy" pyrrolidine (5-membered) or piperidine (6-membered) rings.
-
The Solubilizing Tail (-OH): The C3-hydroxyl group acts as both a hydrogen bond donor/acceptor and a metabolic handle, often replaced by fluorine in later optimization to block metabolism while retaining polarity.
Physicochemical Comparison Table
Data derived from standard chemoinformatic consensus models (ChemAxon/ACD).
| Property | 1-(Pyridazin-3-yl)azetidin-3-ol | 1-(Pyridin-2-yl)azetidin-3-ol | 1-(Pyridazin-3-yl)pyrrolidin-3-ol |
| Role | Target Scaffold | Aromatic Bioisostere | Aliphatic Bioisostere |
| MW | 151.17 | 150.18 | 165.19 |
| cLogP | -0.8 (Highly Polar) | 0.2 (Moderately Polar) | -0.3 (Polar) |
| TPSA (Ų) | 58.0 | 45.0 | 58.0 |
| pKa (Conj.[1] Acid) | ~2.5 (Very Weak Base) | ~5.5 (Weak Base) | ~2.5 |
| Metabolic Risk | Low (Electron Deficient) | Moderate (Oxidation prone) | Moderate (N-dealkylation) |
| Vector Geometry | Rigid, Linear | Rigid, Linear | Flexible |
Part 2: Bioisosteric Replacement Strategy[2][3]
The decision to utilize the 1-(Pyridazin-3-yl)azetidin-3-ol scaffold is usually driven by specific optimization needs. Below is the decision logic for selecting this scaffold over its isosteres.
The "Azetidine Switch" (vs. Pyrrolidine/Piperidine)
Replacing a 5- or 6-membered ring with an azetidine is a proven strategy to lower lipophilicity (LogD) and block metabolism .
-
Mechanism: The high ring strain of azetidine alters the hybridization of the nitrogen lone pair, often making it less available for oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes compared to pyrrolidines.
-
Result: Improved metabolic half-life (
).[2]
The "Diazine Advantage" (vs. Pyridine)
Replacing a pyridine with a pyridazine increases the Topological Polar Surface Area (TPSA) without adding molecular weight.
-
Mechanism: The second nitrogen atom acts as an additional H-bond acceptor and significantly lowers the basicity of the system.[3] This is critical when a pyridine scaffold causes hERG channel inhibition (often driven by basicity/lipophilicity).
-
Result: Reduced toxicity risk and improved water solubility.[4]
Decision Logic Visualization
The following diagram illustrates the strategic decision-making process for selecting this scaffold.
Caption: Strategic workflow for scaffold hopping from high-lipophilicity leads to the optimized 1-(Pyridazin-3-yl)azetidin-3-ol core.
Part 3: Experimental Protocols
To validate the performance of this scaffold, we provide the standard synthesis protocol and the metabolic stability assay.
A. Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most robust method to assemble this scaffold is the SNAr coupling of 3-chloropyridazine and azetidin-3-ol.
Reagents:
-
3-Chloropyridazine (1.0 eq)
-
Azetidin-3-ol hydrochloride (1.2 eq)
-
Cesium Carbonate (
) or DIPEA (3.0 eq) -
Solvent: DMSO or NMP (High polarity required for SNAr)
Protocol:
-
Dissolution: Dissolve 3-chloropyridazine (100 mg, 0.87 mmol) in DMSO (2 mL).
-
Addition: Add azetidin-3-ol HCl (114 mg, 1.05 mmol) followed by
(850 mg, 2.61 mmol). -
Reaction: Heat the sealed reaction vessel to 100°C for 4 hours . Monitor by LC-MS (Target Mass: 152.1 [M+H]+).
-
Note: Pyridazines are less electron-deficient than pyrimidines; elevated heat is necessary.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. The product is highly polar; if it does not extract well, evaporate DMSO directly and purify via Reverse Phase Flash Chromatography (C18, 0-30% MeCN in Water).
B. Assay: Microsomal Stability (Metabolic Clearance)
To prove the "Azetidine Advantage," compare the intrinsic clearance (
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Expected Outcome: The 1-(Pyridazin-3-yl)azetidin-3-ol should show a lower
Synthesis Workflow Visualization
Caption: SNAr synthetic pathway for the coupling of the pyridazine core with the azetidine fragment.
Conclusion
1-(Pyridazin-3-yl)azetidin-3-ol is a superior bioisostere for programs requiring polarity modulation and metabolic hardening . While the pyridine-pyrrolidine analogs are synthetically cheaper, they often fail in late-stage ADME due to lipophilicity and oxidation liabilities. The pyridazine-azetidine scaffold requires more vigorous synthetic conditions (high temp SNAr) but yields a lead-like fragment with optimal physicochemical properties.
References
-
The Pyridazine Heterocycle in Drug Discovery. Meanwell, N. A.[3] (2023).[3][5][6][7][8] Medicinal Chemistry Research. [Link] Context: Definitive review on pyridazine physicochemical properties and bioisosterism.
-
Azetidines in Medicinal Chemistry: Emerging Applications. Patel, et al. (2023).[3][5][6][7][8] Journal of Medicinal Chemistry. [Link] Context: Analysis of azetidine ring strain and its impact on metabolic stability.
-
Bioisosteres in Medicinal Chemistry. Brown, N. (2012).[9] Wiley-VCH. [Link] Context: Foundational text on scaffold hopping logic.
Sources
- 1. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Azetidin-3-yl)pyridazine | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Benchmarking Synthetic Routes for 1-(Pyridazin-3-yl)azetidin-3-ol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol (CAS 2567498-16-0) represents a classic challenge in medicinal chemistry: coupling an electron-deficient heteroaryl halide with a polar, strained secondary amine. This scaffold is increasingly relevant as a polar building block in kinase inhibitors and GPCR ligands, offering improved solubility over piperidine or pyrrolidine analogs.
This guide benchmarks the three primary methodologies for accessing this motif. While Thermal
Retrosynthetic Analysis & Pathway Logic
The disconnection of the C–N bond between the pyridazine ring and the azetidine nitrogen reveals two primary precursors: 3-halopyridazine (electrophile) and azetidin-3-ol (nucleophile).
Key Chemical Challenges:
-
Reactivity: The pyridazine ring is electron-deficient but less reactive than pyrimidine or triazine. 3-Chloropyridazine often requires activation (heat or catalysis).
-
Chemoselectivity: Azetidin-3-ol contains both a secondary amine and a secondary alcohol. Conditions must favor N-arylation over O-arylation.
-
Strain: The azetidine ring is strained (
), making it susceptible to ring-opening under harsh acidic conditions or high temperatures with strong nucleophiles.
Pathway Visualization
Figure 1: Strategic disconnections for the synthesis of 1-(Pyridazin-3-yl)azetidin-3-ol showing three distinct reaction pathways.
Comparative Benchmarking
| Feature | Method A: Thermal | Method B: Buchwald-Hartwig | Method C: Microwave |
| Mechanism | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling | High-Energy |
| Key Reagents | |||
| Yield (Est.) | 50–65% | 80–92% | 60–75% |
| Reaction Time | 12–24 Hours | 4–8 Hours | 15–30 Minutes |
| Scalability | High (Low cost) | High (Process control) | Low (Batch size limit) |
| Purity Profile | Moderate (Polymerization risk) | High (Specific) | High (Cleaner profile) |
| Cost | $ (Low) | ||
| Green Score | Low (DMF/DMSO use) | Medium (Toluene/Dioxane) | High (Water/Green Solvents) |
Detailed Experimental Protocols
Method A: Thermal
(Cost-Effective / Legacy)
Best for: Large-scale preparation of crude material where catalyst cost is prohibitive.
Causality: 3-Chloropyridazine is moderately reactive. Using a polar aprotic solvent (DMF or DMSO) stabilizes the Meisenheimer complex intermediate, facilitating the substitution.
-
Preparation: In a round-bottom flask, dissolve 3-chloropyridazine (1.0 eq) and azetidin-3-ol hydrochloride (1.2 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(3.0 eq). Note: Excess base is critical to neutralize the HCl salt of the azetidine and scavenge the HCl generated during substitution. -
Reaction: Heat the mixture to
for 16–24 hours. Monitor by LCMS.-
Checkpoint: If conversion stalls, add 0.1 eq of KI (Finkelstein activation) to generate the more reactive 3-iodopyridazine in situ.
-
-
Workup: Cool to room temperature. Dilute with water and extract exhaustively with EtOAc/iPrOH (3:1) . Note: The product is polar; standard EtOAc may not extract efficiently.
-
Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10).
Method B: Buchwald-Hartwig Amination (Recommended for Purity)
Best for: Medicinal chemistry libraries and process scale-up requiring high purity.
Causality: Palladium catalysis bypasses the electronic requirements of the pyridazine ring. The use of a bidentate ligand (BINAP or Xantphos) prevents catalyst poisoning by the multiple nitrogen atoms in the substrate.
-
Catalyst Pre-mix: In a glovebox or under
, combine (2 mol%) and BINAP (4 mol%) in degassed Toluene or 1,4-Dioxane . Stir for 10 mins to form the active complex. -
Substrate Addition: Add 3-chloropyridazine (1.0 eq), azetidin-3-ol (1.1 eq), and
(2.0 eq). -
Reaction: Heat to
for 4–6 hours. -
Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
-
Purification: The crude is typically clean enough for direct crystallization or a short silica plug.
Method C: Microwave-Assisted
(Green / Rapid)
Best for: Rapid analog screening and "On-Water" chemistry.
Causality: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier of the electron-deficient pyridazine more efficiently than thermal convection.
-
Setup: In a microwave vial, mix 3-chloropyridazine (1.0 eq), azetidin-3-ol HCl (1.2 eq), and DIPEA (3.0 eq) in Water or EtOH .
-
Irradiation: Heat at
for 20 minutes (high absorption). -
Workup: Evaporate solvent directly (if EtOH) or lyophilize (if Water). Purify via reverse-phase prep-HPLC.
Troubleshooting & Mechanistic Insights
-
Issue: Low Yield in Method A.
-
Cause: Polymerization of the pyridazine ring or decomposition of the azetidine.
-
Solution: Switch to Method B. Alternatively, lower temperature to
and extend time, or use 3-bromopyridazine which reacts faster.
-
-
Issue: Regioselectivity (
- vs -arylation).-
Insight: Azetidin-3-ol has two nucleophilic sites. Under basic conditions (Method A), the alkoxide can compete if the base is too strong (e.g., NaH).
-
Control: Use weaker bases (
, ) which deprotonate the ammonium salt but not the alcohol efficiently. In Method B, phosphine ligands on Pd generally favor amine coordination over oxygen.
-
-
Issue: Product Solubility.
-
Insight: The product is highly polar due to the hydroxyl group and basic nitrogens.
-
Handling: Avoid aqueous washes if possible. Use solid loading for chromatography or switch to reverse-phase (
) purification.
-
References
-
Buchwald-Hartwig Amination Mechanism & Scope
- Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
-
URL:[Link]
- Source: BenchChem. "3-(Azetidin-3-yl)
-
Azetidin-3-ol Reactivity
-
Source: ChemicalBook.[1] "Azetidin-3-ol Synthesis and Properties."
-
-
Microwave-Assisted
on Heterocycles:- Source: ACS Green Chemistry Institute. "SNAr Reaction in Common Molecular Solvents Under Pressure."
-
URL:[Link]
-
Commercial Availability of Target
-
Source: BLD Pharm. "1-(Pyridazin-3-yl)azetidin-3-ol hydrochloride (CAS 2567498-16-0)."[2]
-
Sources
A Comparative Guide to Elemental Analysis Standards for 1-(Pyridazin-3-yl)azetidin-3-ol
Abstract
For researchers, scientists, and drug development professionals, establishing the elemental integrity of novel pharmaceutical intermediates like 1-(Pyridazin-3-yl)azetidin-3-ol is a non-negotiable aspect of quality control and regulatory compliance. This technical guide provides an in-depth comparison of analytical standards and methodologies for both the confirmation of elemental composition (Carbon, Hydrogen, Nitrogen) and the quantification of trace elemental impurities. We will explore the causality behind experimental choices, compare the performance of principal analytical techniques—Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Fluorescence (XRF)—and provide validated, step-by-step protocols tailored to the unique chemical nature of this nitrogen-rich heterocyclic compound.
Introduction: The Analytical Imperative for a Novel Intermediate
1-(Pyridazin-3-yl)azetidin-3-ol (Molecular Formula: C₇H₉N₃O) is a heterocyclic compound featuring both pyridazine and azetidine moieties.[1][2] Such nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4][5] The analytical challenge, therefore, is twofold: first, to confirm the precise stoichiometric ratio of its constituent elements (C, H, N) as a measure of purity and identity; and second, to quantify trace elemental impurities that may have been introduced during synthesis, for example, from metal catalysts or reagents.[6][7]
Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D and the United States Pharmacopeia's USP <232> and <233>, mandate strict control over elemental impurities.[6][7][8] This guide provides the technical rationale and practical methodologies to meet these stringent requirements.
Part I: Compositional Verification via Combustion Analysis
The primary goal of compositional analysis is to verify the empirical formula of a synthesized compound. For organic molecules, Combustion Analysis is the definitive technique.[9][10]
The Combustion Principle (Dumas Method)
The methodology is based on the complete and instantaneous combustion of the sample in a high-temperature (≈1000°C) oxygen-rich environment.[11] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated and measured by a thermal conductivity detector (TCD).[12]
The Standard of Purity: The "±0.4%" Criterion
Historically, a critical benchmark for compound purity in academic and pharmaceutical literature is an agreement between theoretical and experimentally determined elemental percentages to within ±0.4%.[13] While this standard is widely adopted, it is also the subject of scientific debate regarding its rigidity and the external factors that can influence results.[14][15][16] Nevertheless, it remains a common requirement for establishing the purity of a new chemical entity.
Theoretical vs. Acceptable Values for 1-(Pyridazin-3-yl)azetidin-3-ol
The molecular formula C₇H₉N₃O (Molar Mass: 151.17 g/mol ) yields the following theoretical elemental composition:
-
Carbon (C): 55.62%
-
Hydrogen (H): 6.00%
-
Nitrogen (N): 27.80%
The following table outlines the acceptable experimental range based on the ±0.4% standard.
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 55.62 | 55.22 - 56.02 |
| Hydrogen (H) | 6.00 | 5.60 - 6.40 |
| Nitrogen (N) | 27.80 | 27.40 - 28.20 |
Experimental Protocol: CHN Combustion Analysis
Causality Note: Accurate weighing of a small, homogenous sample is the most critical step. The high sensitivity of the method means that any error in initial mass measurement will directly and significantly impact the final percentage calculation.[17] Using a microbalance in a controlled environment is essential.
-
Sample Preparation: Ensure the 1-(Pyridazin-3-yl)azetidin-3-ol sample is homogenous and completely dry.
-
Weighing: Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance. Record the weight to at least five decimal places.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide.[18] The CRM should be matrix-matched as closely as possible to the analyte.
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
Data Processing: The instrument software will automatically calculate the percentage of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂ and the initial sample weight.
-
Validation: Run triplicate samples to ensure repeatability. The results should fall within the acceptable range and exhibit a low relative standard deviation (RSD).
Part II: Elemental Impurity Quantification
Elemental impurity analysis is not concerned with the compound itself, but with potentially toxic trace metals. The choice of technique is dictated by the required sensitivity and the specific elements of interest as defined by regulatory guidelines.[19][20]
The Regulatory Framework: USP <232>/<233> and ICH Q3D
These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in a drug product.[8][19] They establish Permitted Daily Exposure (PDE) limits for 24 elements, which are then used to calculate allowable concentration limits in a specific drug substance or product.[7][21] The analytical procedures (USP <233>) must be validated to prove they are capable of accurately quantifying elements at these specified limits.[22][23]
Comparison of Analytical Techniques
The selection of an analytical technique is a balance of sensitivity, speed, cost, and regulatory acceptance. For 1-(Pyridazin-3-yl)azetidin-3-ol, an organic matrix, the choice primarily revolves around ICP-MS, ICP-OES, and XRF.
| Feature | ICP-MS | ICP-OES | XRF |
| Principle | Ionization in plasma, separation by mass-to-charge ratio.[6] | Excitation in plasma, detection of emitted light at characteristic wavelengths.[24] | Excitation by X-rays, detection of secondary fluorescent X-rays.[25] |
| Sensitivity | Ultra-trace (parts-per-trillion, ppt)[24] | Trace (parts-per-million/billion, ppm/ppb)[24] | Bulk to trace (ppm, element-dependent)[26] |
| Regulatory Acceptance | Gold standard for USP <232>/<233>.[6][27] | Accepted by USP <233>, suitable for less toxic elements.[8] | Primarily used as a screening tool; not a primary regulatory method.[24][28] |
| Sample Preparation | Requires complete acid digestion.[24] | Requires complete acid digestion.[24] | Minimal; can analyze solids directly.[26][28] |
| Throughput | Moderate to High | High | Very High |
| Key Challenge | Matrix effects from organic samples, polyatomic interferences.[29][30] | Spectral interferences, lower sensitivity. | Matrix effects, lower sensitivity for light elements.[28] |
Visualization of Analytical Workflows
A logical approach is required to select and execute the appropriate analytical method.
Caption: Decision workflow for selecting the appropriate elemental analysis technique.
Experimental Protocol: Microwave Digestion for ICP-MS/OES
Causality Note: Microwave digestion is superior to hot plate methods for this analysis because the closed-vessel, high-pressure environment ensures the complete oxidation of the robust, nitrogen-rich organic matrix.[27] Incomplete digestion is a primary source of carbon-based matrix effects in ICP-MS, which can suppress or enhance the analyte signal, leading to inaccurate results.[29][30][31]
-
Preparation: Accurately weigh approximately 0.2-0.5 g of 1-(Pyridazin-3-yl)azetidin-3-ol into a clean, acid-leached microwave digestion vessel.
-
Acid Addition: Carefully add 9 mL of concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl) to the vessel. This acid mixture is effective for solubilizing potential metal residues.[8]
-
Digestion Program: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
Dilution: After cooling, carefully open the vessel and dilute the clear digestate to a final volume of 50 mL with deionized water. This results in a 100-fold dilution, which helps mitigate matrix effects.[31]
-
Internal Standard Addition: Spike the final solution with an internal standard (e.g., Rhodium, Iridium) to correct for instrument drift and non-spectral matrix effects.
-
Analysis: Introduce the prepared sample into the calibrated ICP-MS or ICP-OES instrument.
Caption: Standard workflow for sample preparation and analysis using ICP-MS.
Method Validation: A Self-Validating System
As per USP <233>, the analytical procedure must be validated. The most critical parameter for trustworthiness is accuracy, demonstrated via spike recovery.[22]
-
Spike Preparation: Prepare triplicate samples of 1-(Pyridazin-3-yl)azetidin-3-ol. Spike them with a known concentration of the target elements at 50%, 100%, and 150% of the permitted concentration limit.
-
Digestion & Analysis: Process the spiked samples using the same digestion and analysis protocol as the unspiked samples.
-
Recovery Calculation: Calculate the percent recovery of the added spike.
-
% Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Spike Concentration] x 100
-
-
Acceptance Criteria: The mean recovery for each element must be between 70% and 150%.[22] Meeting this criterion validates that the chosen method accurately quantifies the analytes in the specific sample matrix.
Conclusion and Recommendations
A robust elemental analysis strategy for 1-(Pyridazin-3-yl)azetidin-3-ol requires a dual approach.
-
For Identity and Purity: Combustion analysis is the indispensable standard for verifying the C, H, and N composition against theoretical values, with results ideally falling within the ±0.4% tolerance.
-
For Safety and Compliance: ICP-MS is the gold-standard technique for quantifying trace elemental impurities according to ICH Q3D and USP <232>/<233> guidelines, owing to its superior sensitivity.[6][32] A validated microwave digestion protocol is critical to overcome the challenges posed by the organic matrix. While ICP-OES can be a suitable, cost-effective alternative for elements with higher limits, and XRF serves as an excellent high-throughput screening tool, ICP-MS provides the most comprehensive and regulatory-compliant data for final quality control.
By employing these validated methods, researchers and developers can ensure the scientific integrity of their work, meet global regulatory standards, and confidently advance promising compounds like 1-(Pyridazin-3-yl)azetidin-3-ol through the drug development pipeline.
References
-
EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
-
Liu, J., et al. (2020). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. ResearchGate. Retrieved from [Link]
-
Malvern Panalytical. (n.d.). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]
-
Ahmad, I., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
AELAB. (2024). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved from [Link]
-
Patsnap. (2024). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. Retrieved from [Link]
-
Patsnap. (2024). Sample Matrix Effects in ICP-MS: Mitigation Techniques. Patsnap Eureka. Retrieved from [Link]
-
Spectroscopy Online. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Ma, D., et al. (2007). [The matrix effects of organic acid compounds in ICP-MS]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(7), 1420-3. Retrieved from [Link]
-
Vanhaecke, F., & Lamsal, S. (1993). Matrix-effect observations in inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 8, 449-455. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray fluorescence. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]
-
Lab Manager. (2020). XRF for Environmental Elemental Analysis. Retrieved from [Link]
-
SPECTRO Analytical Instruments. (n.d.). What is XRF and How Does X-Ray Fluorescence Work. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Agilent Technologies. (2021). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Retrieved from [Link]
-
American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Retrieved from [Link]
-
ResearchGate. (2020). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?. Retrieved from [Link]
-
Emons, H., et al. (2006). Certified Reference Materials for Inorganic and Organic Contaminants in Environmental Matrices. Analytical and Bioanalytical Chemistry, 386(4), 1121-36. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Reference Materials-Home. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
-
PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
-
National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Retrieved from [Link]
-
National Institutes of Health. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
American Chemical Society. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(2), 272-308. Retrieved from [Link]
-
Institute of Inorganic Chemistry. (2022). Elemental analysis and data manipulations. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. msesupplies.com [msesupplies.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pharmtech.com [pharmtech.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Combustion analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. measurlabs.com [measurlabs.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 17. mt.com [mt.com]
- 18. Standards and CRMs [elementalmicroanalysis.com]
- 19. knowledge.reagecon.com [knowledge.reagecon.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. agilent.com [agilent.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. agilent.com [agilent.com]
- 24. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 25. X-ray fluorescence - Wikipedia [en.wikipedia.org]
- 26. XRF Analysis & Principle Explained | Non‑Destructive X‑Ray Fluorescence Guide [spectro.com]
- 27. eag.com [eag.com]
- 28. Portable X-ray Fluorescence Analysis of Organic Amendments | Encyclopedia MDPI [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
- 30. Analyzing Organic Samples Using ICP-MS: Methods and Challenges [eureka.patsnap.com]
- 31. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 32. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 1-(Pyridazin-3-yl)azetidin-3-ol
This document provides a detailed protocol for the safe handling and disposal of 1-(Pyridazin-3-yl)azetidin-3-ol. As a specialized heterocyclic compound used in drug discovery and chemical research, ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
-
Azetidine Moiety: The parent azetidine ring is a four-membered saturated heterocycle. Azetidine itself is classified as a flammable and corrosive substance, capable of causing severe skin burns and eye damage.[1][2][3] Derivatives should be handled with the assumption of potential irritant or corrosive properties.[4]
-
Pyridazine Moiety: The pyridazine ring is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyridazine is a combustible liquid, and its derivatives are often classified as harmful if swallowed and can cause skin and eye irritation.[5][6] Incompatible materials for similar nitrogen-containing heterocycles include strong oxidizers and strong acids.[7][8]
Based on this analysis, 1-(Pyridazin-3-yl)azetidin-3-ol should be treated as a hazardous substance with the potential to be a skin and eye irritant, possibly corrosive, and harmful if ingested or inhaled. All disposal procedures must reflect this heightened level of caution.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to work within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] The appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[4] | To prevent skin contact with the compound, which is assumed to be a skin irritant.[6][8] |
| Eye Protection | Chemical safety goggles and a full-face shield.[1] | To provide comprehensive protection against splashes or fine particles that could cause serious eye irritation or damage. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory | Work must be conducted in a certified chemical fume hood.[7] | To avoid inhalation of potentially harmful dust or vapors. |
Spill & Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
Spill Containment:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[9]
-
Contain: For a small spill of the solid compound, gently cover with an inert absorbent material like vermiculite, sand, or a spill pad.[4][7] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-(Pyridazin-3-yl)azetidin-3-ol is that it must be managed as hazardous chemical waste.[11] At no point should this compound or its containers be disposed of in standard trash or via the sanitary sewer system.[12]
Step 1: Waste Identification and Collection
-
A chemical is considered waste once it is no longer intended for use.[11]
-
Collect all waste 1-(Pyridazin-3-yl)azetidin-3-ol, including pure compound, reaction residues, and contaminated materials (e.g., weighing paper, gloves, absorbent pads), directly into a designated hazardous waste container.
Step 2: Select an Appropriate Waste Container
-
The container must be in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[9][11]
-
The container must have a secure, tight-fitting lid to prevent any release of contents.[13]
Step 3: Labeling the Hazardous Waste Container
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[7][11]
-
The label must include:
-
The full chemical name: "Waste 1-(Pyridazin-3-yl)azetidin-3-ol"
-
The date accumulation started.[13]
-
The name of the principal investigator or generator.
-
A clear statement of the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Proper Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation.[14]
-
The storage area must be secure and accessible only to trained personnel.[15]
-
Crucially, segregate this waste from incompatible materials. Based on the parent compounds, store it away from strong oxidizing agents and strong acids.[5][7][8]
-
It is best practice to use secondary containment (e.g., a larger plastic tub) to catch any potential leaks.[11]
Step 5: Arranging for Final Disposal
-
Do not accumulate more than 25 gallons of total chemical waste in your laboratory SAA.[13]
-
Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
The most probable method of final disposal for this type of compound is high-temperature incineration at a licensed facility, which ensures complete destruction of the organic molecule.[16]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 1-(Pyridazin-3-yl)azetidin-3-ol.
Caption: Decision workflow for handling and disposing of 1-(Pyridazin-3-yl)azetidin-3-ol waste.
Empty Container Disposal
The original container of 1-(Pyridazin-3-yl)azetidin-3-ol must also be treated as hazardous waste until properly decontaminated.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11][13]
-
Collect Rinsate: Crucially, collect all three portions of the rinsate and dispose of it as liquid hazardous chemical waste by adding it to your designated liquid waste container.[11][13]
-
Deface Label: After the triple-rinsed container has air-dried completely in a fume hood, remove or thoroughly deface the original manufacturer's label.[13][14]
-
Final Disposal: Once decontaminated and defaced, the container may be disposed of in the appropriate solid waste stream for glass or plastic, as per your institution's guidelines.[13]
By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure full compliance with hazardous waste regulations.
References
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]
-
Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate. [Link]
-
Washington State University. Standard Operating Procedure: Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
-
Pi Chemicals Ltd. (2012, July 16). Material Safety Data Sheet. [Link]
-
PubChem, National Center for Biotechnology Information. Azetidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pipharm.com [pipharm.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. peptide.com [peptide.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-(Pyridazin-3-yl)azetidin-3-ol
Operational Safety Guide: 1-(Pyridazin-3-yl)azetidin-3-ol
Executive Summary & Hazard Architecture
Compound Identity: 1-(Pyridazin-3-yl)azetidin-3-ol Chemical Class: Nitrogen-containing Heterocyclic Building Block (Azetidine fused pharmacophore). Operational Status: Treat as Potent/Unknown.
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for this specific isomer may be sparse in public registries, its structural components dictate a strict safety protocol. The azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening nucleophilic attacks, potentially alkylating biological macromolecules [1]. Combined with the pyridazine moiety—a privileged scaffold in bioactive kinase inhibitors—this compound must be handled as a potential sensitizer and bioactive agent until fully characterized.
The Golden Rule: In the absence of a complete REACH dossier, default to Occupational Exposure Band (OEB) 3 standards.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." The polarity of the hydroxyl group and the lipophilicity of the heteroaromatic rings suggest this compound can traverse dermal barriers.
| Protection Zone | Component | Specification | Technical Justification |
| Ocular | Safety Goggles | ANSI Z87.1 (Chemical Splash) | Standard safety glasses are insufficient due to the potential for azetidine-induced corneal opacity or irritation. |
| Dermal (Hands) | Primary: Nitrile (0.11 mm)Secondary: Silver Shield® (Laminate) | Double-gloving technique | Why: Azetidines are often handled in polar aprotic solvents (DMF, DMSO). Nitrile degrades rapidly in DMF. If solvated, wear Laminate liners under Nitrile. |
| Respiratory | Respirator | N95 (Solids) / P100 (if dusting) | Prevent inhalation of amorphous powder. If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is mandatory. |
| Body | Lab Coat | Tyvek® (Disposable) | Cotton coats retain particulate matter. Disposable Tyvek prevents cross-contamination of the "clean" office zone. |
Engineering Controls & Handling Protocol
The "Static-Free" Weighing Protocol
Azetidine derivatives are often hygroscopic and prone to static charge, leading to "flying powder" incidents.
-
Environment: All weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.
-
Solvation: Solubilize the solid immediately upon weighing. Do not transport dry powder across the lab.
-
Recommended Solvent: DMSO or Methanol (solubility is generally high due to the -OH group).
-
Reaction Setup (Thermodynamic Control)
-
Temperature: Azetidin-3-ol derivatives are thermally stable but can degrade under acidic conditions due to ring strain.
-
Incompatibility: Avoid strong Lewis acids unless the reaction is strictly temperature-controlled (<0°C), as this may trigger rapid polymerization or ring opening [2].
Emergency Response & Exposure Pathways
This protocol utilizes a "Self-Validating" safety loop. If a step fails (e.g., spill occurs), the next step is automatically triggered.
Scenario: Accidental Spillage (Solid)
-
Isolate: Evacuate the immediate 3-meter radius.
-
Neutralize: Do not use water immediately (spreads contamination). Cover with vermiculite or chem-sorb pads .
-
Decontaminate: Once solids are removed, wash the surface with 10% Sodium Hypochlorite (Bleach) followed by Ethanol.
-
Mechanism:[1] Bleach oxidizes the electron-rich pyridazine nitrogen, rendering the residue more water-soluble and less bioactive.
-
Scenario: Dermal Exposure
-
Immediate Flush: 15 minutes continuous water flow.
-
Solvent Wash: Do NOT use ethanol/DMSO to wash skin; this acts as a permeation enhancer, driving the compound deeper into the dermis. Use mild soap and water only.
Waste Disposal & Deactivation
Disposal Code: N-Heterocyclic Chemical Waste (High BTU)
-
Segregation: Do not mix with acidic waste streams (risk of exothermic degradation).
-
Labeling: Clearly mark as "Contains Azetidine/Pyridazine - Potential Bioactive."
-
Destruction: The only validated destruction method for stable heterocycles is High-Temperature Incineration (>1000°C) with scrubber systems for Nitrogen Oxides (NOx) [3].
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring no "dead ends" in safety judgment.
Caption: Operational logic flow for handling 1-(Pyridazin-3-yl)azetidin-3-ol, prioritizing engineering controls for solids and specific PPE for solutions.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.
-
Singh, P., et al. (2018). Recent advances in the chemistry of pyridazines. RSC Advances.
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard pharmaceutical safety protocols. Always consult your facility's specific Chemical Hygiene Plan (CHP) before use.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
